molecular formula C22H31ClN4O3S B3067990 (S,S,S)-AHPC hydrochloride CAS No. 2115897-23-7

(S,S,S)-AHPC hydrochloride

Número de catálogo: B3067990
Número CAS: 2115897-23-7
Peso molecular: 467.0
Clave InChI: JYRTWGCWUBURGU-ITJMAPPJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(S,S,S)-AHPC hydrochloride is a useful research compound. Its molecular formula is C22H31ClN4O3S and its molecular weight is 467.0. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17-,19+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRTWGCWUBURGU-ITJMAPPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S,S,S)-AHPC Hydrochloride: A Technical Guide to Its Mechanism of Inaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, the use of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. A critical component of many successful PROTACs is a ligand that binds to the von Hippel-Lindau (VHL) E3 ligase. The molecule (S,R,S)-AHPC is a well-established, high-affinity VHL ligand. In contrast, its diastereomer, (S,S,S)-AHPC hydrochloride, serves as an essential negative control in PROTAC research. This technical guide provides an in-depth analysis of the mechanism of inaction of this compound, detailing the stereochemical basis for its inability to bind to VHL and presenting relevant experimental methodologies.

The Stereochemical Basis of Inactivity

The "mechanism of inaction" of this compound is fundamentally rooted in its stereochemistry. The binding of the active (S,R,S)-AHPC diastereomer to VHL is highly specific and dependent on the precise three-dimensional arrangement of its atoms, which allows it to fit into the VHL binding pocket and form key interactions.

The critical stereocenter is located at the 4-position of the hydroxyproline (B1673980) ring. In the active (S,R,S) isomer, the hydroxyl group is in the trans configuration relative to the carboxamide group at the 2-position. This orientation is crucial for forming a critical hydrogen bond with the side chain of a serine or threonine residue within the VHL binding pocket.

In (S,S,S)-AHPC, the stereocenter at the 4-position of the hydroxyproline ring is inverted. This results in the hydroxyl group being in the cis configuration relative to the carboxamide group. This seemingly minor change dramatically alters the molecule's overall shape, preventing it from adopting the necessary conformation to bind effectively to the VHL protein. The misaligned hydroxyl group is unable to form the key hydrogen bond, leading to a significant loss of binding affinity and rendering the molecule inactive as a VHL ligand.

Quantitative Analysis of VHL Binding Affinity

While direct, head-to-head quantitative binding data for (S,S,S)-AHPC is not extensively published, its use as a negative control is predicated on a profound lack of affinity for VHL compared to its active counterpart. The binding affinity of VHL ligands is typically determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP). For the active (S,R,S)-AHPC and its derivatives, these assays reveal high-affinity binding in the nanomolar range. In contrast, when (S,S,S)-AHPC is subjected to the same assays, it would be expected to show no measurable binding or an extremely high dissociation constant (Kd) or IC50 value, indicating a lack of meaningful interaction.

Table 1: Comparative Binding Affinity Data for VHL Ligands

CompoundStereochemistryVHL Binding Affinity (Kd/IC50)Assay MethodReference
(S,R,S)-AHPC Scaffold ActiveTypically in the nanomolar rangeITC, SPR, FP--INVALID-LINK--
This compound InactiveNo significant binding expectedITC, SPR, FPUsed as a negative control

Note: Specific quantitative values for (S,S,S)-AHPC are generally not reported in the literature as its inactivity is a foundational premise for its use as a negative control.

Experimental Protocols for Assessing VHL Binding

To experimentally verify the lack of binding of this compound to VHL, a variety of biophysical and biochemical assays can be employed. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Protein and Ligand Preparation:

    • Recombinant VHL/ElonginB/ElonginC (VBC) complex is purified and dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

    • This compound and the active control (S,R,S)-AHPC are dissolved in the same ITC buffer.

  • ITC Experiment:

    • The VBC solution is loaded into the sample cell of the calorimeter.

    • The ligand solution is loaded into the injection syringe.

    • A series of small injections of the ligand into the protein solution are performed.

  • Data Analysis:

    • The heat changes upon each injection are measured.

    • For the active (S,R,S)-AHPC, the data will fit to a binding isotherm, yielding the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

    • For the inactive this compound, no significant heat changes beyond the heat of dilution are expected, indicating a lack of binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Methodology:

  • Chip Preparation:

    • The VBC complex is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • A series of concentrations of this compound and the active control (S,R,S)-AHPC are injected over the chip surface.

    • The change in the SPR signal (response units, RU) is monitored.

  • Data Analysis:

    • For the active (S,R,S)-AHPC, the response will be concentration-dependent, and the data can be fit to a binding model to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

    • For this compound, no significant change in the SPR signal is anticipated, confirming the absence of binding.

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand (tracer) by a test compound.

Methodology:

  • Assay Setup:

    • A fluorescently labeled VHL ligand (e.g., a derivative of (S,R,S)-AHPC conjugated to a fluorophore) is used as the tracer.

    • A constant concentration of the VBC complex and the tracer are incubated together.

  • Competition Experiment:

    • Serial dilutions of this compound and the unlabeled active control (S,R,S)-AHPC are added to the VBC-tracer mixture.

  • Measurement and Data Analysis:

    • The fluorescence polarization is measured.

    • The active (S,R,S)-AHPC will displace the fluorescent tracer, leading to a decrease in polarization in a concentration-dependent manner. This allows for the calculation of an IC50 value.

    • This compound will not displace the tracer, and thus no change in polarization will be observed, confirming its inability to bind to VHL.

Signaling Pathways and Logical Relationships

The inaction of this compound can be visualized in the context of the PROTAC-mediated protein degradation pathway.

PROTAC_Inaction SSS_AHPC (S,S,S)-AHPC (Inactive Ligand) NoBinding No Binding SSS_AHPC->NoBinding VHL VHL E3 Ligase VHL->NoBinding NoTernaryComplex No Ternary Complex Formation NoBinding->NoTernaryComplex Prevents NoUbiquitination No Ubiquitination of Target Protein NoTernaryComplex->NoUbiquitination Leads to NoDegradation No Degradation of Target Protein NoUbiquitination->NoDegradation Results in TargetProtein Target Protein TargetProtein->NoTernaryComplex

Caption: Logical workflow illustrating the inaction of (S,S,S)-AHPC.

This diagram clearly shows that the inability of (S,S,S)-AHPC to bind to the VHL E3 ligase is the initiating event that prevents the formation of a ternary complex, thereby halting the entire protein degradation cascade.

In contrast, the mechanism of the active (S,R,S)-AHPC is as follows:

PROTAC_Action cluster_0 SRS_AHPC (S,R,S)-AHPC (Active Ligand) PROTAC PROTAC SRS_AHPC->PROTAC Part of VHL VHL E3 Ligase Binding Binding VHL->Binding TernaryComplex Ternary Complex Formation Binding->TernaryComplex Induces Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Catalyzes Degradation Degradation of Target Protein Ubiquitination->Degradation Leads to TargetProtein Target Protein TargetProtein->PROTAC Binds to other end of

Caption: Signaling pathway for active (S,R,S)-AHPC-based PROTACs.

Conclusion

This compound is an indispensable tool in the development of VHL-recruiting PROTACs, serving as a crucial negative control to validate that the observed protein degradation is a direct result of the intended PROTAC mechanism. Its "mechanism of inaction" is a clear demonstration of the high degree of stereochemical specificity required for ligand binding to the von Hippel-Lindau E3 ligase. Understanding this principle is fundamental for the rational design and interpretation of experiments in the field of targeted protein degradation. The experimental protocols outlined in this guide provide a robust framework for confirming the inactivity of (S,S,S)-AHPC and for assessing the binding of novel VHL ligands.

what is (S,S,S)-AHPC hydrochloride used for in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S,S,S)-AHPC Hydrochloride in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic chemical compound that serves a critical but often overlooked role in the burgeoning field of targeted protein degradation. Specifically, it is the inactive stereoisomer of (S,R,S)-AHPC, a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In the context of PROteolysis TArgeting Chimera (PROTAC) technology, this compound is an indispensable negative control, enabling researchers to validate the specific mechanism of action of their VHL-recruiting PROTACs.[1] This guide provides a comprehensive overview of the use of this compound in research, detailing its mechanism of inaction, experimental applications, and the interpretation of resulting data.

The Role of this compound in PROTAC Technology

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The von Hippel-Lindau (VHL) protein is a substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) E3 ubiquitin ligase complex, one of the most commonly recruited E3 ligases in PROTAC development.[1][2] The (S,R,S) stereoisomer of AHPC is a potent binder to VHL and is frequently incorporated into PROTACs to engage this E3 ligase.[3]

Conversely, this compound, due to its specific stereochemistry, does not bind to VHL. This makes it an ideal negative control. By synthesizing a PROTAC with (S,S,S)-AHPC instead of the active (S,R,S)-AHPC, researchers can demonstrate that the degradation of the target protein is dependent on the specific recruitment of VHL.

Mechanism of Action (or Inaction)

The key to understanding the utility of this compound lies in its stereochemical difference from its active counterpart, (S,R,S)-AHPC. The specific three-dimensional arrangement of atoms in (S,R,S)-AHPC allows it to fit into the substrate-binding pocket of VHL. In contrast, the altered stereochemistry of (S,S,S)-AHPC prevents this interaction.

This lack of binding is crucial for its function as a negative control. A PROTAC constructed with (S,S,S)-AHPC should not be able to recruit the VHL E3 ligase and therefore should not induce the degradation of the target protein.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of a VHL-recruiting PROTAC and the role of the negative control.

PROTAC_Mechanism cluster_active Active PROTAC with (S,R,S)-AHPC cluster_inactive Negative Control with (S,S,S)-AHPC POI_A Protein of Interest (POI) PROTAC_A PROTAC ((S,R,S)-AHPC based) POI_A->PROTAC_A Ub_A Ubiquitin POI_A->Ub_A Proteasome_A Proteasome POI_A->Proteasome_A Recognition VHL_A VHL E3 Ligase PROTAC_A->VHL_A Ternary Complex Formation VHL_A->POI_A Ubiquitination VHL_A->PROTAC_A Ub_A->POI_A Poly-ubiquitination Degraded_A Degraded Peptides Proteasome_A->Degraded_A Degradation POI_I Protein of Interest (POI) PROTAC_I PROTAC ((S,S,S)-AHPC based) POI_I->PROTAC_I VHL_I VHL E3 Ligase PROTAC_I->VHL_I No Binding

Figure 1: Mechanism of action of an active PROTAC versus a negative control.

Experimental Protocols

The primary use of this compound is in the synthesis of a negative control PROTAC. This control molecule should be identical to the active PROTAC in every way except for the stereochemistry of the AHPC moiety.

General Experimental Workflow for Negative Control Studies

The following diagram outlines a typical workflow for using a (S,S,S)-AHPC-based PROTAC as a negative control.

Negative_Control_Workflow cluster_synthesis Synthesis cluster_treatment Cellular Treatment cluster_analysis Analysis cluster_results Expected Results Synth_Active Synthesize Active PROTAC with (S,R,S)-AHPC Treat_Active Treat cells with Active PROTAC Synth_Active->Treat_Active Synth_Control Synthesize Negative Control PROTAC with (S,S,S)-AHPC Treat_Control Treat cells with Negative Control PROTAC Synth_Control->Treat_Control Cell_Culture Culture Target Cells Cell_Culture->Treat_Active Cell_Culture->Treat_Control Treat_Vehicle Treat cells with Vehicle (e.g., DMSO) Cell_Culture->Treat_Vehicle Cell_Lysis Cell Lysis Treat_Active->Cell_Lysis Treat_Control->Cell_Lysis Treat_Vehicle->Cell_Lysis Western_Blot Western Blot for POI Cell_Lysis->Western_Blot Quantification Quantify Protein Levels Western_Blot->Quantification Result_Active Significant decrease in POI Quantification->Result_Active Result_Control No significant change in POI Quantification->Result_Control Result_Vehicle No significant change in POI Quantification->Result_Vehicle

Figure 2: Experimental workflow for a negative control PROTAC study.
Detailed Methodologies

1. Synthesis of the Negative Control PROTAC: The synthesis of the (S,S,S)-AHPC-based negative control PROTAC should mirror the synthetic route of the active (S,R,S)-AHPC-based PROTAC. This involves coupling this compound to the appropriate linker, which is then conjugated to the ligand for the protein of interest. Standard peptide coupling or other suitable conjugation chemistries are employed.

2. Cell Culture and Treatment:

  • Cell Line: Select a cell line that endogenously expresses the protein of interest and the VHL E3 ligase complex.

  • Seeding: Plate cells at a density that allows for logarithmic growth during the treatment period.

  • Treatment: On the day of treatment, replace the culture medium with fresh medium containing the active PROTAC, the negative control PROTAC, or a vehicle control (e.g., DMSO) at various concentrations. A typical concentration range to test would be from nanomolar to micromolar.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of protein degradation.

3. Western Blotting for Protein Degradation:

  • Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the protein of interest. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to ensure equal protein loading.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the POI band to the loading control band.

Data Presentation and Interpretation

The results of a successful negative control experiment will show a significant, dose- and time-dependent decrease in the levels of the protein of interest in cells treated with the active PROTAC. In contrast, cells treated with the (S,S,S)-AHPC-based negative control PROTAC should show no significant change in the levels of the POI, similar to the vehicle-treated cells.

Quantitative Data Summary

While specific quantitative data for this compound itself is not typically reported (as it is designed to be inactive), its utility is demonstrated by the lack of activity of the resulting PROTAC. The table below provides a template for presenting the expected outcomes.

CompoundTargetE3 Ligase LigandExpected DC₅₀*Rationale
Active PROTACProtein of Interest(S,R,S)-AHPCPotent (e.g., < 100 nM)Forms a ternary complex, leading to ubiquitination and degradation.
Negative Control PROTACProtein of Interest(S,S,S)-AHPCInactive (> 10 µM)Fails to bind VHL, preventing ternary complex formation.

*DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein.

For example, ARV-771, a BET degrader utilizing an (S,R,S)-AHPC derivative, potently degrades BET proteins with a DC₅₀ of less than 1 nM in castration-resistant prostate cancer cells.[4][5] A corresponding negative control using (S,S,S)-AHPC would be expected to have a DC₅₀ in the high micromolar or millimolar range, if any degradation is observed at all.

Conclusion

This compound is a fundamental tool in the development of VHL-recruiting PROTACs. Its role as an inactive stereoisomer and its consequent use in constructing negative control molecules are essential for validating the on-target mechanism of action of these novel therapeutics. By demonstrating that protein degradation is strictly dependent on the specific engagement of the VHL E3 ligase by the active (S,R,S)-AHPC isomer, researchers can confidently advance their drug discovery programs. The rigorous use of such controls is a hallmark of robust scientific investigation in the field of targeted protein degradation.

References

The Critical Role of (S,S,S)-AHPC Hydrochloride as a Negative Control for PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited ligases in PROTAC design.

To ensure that the observed degradation of a target protein is a direct result of the PROTAC's mechanism of action—specifically, the recruitment of the E3 ligase—it is imperative to use appropriate negative controls. (S,S,S)-AHPC hydrochloride serves as a crucial negative control for PROTACs that utilize the VHL ligand (S,R,S)-AHPC. This technical guide provides an in-depth overview of the principles behind using (S,S,S)-AHPC, presents comparative data, details key experimental protocols, and offers visualizations to aid in the robust design and interpretation of PROTAC experiments.

The Principle of Stereochemical Control in VHL Recognition

The interaction between the VHL E3 ligase and its ligands is highly specific and dependent on the stereochemistry of the ligand. The active VHL ligand, (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, commonly known as (S,R,S)-AHPC, binds to VHL with high affinity.[1][2] In contrast, its diastereomer, (S,S,S)-AHPC, which has the opposite configuration at the hydroxyproline (B1673980) ring, is unable to bind to VHL.[1][3] This stereochemical dependence provides a powerful tool for creating a near-perfect negative control PROTAC.

A negative control PROTAC is synthesized by replacing the active (S,R,S)-AHPC moiety with the inactive (S,S,S)-AHPC. This control molecule retains the same target-binding warhead, linker, and overall physicochemical properties as the active PROTAC, with the only significant difference being its inability to recruit the VHL E3 ligase. Therefore, any loss of target protein degradation observed with the negative control can be confidently attributed to the disruption of ternary complex formation.

Data Presentation: Active vs. Negative Control PROTACs

The most compelling evidence for the utility of (S,S,S)-AHPC as a negative control comes from the direct comparison of an active PROTAC with its inactive counterpart. A prime example is the BET-targeting PROTAC ARV-771 and its negative control, ARV-766.

CompoundVHL Ligand MoietyTargetVHL Binding AffinityCellular Activity (BET Degradation)Downstream Effect (c-MYC Suppression)
ARV-771 (S,R,S)-AHPC basedBRD2/3/4Active (Forms ternary complex)DC50 < 5 nM in 22Rv1 cells[3]IC50 < 1 nM[3]
ARV-766 (S,S,S)-AHPC basedBRD2/3/4Inactive ("no affinity for VHL")[3]No significant degradation observedMarginal suppression[3]

This data clearly demonstrates that the change in stereochemistry of the VHL ligand from (S,R,S) to (S,S,S) abrogates the degradation activity of the PROTAC, confirming that the degradation mechanism is dependent on VHL recruitment.

Signaling Pathways and Experimental Workflows

To visually represent the concepts and processes involved in PROTAC research and the use of (S,S,S)-AHPC as a negative control, the following diagrams are provided in the DOT language for Graphviz.

PROTAC Mechanism of Action and the Role of the Negative Control

PROTAC_Mechanism cluster_active Active PROTAC (e.g., ARV-771) cluster_negative Negative Control (e.g., ARV-766) Active_PROTAC Active PROTAC ((S,R,S)-AHPC based) Ternary_Complex_A Ternary Complex (Target-PROTAC-VHL) Active_PROTAC->Ternary_Complex_A Target_Protein_A Target Protein (e.g., BRD4) Target_Protein_A->Ternary_Complex_A VHL_E3_Ligase_A VHL E3 Ligase VHL_E3_Ligase_A->Ternary_Complex_A Ubiquitination_A Ubiquitination Ternary_Complex_A->Ubiquitination_A Ub transfer Proteasome_A Proteasome Ubiquitination_A->Proteasome_A Recognition Degradation_A Target Degradation Proteasome_A->Degradation_A Catalysis Negative_Control Negative Control ((S,S,S)-AHPC based) No_Complex No Ternary Complex Formation Negative_Control->No_Complex Target_Protein_B Target Protein (e.g., BRD4) Target_Protein_B->No_Complex VHL_E3_Ligase_B VHL E3 Ligase VHL_E3_Ligase_B->No_Complex No_Degradation No Degradation No_Complex->No_Degradation

Caption: Mechanism of a VHL-recruiting PROTAC and its inactive control.

Experimental Workflow for Evaluating PROTAC Activity

Experimental_Workflow start Start: PROTAC Synthesis synthesis Synthesize Active PROTAC and Negative Control start->synthesis biochemical_assays Biochemical Assays synthesis->biochemical_assays vhl_binding VHL Binding Assay (e.g., FP, HTRF) biochemical_assays->vhl_binding Confirm VHL interaction ternary_complex Ternary Complex Formation (e.g., AlphaLISA, SPR) biochemical_assays->ternary_complex Confirm complex formation cellular_assays Cellular Assays vhl_binding->cellular_assays ternary_complex->cellular_assays western_blot Western Blot (Degradation Assay) cellular_assays->western_blot Assess degradation ubiquitination_assay Ubiquitination Assay (Co-IP) cellular_assays->ubiquitination_assay Confirm ubiquitination phenotypic_assays Phenotypic Assays (e.g., Cell Viability) western_blot->phenotypic_assays ubiquitination_assay->phenotypic_assays end Conclusion: Mechanism Validated phenotypic_assays->end

Caption: A typical experimental workflow for PROTAC validation.

Experimental Protocols

VHL Binding Assay (Fluorescence Polarization)

This assay quantitatively assesses the binding of the active and inactive VHL ligands to the VHL protein.

Principle: A fluorescently labeled VHL ligand (tracer) will have a high fluorescence polarization (FP) signal when bound to the larger VHL protein complex. Unlabeled ligands will compete for binding, displacing the tracer and causing a decrease in the FP signal.

Materials:

  • Recombinant VHL/ElonginB/ElonginC (VBC) complex

  • Fluorescently labeled VHL tracer (e.g., BDY FL VH032)

  • (S,R,S)-AHPC and this compound

  • Assay Buffer (e.g., PBS, 0.01% BSA)

  • 384-well black, low-volume plates

  • Plate reader with FP capabilities

Methodology:

  • Prepare serial dilutions of (S,R,S)-AHPC and (S,S,S)-AHPC in assay buffer.

  • In a 384-well plate, add the compound dilutions.

  • Add a fixed concentration of the VBC complex to each well.

  • Add a fixed concentration of the fluorescent tracer to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence polarization on a compatible plate reader.

  • Plot the FP signal against the log of the compound concentration and fit the data to a suitable model to determine the IC50 values.

Expected Outcome: (S,R,S)-AHPC will show a dose-dependent decrease in FP signal, yielding a measurable IC50 value. (S,S,S)-AHPC will show no significant change in FP signal, indicating a lack of binding.

Ternary Complex Formation Assay (AlphaLISA)

This assay detects the formation of the ternary complex (Target Protein - PROTAC - VHL).

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology uses donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal. By conjugating antibodies against the target protein and VHL to these beads, a signal is produced only when the PROTAC brings them together.

Materials:

  • Recombinant tagged target protein (e.g., GST-BRD4)

  • Recombinant tagged VBC complex (e.g., His-VBC)

  • Active PROTAC and Negative Control PROTAC

  • AlphaLISA anti-tag donor and acceptor beads (e.g., anti-GST donor, anti-His acceptor)

  • Assay Buffer

  • 384-well white microplates

  • AlphaLISA-compatible plate reader

Methodology:

  • Prepare serial dilutions of the active and negative control PROTACs.

  • In a 384-well plate, add the PROTAC dilutions.

  • Add fixed concentrations of the recombinant target protein and VBC complex.

  • Incubate at room temperature for 1 hour to allow for complex formation.

  • Add the AlphaLISA donor and acceptor beads.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the plate on an AlphaLISA-compatible reader.

  • Plot the AlphaLISA signal against the log of the PROTAC concentration.

Expected Outcome: The active PROTAC will produce a characteristic "hook effect" curve, with the signal increasing as the ternary complex forms and then decreasing at high concentrations due to the formation of binary complexes. The negative control PROTAC will not generate a significant signal above background.

Cellular Degradation Assay (Western Blot)

This is the definitive assay to demonstrate PROTAC-induced degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein of interest

  • Active PROTAC and Negative Control PROTAC

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

Methodology:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with increasing concentrations of the active PROTAC, the negative control PROTAC, and a vehicle control (e.g., DMSO) for a defined period (e.g., 4, 8, 16, or 24 hours).

  • Wash cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Expected Outcome: The active PROTAC will show a dose-dependent decrease in the target protein band intensity. The negative control PROTAC will show no significant degradation of the target protein compared to the vehicle control.

Conclusion

The use of a proper negative control is fundamental to the rigorous validation of any PROTAC. This compound provides an elegant and effective solution for creating a negative control for VHL-recruiting PROTACs based on the (S,R,S)-AHPC scaffold. By incorporating this inactive diastereomer, researchers can generate a control molecule that is nearly identical to its active counterpart but is incapable of recruiting the VHL E3 ligase. The experimental protocols detailed in this guide provide a framework for demonstrating this crucial difference in activity, thereby validating the intended mechanism of action of the active PROTAC. The careful design and execution of these control experiments are essential for the successful development of novel protein degraders as therapeutic agents.

References

The Crucial Role of (S,S,S)-AHPC as a Negative Control in VHL Ligand Binding Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), the von Hippel-Lindau (VHL) E3 ubiquitin ligase has emerged as a key player. The specific recruitment of VHL by small molecule ligands is the cornerstone of this therapeutic strategy. Within this context, the stereoisomer (S,S,S)-AHPC serves an indispensable role as a negative control, providing a critical benchmark for validating the specificity of VHL engagement and the subsequent biological outcomes. This technical guide provides an in-depth analysis of the function of (S,S,S)-AHPC in VHL ligand binding studies, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The Significance of Stereochemistry in VHL Recognition

The binding of ligands to the VHL protein is highly dependent on their three-dimensional conformation. The active ligand, (S,R,S)-AHPC (also known as VH032-NH2), possesses the precise stereochemistry required to fit into the VHL binding pocket, mimicking the interaction of its natural substrate, hypoxia-inducible factor 1α (HIF-1α). In stark contrast, its diastereomer, (S,S,S)-AHPC, features an altered stereocenter that disrupts this critical interaction. This stereochemical difference renders (S,S,S)-AHPC largely incapable of binding to VHL, making it an ideal negative control to demonstrate that the observed biological effects of an (S,R,S)-AHPC-based PROTAC are indeed due to specific VHL engagement.

Quantitative Comparison of VHL Ligand Binding Affinity

The differential binding of (S,R,S)-AHPC and (S,S,S)-AHPC to the VHL protein can be quantified using various biophysical and biochemical assays. While specific binding affinity values for (S,S,S)-AHPC are often not reported due to its negligible interaction, its use in competition assays confirms its lack of significant binding. In contrast, the active isomer, (S,R,S)-AHPC, and its derivatives exhibit measurable binding affinities.

LigandBinding Affinity (Kd)Binding Affinity (IC50)Assay Method(s)
(S,R,S)-AHPC (VH032-NH2)~1.11 µM (for a PROTAC derivative)[1][2]~196 nM (for a derivative)[3]Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), TR-FRET
(S,S,S)-AHPCNot typically reported due to weak/no bindingNot applicableUsed as a negative control in binding assays
VH298 (a potent VHL inhibitor)~37 nM[3]Not reportedITC, SPR, TR-FRET

Note: The binding affinities can vary depending on the specific assay conditions and the molecular context (i.e., as a standalone ligand or as part of a PROTAC). The key takeaway is the significant disparity in binding between the two stereoisomers.

Experimental Protocols: Validating VHL-Dependent Effects

The use of (S,S,S)-AHPC as a negative control is crucial in a variety of experimental settings to confirm that the degradation of a target protein by a PROTAC is a VHL-mediated event.

Western Blotting for Target Protein Degradation

This is a fundamental assay to assess PROTAC efficacy. A PROTAC incorporating (S,R,S)-AHPC is expected to induce degradation of the target protein, while a control PROTAC with (S,S,S)-AHPC should not.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells of interest at an appropriate density and allow them to adhere overnight.

    • Prepare stock solutions of the active PROTAC (containing (S,R,S)-AHPC) and the negative control PROTAC (containing (S,S,S)-AHPC) in a suitable solvent (e.g., DMSO).

    • Treat cells with a range of concentrations of both the active and negative control PROTACs for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Compare the levels of the target protein in cells treated with the active PROTAC to those treated with the negative control PROTAC and the vehicle control. A significant reduction in the target protein level should only be observed with the active PROTAC.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Engagement

TR-FRET is a sensitive method to directly measure the binding of a ligand to VHL in a competitive format.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of recombinant VHL protein complex (e.g., VCB complex: VHL, Elongin B, and Elongin C).

    • Prepare a fluorescently labeled tracer ligand that is known to bind to VHL.

    • Prepare serial dilutions of the test compounds: (S,R,S)-AHPC and (S,S,S)-AHPC.

  • Assay Procedure:

    • In a low-volume 384-well plate, add the serially diluted test compounds.

    • Add the VHL protein complex to each well.

    • Add the fluorescent tracer and the corresponding TR-FRET donor (e.g., a terbium-labeled antibody against a tag on the VHL protein).

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal on a compatible plate reader.

    • Calculate the ratio of the acceptor and donor fluorescence emissions.

    • Plot the TR-FRET ratio against the concentration of the test compounds.

    • The active ligand, (S,R,S)-AHPC, will displace the fluorescent tracer, leading to a dose-dependent decrease in the TR-FRET signal, from which an IC50 value can be determined. (S,S,S)-AHPC should show no or very weak displacement, resulting in a flat or near-flat curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows where (S,S,S)-AHPC plays a critical role.

VHL_HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs O2 HIF-1α-OH HIF-1α-OH PHDs->HIF-1α-OH VHL VHL HIF-1α-OH->VHL Binding Proteasome Proteasome HIF-1α-OH->Proteasome Ub Ubiquitin VHL->Ub Ubiquitination Ub->HIF-1α-OH Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α PHDs_inactive PHDs (inactive) HIF-1α_hypoxia->PHDs_inactive Low O2 HIF_complex HIF-1α/HIF-1β Complex HIF-1α_hypoxia->HIF_complex HIF-1β HIF-1β HIF-1β->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE Hypoxia Response Element Nucleus->HRE Transcription Gene_Expression Gene_Expression HRE->Gene_Expression

Caption: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

PROTAC_Mechanism cluster_active Active PROTAC ((S,R,S)-AHPC based) cluster_inactive Negative Control PROTAC ((S,S,S)-AHPC based) PROTAC_active Active PROTAC VHL_active VHL PROTAC_active->VHL_active Binds Target Target Protein PROTAC_active->Target Binds Ternary_active Ternary Complex (VHL-PROTAC-Target) VHL_active->Ternary_active Target->Ternary_active Proteasome_active Proteasome_active Target->Proteasome_active Ub_active Ubiquitin Ternary_active->Ub_active Ubiquitination Ub_active->Target Degradation_active Degradation_active Proteasome_active->Degradation_active PROTAC_inactive Inactive PROTAC VHL_inactive VHL PROTAC_inactive->VHL_inactive No Binding Target_inactive Target Protein PROTAC_inactive->Target_inactive Binds No_Ternary No Ternary Complex VHL_inactive->No_Ternary Target_inactive->No_Ternary

Caption: Mechanism of action of an active versus a negative control PROTAC.

Experimental_Workflow start Start: Validate PROTAC Activity treat_cells Treat cells with: 1. Vehicle 2. Active PROTAC 3. Negative Control PROTAC start->treat_cells lyse_cells Cell Lysis & Protein Quantification treat_cells->lyse_cells western_blot Western Blot for Target Protein lyse_cells->western_blot analysis Data Analysis: Quantify Protein Levels western_blot->analysis conclusion Conclusion: Degradation is VHL-dependent? analysis->conclusion yes Yes conclusion->yes Degradation only with Active PROTAC no No conclusion->no Degradation with both or neither

Caption: Experimental workflow for validating VHL-dependent protein degradation.

Conclusion

In the rigorous process of drug discovery and development, particularly for novel modalities like PROTACs, the importance of robust controls cannot be overstated. (S,S,S)-AHPC, as the inactive diastereomer of the VHL ligand (S,R,S)-AHPC, provides an elegant and essential tool for researchers. Its inability to bind VHL allows for the definitive demonstration that the desired pharmacological effect of a PROTAC is a direct consequence of its specific engagement with the VHL E3 ligase. By incorporating (S,S,S)-AHPC-based negative controls into their experimental design, scientists can confidently validate their findings, ensuring the specificity and on-target activity of their VHL-recruiting molecules. This meticulous approach is fundamental to advancing the field of targeted protein degradation and developing the next generation of precision medicines.

References

An In-depth Technical Guide to (S,S,S)-AHPC Hydrochloride: Discovery, Synthesis, and Application as a Negative Control in PROTAC Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S,S)-AHPC hydrochloride is a crucial chemical tool in the field of targeted protein degradation. As a stereoisomer of the active von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC, the (S,S,S) configuration serves as an essential negative control in experiments involving Proteolysis Targeting Chimeras (PROTACs). Its inability to bind effectively to the VHL protein allows researchers to validate that the observed degradation of a target protein is a direct result of the specific recruitment of the VHL E3 ligase by the active PROTAC. This technical guide provides a comprehensive overview of the discovery context, a detailed plausible synthesis pathway, and the biological role of this compound.

Discovery and Rationale for Use

The discovery and utility of this compound are intrinsically linked to the development of PROTACs, a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules comprising a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The von Hippel-Lindau (VHL) protein is a substrate recognition component of the VHL E3 ubiquitin ligase complex. Small molecule ligands, such as (S,R,S)-AHPC, have been developed to bind to VHL with high affinity, enabling the recruitment of this E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

The stereochemistry of the VHL ligand is critical for its binding affinity. The (S,R,S) configuration of AHPC is the active stereoisomer that effectively binds to the VHL protein. In contrast, the (S,S,S) stereoisomer, (S,S,S)-AHPC, serves as a negative control due to its significantly reduced affinity for VHL.[1] This makes this compound an indispensable tool for confirming the mechanism of action of VHL-recruiting PROTACs. By comparing the activity of an active PROTAC with its (S,S,S)-AHPC-containing counterpart, researchers can ascertain that the observed protein degradation is a direct consequence of VHL recruitment and not due to off-target effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₂₂H₃₁ClN₄O₃S
Molecular Weight 467.02 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in DMSO and water

Synthesis of this compound

Synthesis of Key Intermediates

3.1.1. Synthesis of N-Boc-(2S,4S)-4-hydroxyproline

The synthesis of the (2S,4S) stereoisomer of N-Boc-4-hydroxyproline can be achieved from the commercially available (2S,4R)-N-Boc-4-hydroxyproline methyl ester via a Mitsunobu reaction to invert the stereochemistry at the C4 position, followed by ester hydrolysis.

Experimental Protocol: Synthesis of N-Boc-(2S,4S)-4-hydroxyproline

  • Step 1: Inversion of Stereochemistry via Mitsunobu Reaction. To a solution of N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq) and p-nitrobenzoic acid (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, triphenylphosphine (B44618) (1.5 eq) is added. Diisopropyl azodicarboxylate (DIAD) (1.5 eq) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the p-nitrobenzoate ester with inverted stereochemistry at C4.

  • Step 2: Saponification of the p-nitrobenzoate ester. The intermediate from Step 1 is dissolved in a mixture of methanol (B129727) and water. Sodium hydroxide (B78521) (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours. The methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified with 1M HCl to pH 3-4 and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-(2S,4S)-4-hydroxyproline.

3.1.2. Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid (N-Boc-L-tert-Leucine)

This chiral amino acid is commercially available.[2][3][4][5][6] Alternatively, it can be synthesized from L-tert-leucine.

Experimental Protocol: Boc-Protection of (S)-2-amino-3,3-dimethylbutanoic acid

  • To a solution of (S)-2-amino-3,3-dimethylbutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water, sodium bicarbonate (3.0 eq) is added. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq) in dioxane is added dropwise.

  • The reaction is stirred at room temperature for 12-16 hours.

  • The dioxane is removed under reduced pressure, and the aqueous layer is washed with ethyl acetate.

  • The aqueous layer is acidified to pH 2-3 with 1M HCl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give N-Boc-(S)-2-amino-3,3-dimethylbutanoic acid as a white solid.[7]

3.1.3. Synthesis of (4-(4-methylthiazol-5-yl)phenyl)methanamine (B1433745)

This intermediate can be prepared from 4-methyl-5-(4-bromobenzyl)thiazole via a Gabriel synthesis or reduction of the corresponding nitrile. A plausible route involves the synthesis of 4-methylthiazole-5-carbaldehyde followed by a Wittig reaction and subsequent functional group manipulations.

Assembly of (S,S,S)-AHPC

The final assembly involves a series of peptide couplings and a final deprotection step.

Experimental Protocol: Synthesis of this compound

  • Step 1: Amide coupling of N-Boc-(2S,4S)-4-hydroxyproline with (4-(4-methylthiazol-5-yl)phenyl)methanamine. To a solution of N-Boc-(2S,4S)-4-hydroxyproline (1.0 eq), (4-(4-methylthiazol-5-yl)phenyl)methanamine (1.0 eq), and a peptide coupling agent such as HATU (1.1 eq) in anhydrous dimethylformamide (DMF), a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) is added. The reaction is stirred at room temperature for 12-16 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with saturated aqueous sodium bicarbonate, 1M HCl, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

  • Step 2: Deprotection of the Proline Nitrogen. The Boc-protected intermediate from Step 1 is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of the deprotected proline derivative.

  • Step 3: Amide coupling with N-Boc-(S)-2-amino-3,3-dimethylbutanoic acid. To a solution of the deprotected proline derivative from Step 2 and N-Boc-(S)-2-amino-3,3-dimethylbutanoic acid (1.0 eq) in DMF, HATU (1.1 eq) and DIPEA (3.0 eq) are added. The reaction is stirred at room temperature for 12-16 hours. Work-up and purification are performed as in Step 1 to yield N-Boc-(S,S,S)-AHPC.

  • Step 4: Final Boc Deprotection. The N-Boc-(S,S,S)-AHPC from Step 3 is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford this compound as a solid.[7][8][9]

Quantitative Data

As the synthesis of (S,S,S)-AHPC is not widely reported in peer-reviewed literature with detailed experimental data, the following table provides expected ranges for yields and purity based on analogous reactions.

StepReactionExpected Yield (%)Expected Purity (%)
1Amide Coupling 170-90>95
2Boc Deprotection 1>95Crude
3Amide Coupling 260-80>95
4Final Boc Deprotection>90>98

Biological Role and Signaling Pathway

This compound's primary biological role is that of a negative control in experiments involving the VHL-mediated degradation of target proteins via the ubiquitin-proteasome system (UPS).

The UPS is a major pathway for protein degradation in eukaryotic cells. It involves the covalent attachment of a chain of ubiquitin molecules to a target protein, which marks it for degradation by the 26S proteasome. This process is carried out by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is responsible for recognizing the specific substrate to be degraded.

In the context of PROTACs, an active VHL-recruiting PROTAC brings a target protein into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 enzyme to the target protein, leading to its polyubiquitination and subsequent degradation.

(S,S,S)-AHPC, due to its incorrect stereochemistry, does not bind to VHL. Therefore, a PROTAC constructed with (S,S,S)-AHPC will not be able to recruit the VHL E3 ligase and will not induce the degradation of the target protein. This lack of activity is crucial for demonstrating that the degradation observed with the active PROTAC is specifically due to the recruitment of VHL and the subsequent engagement of the UPS.

Visualizations

Signaling Pathway

VHL_PROTAC_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System cluster_Control Negative Control PROTAC (S,R,S)-AHPC-Linker-Target_Ligand Ternary Target-PROTAC-VHL Ternary Complex PROTAC->Ternary Target Target Protein Target->Ternary VHL VHL E3 Ligase VHL->Ternary No_Binding No VHL Binding PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Polyubiquitination E1 E1 Ubiquitin Activating E2 E2 Ubiquitin Conjugating E1->E2 Ub Transfer E2->Ternary Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation Control_PROTAC (S,S,S)-AHPC-Linker-Target_Ligand Control_PROTAC->VHL X Experimental_Workflow cluster_synthesis Synthesis cluster_bio_eval Biological Evaluation Start Starting Materials ((2S,4S)-Hydroxyproline, (S)-tert-Leucine) Intermediates Synthesis of Key Intermediates Start->Intermediates Coupling1 First Amide Coupling Intermediates->Coupling1 Deprotection1 Boc Deprotection Coupling1->Deprotection1 Coupling2 Second Amide Coupling Deprotection1->Coupling2 Deprotection2 Final Boc Deprotection Coupling2->Deprotection2 Purification Purification & Characterization Deprotection2->Purification Final_Product (S,S,S)-AHPC HCl Purification->Final_Product Treatment Treatment Groups: - Vehicle - Active PROTAC ((S,R,S)-AHPC) - Negative Control ((S,S,S)-AHPC) Final_Product->Treatment Used in Cell_Culture Cell Culture with Target Protein Expression Cell_Culture->Treatment Analysis Analysis of Target Protein Levels (e.g., Western Blot, Mass Spec) Treatment->Analysis Conclusion Conclusion: Confirmation of VHL-dependent Degradation Analysis->Conclusion

References

(S,S,S)-AHPC Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Properties and Applications of a Key Negative Control in PROTAC Research

This technical guide provides a comprehensive overview of (S,S,S)-AHPC hydrochloride, a critical tool for researchers and scientists in the field of targeted protein degradation. As the inactive stereoisomer of the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC, this compound serves as an essential negative control in Proteolysis Targeting Chimera (PROTAC) development, ensuring the specificity and mechanism of action of experimental protein degraders.

Core Compound Data

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings. The following table summarizes its key quantitative data.

PropertyValueReference
CAS Number 2115897-23-7[1][2]
Molecular Weight 467.02 g/mol [1][2]
Molecular Formula C₂₂H₃₁ClN₄O₃S[1][2]
Synonyms (S,S,S)-VH032-NH2 hydrochloride, E3 Ligase ligand negative control epimer[1][2]

Role in Targeted Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is one of the most commonly recruited E3 ligases in PROTAC design. The (S,R,S) stereoisomer of AHPC is an active VHL ligand, meaning it binds to the VHL protein and facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4][5][6][7][8]

In contrast, this compound is the inactive epimer and is used as a negative control in experiments.[1][2][6] Its inability to bind effectively to VHL means that a PROTAC constructed with this molecule should not induce the degradation of the target protein. This allows researchers to confirm that the observed degradation is a direct result of the specific interaction between the active PROTAC, the target protein, and the VHL E3 ligase, ruling out off-target effects.

Experimental Protocols

Accurate and reproducible experimental results rely on standardized protocols. The following are recommended methodologies for the preparation and use of this compound in a research setting.

Stock Solution Preparation

It is recommended to prepare a fresh stock solution of this compound for each experiment.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).

  • Add the appropriate volume of DMSO to the powder.

  • Vortex the solution until the powder is completely dissolved.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6][9]

In Vitro Negative Control Experiment

This protocol outlines the use of this compound as a negative control in a cell-based protein degradation assay.

Materials:

  • Cells expressing the target protein

  • Active PROTAC (containing (S,R,S)-AHPC)

  • Negative control PROTAC (containing this compound)

  • Cell culture medium and supplements

  • Lysis buffer

  • Antibodies for Western blot analysis (primary antibody against the target protein, loading control antibody, and secondary antibody)

Protocol:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the active PROTAC and the negative control PROTAC. Include a vehicle-only control (e.g., DMSO).

  • Incubate the cells for a predetermined time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Perform Western blot analysis to determine the levels of the target protein. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

  • Compare the levels of the target protein in cells treated with the active PROTAC to those treated with the negative control PROTAC and the vehicle control. A significant reduction in the target protein level should only be observed with the active PROTAC.

Signaling Pathways and Workflows

Visualizing the logical relationships and workflows is crucial for understanding the role of this compound in PROTAC research.

VHL_PROTAC_Pathway VHL-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary binds PROTAC Active PROTAC ((S,R,S)-AHPC based) PROTAC->Ternary bridges VHL VHL E3 Ligase Complex VHL->Ternary binds PolyUb Polyubiquitination Ternary->PolyUb facilitates Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome targets for Degradation POI Degradation Proteasome->Degradation

Caption: VHL-Mediated Protein Degradation Pathway.

The diagram above illustrates the mechanism of action of a VHL-recruiting PROTAC. The active PROTAC forms a ternary complex with the Protein of Interest (POI) and the VHL E3 ligase complex, leading to the polyubiquitination and subsequent degradation of the POI by the proteasome.

Negative_Control_Workflow Experimental Workflow for Negative Control cluster_active Active PROTAC Arm cluster_negative Negative Control Arm Active_PROTAC Active PROTAC ((S,R,S)-AHPC) Active_Ternary Forms Ternary Complex Active_PROTAC->Active_Ternary Active_Degradation Target Protein Degradation Active_Ternary->Active_Degradation Negative_PROTAC Negative Control ((S,S,S)-AHPC) No_Ternary No Ternary Complex Formation Negative_PROTAC->No_Ternary No_Degradation No Protein Degradation No_Ternary->No_Degradation POI Target Protein POI->Active_Ternary POI->No_Ternary VHL VHL E3 Ligase VHL->Active_Ternary VHL->No_Ternary

Caption: Experimental Workflow for Negative Control.

This diagram contrasts the outcomes of using an active PROTAC versus a negative control PROTAC. The active PROTAC successfully forms a ternary complex and induces degradation, while the negative control, containing (S,S,S)-AHPC, fails to form the complex, resulting in no degradation of the target protein. This workflow is essential for validating the specific mechanism of a newly developed PROTAC.

References

A Technical Guide to (S,S,S)-AHPC Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the commercial availability, biochemical properties, and experimental applications of (S,S,S)-AHPC hydrochloride. This molecule serves as a critical negative control in studies involving Proteolysis-Targeting Chimeras (PROTACs), a revolutionary approach in targeted protein degradation.

Introduction to this compound

This compound is a synthetic chemical compound that functions as a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand building block.[1] Crucially, it is the diastereomer of the active VHL ligand, (S,R,S)-AHPC hydrochloride. Due to its stereochemistry, the (S,S,S) isomer is unable to bind effectively to the VHL protein. This property makes it an indispensable tool for researchers, as it allows for the validation of on-target effects in PROTAC-mediated protein degradation studies. By comparing the cellular effects of a PROTAC constructed with the active (S,R,S)-AHPC ligand to a control PROTAC synthesized with the inactive (S,S,S)-AHPC ligand, researchers can confirm that the observed protein degradation is a direct result of the intended PROTAC mechanism and not due to off-target effects.[2]

Commercial Availability and Supplier Information

This compound is readily available for research purposes from several reputable chemical suppliers. The following table summarizes key information from prominent vendors.

SupplierProduct NameCatalog NumberPurityCAS Number
MedChemExpressThis compoundHY-125845A99.16%2115897-23-7
Sigma-AldrichThis compound901487≥97%2115897-23-7
Fisher ScientificSigma Aldrich this compound901487100MGNot specifiedNot specified
Alkali ScientificThis compound, 1 X 10 mg901487-10MGNot specifiedNot specified

Physicochemical Properties and Storage

Proper handling and storage of this compound are essential to maintain its integrity for experimental use.

PropertyValueSource
Molecular Formula C₂₂H₃₀N₄O₃S · xHClSigma-Aldrich
Molecular Weight 430.56 (free base basis)Sigma-Aldrich
Appearance Powder or crystalsSigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich
Long-term Storage (in solvent) 1 year at -80°C, 1 month at -20°CSelleck Chemicals[3]
Solubility Soluble in DMSOMedChemExpress, Selleck Chemicals

Role in PROTAC Research: The Negative Control Experiment

The fundamental principle behind using this compound is to create a control PROTAC that is structurally analogous to the active PROTAC but incapable of recruiting the VHL E3 ligase. This allows for the differentiation of specific protein degradation from other cellular effects.

PROTAC_Mechanism cluster_active Active PROTAC cluster_inactive Inactive (Negative Control) PROTAC POI_A Protein of Interest PROTAC_A (S,R,S)-AHPC based PROTAC POI_A->PROTAC_A Ub Ubiquitin POI_A->Ub Ubiquitination VHL_A VHL E3 Ligase VHL_A->PROTAC_A Proteasome_A Proteasome Ub->Proteasome_A Degradation_A Degradation Proteasome_A->Degradation_A POI_I Protein of Interest PROTAC_I (S,S,S)-AHPC based PROTAC POI_I->PROTAC_I No_Degradation No Degradation POI_I->No_Degradation VHL_I VHL E3 Ligase

Fig. 1: PROTAC Mechanism of Action vs. Negative Control.
Experimental Workflow

A typical negative control experiment involves synthesizing a batch of the PROTAC of interest using this compound in place of (S,R,S)-AHPC hydrochloride. The active and inactive PROTACs are then used to treat cultured cells expressing the target protein.

Experimental_Workflow start Start: Cell Culture with Target Protein treatment Treatment Groups start->treatment active_protac Active PROTAC ((S,R,S)-AHPC based) treatment->active_protac inactive_protac Inactive PROTAC ((S,S,S)-AHPC based) treatment->inactive_protac vehicle Vehicle Control (e.g., DMSO) treatment->vehicle incubation Incubation (Time and concentration dependent) active_protac->incubation inactive_protac->incubation vehicle->incubation cell_lysis Cell Lysis incubation->cell_lysis protein_quantification Protein Quantification (e.g., Western Blot, Mass Spectrometry) cell_lysis->protein_quantification data_analysis Data Analysis protein_quantification->data_analysis conclusion Conclusion data_analysis->conclusion

Fig. 2: Experimental Workflow for PROTAC Negative Control Study.

Detailed Experimental Protocol: Western Blot Analysis

This protocol provides a general framework for assessing target protein degradation using Western blotting. Specific parameters such as cell line, antibody concentrations, and incubation times should be optimized for the specific target and PROTAC.

Objective: To determine if the degradation of a target protein is dependent on the recruitment of the VHL E3 ligase by a PROTAC.

Materials:

  • Cultured cells expressing the protein of interest.

  • Active PROTAC (containing (S,R,S)-AHPC).

  • Inactive PROTAC (containing (S,S,S)-AHPC).

  • Vehicle control (e.g., DMSO).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the target protein.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of the active PROTAC, the inactive PROTAC, and the vehicle control for a predetermined time course (e.g., 2, 4, 8, 12, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Compare the normalized protein levels across the different treatment groups.

Expected Outcome: A significant reduction in the target protein levels should be observed in cells treated with the active PROTAC, while no or minimal reduction should be seen in cells treated with the inactive PROTAC or the vehicle control. This result would confirm that the protein degradation is VHL-dependent.

Conclusion

This compound is a vital tool for researchers in the field of targeted protein degradation. Its commercial availability and well-defined role as a negative control make it an essential component of robust experimental design in PROTAC development. By incorporating this inactive diastereomer into their studies, scientists can confidently validate the on-target mechanism of their novel PROTAC molecules, thereby accelerating the development of this promising therapeutic modality.

References

An In-depth Technical Guide to PROTAC Technology: Core Principles and the Imperative of Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that is fundamentally changing the landscape of drug discovery. Unlike traditional small-molecule inhibitors that function through occupancy-driven mechanisms to block a protein's activity, PROTACs are engineered to completely eliminate disease-causing proteins from the cell.[1] They achieve this by co-opting the cell's own machinery for protein disposal, the ubiquitin-proteasome system (UPS).[2][3]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] This unique structure enables a PROTAC to act as a molecular bridge, bringing the target protein and the E3 ligase into close proximity.[6] This induced proximity triggers the ubiquitination of the target, marking it for destruction by the proteasome.[3][6] Because this process is catalytic, a single PROTAC molecule can mediate the destruction of multiple target protein molecules, allowing for high potency at low doses and a sustained pharmacological effect.[5][6][7] This technology opens up the possibility of targeting proteins previously considered "undruggable" due to the lack of a suitable active site for inhibition.[3][6]

Core Principles of PROTAC Technology

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, maintaining cellular protein homeostasis.[3][8] PROTAC technology "hijacks" this endogenous system.[6][9] The key steps of the UPS are:

  • Ubiquitin Activation: A ubiquitin-activating enzyme (E1) activates a ubiquitin (Ub) molecule in an ATP-dependent manner.[3][8]

  • Ubiquitin Conjugation: The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2).[3][8]

  • Ubiquitin Ligation: An E3 ubiquitin ligase, which provides substrate specificity, recruits the E2-Ub complex and catalyzes the transfer of ubiquitin to a lysine (B10760008) residue on the substrate protein.[3][8]

  • Polyubiquitination: The repetition of this cycle creates a polyubiquitin (B1169507) chain on the target protein.

  • Proteasomal Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome, and the ubiquitin molecules are recycled.[3][10]

The PROTAC Mechanism of Action

PROTACs leverage the UPS to induce the degradation of a specific POI through a catalytic cycle.

  • Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the POI and an E3 ligase inside the cell. This forms a key POI-PROTAC-E3 ligase ternary complex.[2][3][7]

  • Induced Ubiquitination: The proximity created by the ternary complex allows the recruited E3 ligase to efficiently transfer ubiquitin from an E2 enzyme to the surface of the POI.[6][7]

  • Proteasomal Degradation: The resulting polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the POI.[1][3]

  • Catalytic Release: Following the degradation of the POI, the PROTAC molecule is released and can engage another POI and E3 ligase, starting the cycle anew.[3][10][11]

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC PROTAC Action E1 E1 (Activating) E2 E2 (Conjugating) E1->E2 ATP Ternary POI-PROTAC-E3 Ternary Complex E2->Ternary E2-Ub Ub Ub Ub->E1 PROTAC PROTAC PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: The PROTAC catalytic cycle, hijacking the cellular Ubiquitin-Proteasome System.
Key Components of a PROTAC Molecule

  • Protein of Interest (POI) Ligand ("Warhead"): This component provides specificity by binding to the target protein. Unlike traditional inhibitors, the warhead does not need to inhibit the protein's function; it only needs to bind with sufficient affinity to facilitate ternary complex formation.[7][9]

  • E3 Ligase Ligand: This moiety recruits a specific E3 ubiquitin ligase. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[4][6]

  • Linker: The linker is not merely a spacer but a critical determinant of a PROTAC's activity.[12][] Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties like solubility and cell permeability.[5][] Common linker motifs include polyethylene (B3416737) glycol (PEG) and alkyl chains.[12]

The Indispensable Role of Negative Controls

To rigorously validate that the observed degradation of a target protein is a direct consequence of the intended PROTAC mechanism, the use of negative controls is essential.[14] These controls are structurally very similar to the active PROTAC but are designed to be deficient in a key aspect of the mechanism of action.[14] They are crucial for ruling out alternative explanations such as off-target effects, non-specific toxicity, or target destabilization through simple binding.[14][15]

Types of Negative Controls
  • E3 Ligase Binding-Deficient Control: This is the most common and direct type of negative control.[14] The molecule is modified to abolish its ability to bind to the E3 ligase while maintaining its affinity for the target protein.[9][14][16]

    • VHL-based PROTACs: A common strategy is to invert the stereochemistry of a critical chiral center on the hydroxyproline (B1673980) moiety of the VHL ligand. The active ligand is typically the (2S, 4R)-hydroxyproline derivative, while its epimer, the (2S, 4S)-hydroxyproline derivative, serves as an excellent negative control as it does not bind to VHL.[9][14][17]

    • CRBN-based PROTACs: For PROTACs that recruit Cereblon, methylating the glutarimide (B196013) nitrogen prevents binding to CRBN, creating a suitable negative control.[9][17]

  • Target Protein Binding-Deficient Control: This control is altered so that it can no longer bind to the POI, while retaining its ability to bind the E3 ligase.[9] This is typically achieved by modifying the "warhead" portion of the PROTAC in a way that is known to eliminate its binding affinity.[9] This type of control helps to rule out off-target effects that might be caused by the warhead-linker-E3 ligand combination, independent of POI engagement.

For the most robust validation of a PROTAC's mechanism, using both types of negative controls is ideal.[14]

Negative_Controls_Logic cluster_POI Binds POI? cluster_E3 Binds E3 Ligase? cluster_Degradation Causes Degradation? Active_PROTAC Active PROTAC Active_Binds_POI Yes Active_PROTAC->Active_Binds_POI Active_Binds_E3 Yes Active_PROTAC->Active_Binds_E3 Active_Degrades Yes Active_Binds_POI->Active_Degrades Neg_E3_Binds_POI Yes Neg_E3_Binds_E3 No Neg_E3_Degrades No Neg_E3_Binds_POI->Neg_E3_Degrades Neg_POI_Binds_POI No Neg_POI_Binds_E3 Yes Neg_POI_Degrades No Neg_POI_Binds_POI->Neg_POI_Degrades Active_Binds_E3->Active_Degrades Neg_E3_Binds_E3->Neg_E3_Degrades Neg_POI_Binds_E3->Neg_POI_Degrades Neg_Control_E3 Negative Control (E3-binding deficient) Neg_Control_E3->Neg_E3_Binds_POI Neg_Control_E3->Neg_E3_Binds_E3 Neg_Control_POI Negative Control (POI-binding deficient) Neg_Control_POI->Neg_POI_Binds_POI Neg_Control_POI->Neg_POI_Binds_E3

Caption: Logical relationships of active PROTACs and their corresponding negative controls.

Quantitative Data and Experimental Protocols

A rigorous evaluation of a PROTAC requires quantitative analysis of its binding and degradation capabilities compared to its negative controls.

Data Presentation

The following tables summarize typical quantitative data used to validate a PROTAC's efficacy and mechanism.

Table 1: Degradation Potency and Efficacy Data This table summarizes key degradation parameters. DC₅₀ is the concentration required to degrade 50% of the target protein, and Dₘₐₓ is the maximum percentage of degradation observed.

Compound Target Protein Cell Line DC₅₀ (nM) Dₘₐₓ (%)
Active PROTAC BRD4 HEK293 15 95

| Inactive Control | BRD4 | HEK293 | >10,000 | <10 |

Table 2: Binary Binding Affinity Data (e.g., via SPR) This table shows the binding affinities (Kd) of the PROTAC and its control to the individual components. A high Kd value for the inactive control confirms its inability to bind the intended partner.[14]

Compound Binds to Kd (nM)
Active PROTAC Target Protein (BRD4) 25
Active PROTAC E3 Ligase (VHL) 50
Inactive Control Target Protein (BRD4) 28

| Inactive Control | E3 Ligase (VHL) | >50,000 |

Key Experimental Protocols

A standard workflow is followed to design, synthesize, and validate a PROTAC.

Experimental_Workflow cluster_Validation Biological Evaluation Start Target & E3 Ligase Selection Design PROTAC & Negative Control Design Start->Design Synthesis Chemical Synthesis & Purification Design->Synthesis Binding 1. Binary Binding Assays (SPR, ITC) Synthesis->Binding Ternary 2. Ternary Complex Assays (NanoBRET, AlphaLISA) Binding->Ternary Ubiquitination 3. Ubiquitination Assays (In Vitro / Western Blot) Ternary->Ubiquitination Degradation 4. Cellular Degradation Assays (Western Blot, Proteomics) Ubiquitination->Degradation Optimization Iterative Optimization Degradation->Optimization Analyze Data Optimization->Design

Caption: A typical experimental workflow for PROTAC discovery and optimization.

Protocol 1: Cellular Protein Degradation Assay via Western Blot

This protocol outlines the fundamental steps to quantify PROTAC-induced degradation of a target protein in cells.[1]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC, the negative control, and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Harvest the cell lysates and clarify by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading for electrophoresis.[1]

  • SDS-PAGE and Western Blotting:

    • Normalize lysate concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes to denature the proteins.[1]

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[1]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[1]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and then incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading variations.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Data Acquisition and Analysis:

    • Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imaging system.[1]

    • Quantify the band intensities using densitometry software.[1]

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to generate dose-response curves and determine DC₅₀ and Dₘₐₓ values.[1]

Protocol 2: In Vitro Ternary Complex Formation Assay (General Principles)

Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are biophysical methods used to quantify the binding affinities and kinetics of the PROTAC to its individual partners and to measure the formation of the ternary complex.[18][19]

  • Immobilization (SPR/BLI): One of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip.

  • Binary Affinity Measurement: The other protein (POI) or the PROTAC is flowed over the chip to measure their binary binding affinities (Kd).

  • Ternary Interaction Analysis: A pre-incubated mixture of the POI and the PROTAC is flowed over the immobilized E3 ligase. An increase in binding signal compared to the binary interactions indicates ternary complex formation.[19]

  • Cooperativity Calculation: The cooperativity (alpha) of the ternary complex can be calculated by comparing the binary and ternary binding affinities. A value greater than 1 indicates positive cooperativity, where the binding of one partner enhances the binding of the other.[19]

Conclusion

PROTAC technology offers a powerful and innovative approach to drug discovery, enabling the targeted degradation of proteins implicated in a wide range of diseases. Its event-driven, catalytic mechanism provides distinct advantages over traditional occupancy-based inhibitors. However, the successful development and validation of PROTACs hinge on rigorous experimental design. The use of well-characterized negative controls—specifically those deficient in binding to either the E3 ligase or the target protein—is not merely a suggestion but a mandatory step to ensure that the observed biological effects are a direct result of the intended mechanism of action. By combining careful design, robust biochemical and cellular assays, and the crucial implementation of negative controls, researchers can confidently advance this transformative therapeutic modality.

References

Methodological & Application

Application Notes and Protocols for (S,S,S)-AHPC Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S,S)-AHPC hydrochloride is a critical negative control reagent for use in cell-based assays involving Proteolysis-Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] As the inactive diastereomer of the VHL ligand (S,R,S)-AHPC, this compound is designed to not bind to VHL.[1] This property makes it an essential tool for demonstrating that the degradation of a target protein by a VHL-recruiting PROTAC is a direct result of VHL engagement and the subsequent ubiquitination cascade, rather than off-target effects of the PROTAC molecule.

These application notes provide detailed protocols for utilizing this compound as a negative control in cell-based assays to validate the mechanism of action of VHL-recruiting PROTACs.

Signaling Pathway Context: The VHL/HIF-1α Axis

Under normal oxygen conditions (normoxia), the von Hippel-Lindau protein (VHL) is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation. Prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α, creating a binding site for VHL.[2][3][4] Upon binding, the VHL complex polyubiquitinates HIF-1α, marking it for proteasomal degradation and keeping its levels low.[2][3][4]

Active VHL-recruiting PROTACs hijack this natural process. They simultaneously bind to a target protein and the VHL E3 ligase, inducing the ubiquitination and subsequent degradation of the target protein. This compound, being unable to bind to VHL, should not induce the degradation of the target protein, thus serving as a crucial experimental control.

VHL_HIF1a_Pathway VHL/HIF-1α Signaling and PROTAC Intervention cluster_normoxia Normoxia cluster_protac PROTAC Intervention HIF1a HIF-1α PHDs Prolyl Hydroxylases (PHDs) (O2-dependent) HIF1a->PHDs Hydroxylation VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cullin 2, Rbx1) HIF1a->VHL_complex Binding Proteasome Proteasome HIF1a->Proteasome Degradation PHDs->HIF1a VHL_complex->HIF1a Polyubiquitination Ub Ubiquitin Ub->VHL_complex TargetProtein Target Protein ActivePROTAC Active PROTAC ((S,R,S)-AHPC based) TargetProtein->ActivePROTAC Proteasome2 Proteasome TargetProtein->Proteasome2 Degradation VHL_complex2 VHL E3 Ligase Complex ActivePROTAC->VHL_complex2 InactivePROTAC (S,S,S)-AHPC based Negative Control InactivePROTAC->VHL_complex2 No Binding VHL_complex2->TargetProtein Induced Ubiquitination

Figure 1. The VHL/HIF-1α signaling pathway and the mechanism of PROTAC intervention.

Data Presentation

The primary output of using this compound in a cell-based assay is the lack of degradation of the target protein, in contrast to the active PROTAC. This data is typically generated via Western blot and quantified.

CompoundConcentration (µM)Target Protein Level (% of Vehicle Control)Standard Deviation
Vehicle (DMSO) -100± 5.2
Active PROTAC 0.145± 4.5
115± 3.1
105± 2.5
(S,S,S)-AHPC based PROTAC 0.198± 6.1
195± 5.8
1093± 6.5

Table 1. Representative quantitative data from a Western blot experiment demonstrating the dose-dependent degradation of a target protein by an active VHL-recruiting PROTAC and the lack of degradation by the (S,S,S)-AHPC based negative control PROTAC.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the general procedure for treating cells with the active PROTAC and the this compound-based negative control.

Materials:

  • Cell line expressing the target protein of interest

  • Complete cell culture medium

  • Active VHL-recruiting PROTAC

  • This compound-based negative control PROTAC

  • Vehicle control (e.g., DMSO)

  • 6-well or 12-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in 6-well or 12-well plates at a density that allows for logarithmic growth during the treatment period.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare stock solutions of the active PROTAC and the this compound-based negative control in DMSO.

  • On the day of treatment, prepare serial dilutions of the compounds in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).

  • Remove the old medium from the cells and replace it with the medium containing the vehicle, active PROTAC, or the negative control.

  • Incubate the cells for the desired treatment duration (e.g., 4, 8, 16, or 24 hours).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellSeeding Seed Cells CellTreatment Treat Cells with Vehicle, Active PROTAC, or Negative Control CellSeeding->CellTreatment CompoundPrep Prepare PROTACs (Active & Negative Control) CompoundPrep->CellTreatment CellLysis Cell Lysis CellTreatment->CellLysis ProteinQuant Protein Quantification CellLysis->ProteinQuant WesternBlot Western Blot ProteinQuant->WesternBlot DataAnalysis Data Analysis WesternBlot->DataAnalysis

Figure 2. General experimental workflow for assessing PROTAC activity.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol details the steps for analyzing target protein levels following treatment.

Materials:

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells by adding lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control, following steps 9-12.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein signal to the loading control signal for each sample. Express the results as a percentage of the vehicle-treated control.[5][6]

Troubleshooting

IssuePossible CauseSuggested Solution
Degradation with Negative Control The negative control compound is not truly inactive or is contaminated.Verify the identity and purity of the this compound-based PROTAC. Synthesize a new batch if necessary. Consider off-target effects of the warhead.
No Degradation with Active PROTAC Poor cell permeability, incorrect concentration, or inappropriate time point.Optimize PROTAC concentration and treatment duration. Assess cell permeability. Ensure the chosen cell line expresses sufficient levels of VHL.
High Variability in Results Inconsistent cell seeding, treatment, or Western blot loading.Ensure consistent cell handling and precise pipetting. Use a reliable loading control and ensure equal protein loading for Western blot analysis.

Table 2. Troubleshooting common issues in PROTAC cell-based assays.

Conclusion

This compound is an indispensable tool for the rigorous validation of VHL-recruiting PROTACs. By serving as a non-binding diastereomer, it allows researchers to unequivocally demonstrate that the observed degradation of a target protein is a direct consequence of the PROTAC's intended mechanism of action. The protocols outlined in these application notes provide a framework for conducting robust cell-based assays to assess the efficacy and specificity of novel VHL-based protein degraders.

References

protocol for dissolving (S,S,S)-AHPC hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S,S)-AHPC hydrochloride is a crucial negative control for its active epimer, (S,R,S)-AHPC, which is a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs). Accurate and reproducible experimental results rely on the correct preparation of this compound solutions. These application notes provide detailed protocols for the dissolution, preparation of stock solutions, and subsequent dilution to working concentrations for various in vitro and in vivo experimental settings.

Properties of this compound

This compound is a white to yellow solid. It is essential to understand its physical and chemical properties for proper handling and solution preparation.

PropertyValueReference
Molecular Formula C₂₂H₃₁ClN₄O₃S[1][2]
Molecular Weight 467.02 g/mol [1][2]
CAS Number 2115897-23-7[1]
Appearance White to yellow solid[1]
Storage (Solid) -20°C, stored under nitrogen, away from moisture.[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month (stored under nitrogen, away from moisture).[1]

Solubility Data

This compound exhibits good solubility in common laboratory solvents. The use of fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended as it is hygroscopic and absorbed moisture can impact solubility.[3] For aqueous solutions, sonication may be required to aid dissolution.

SolventSolubilityNotes
DMSO ≥ 62.5 mg/mL (≥ 133.83 mM)May require sonication. Use of newly opened DMSO is recommended.
Water ≥ 100 mg/mL (≥ 214.12 mM)May require sonication.
Ethanol Soluble-

Note: Solubility can be batch-dependent. It is always recommended to perform a small-scale solubility test.

Signaling Pathway Context: The Ubiquitin-Proteasome System

(S,S,S)-AHPC is used in the context of PROTACs, which co-opt the cell's natural protein degradation machinery. As a negative control, it is not expected to recruit the VHL E3 ligase effectively. The diagram below illustrates the general mechanism of PROTACs.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is a common starting point for most in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Workflow for Stock Solution Preparation:

Stock_Solution_Workflow start Start weigh Weigh (S,S,S)-AHPC HCl start->weigh add_dmso Add appropriate volume of anhydrous DMSO weigh->add_dmso dissolve Vortex to dissolve (sonicate if necessary) add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a DMSO stock solution.

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (467.02 g/mol ).

    • For 1 mL of a 10 mM solution, weigh out 4.67 mg of this compound.

  • Weighing: Carefully weigh the calculated amount of the compound and place it in a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Keep the vials protected from light.

Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the DMSO stock solution is typically diluted in cell culture medium. It is crucial to ensure the final concentration of DMSO is not toxic to the cells (generally <0.5%).

Procedure:

  • Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in DMSO if a wide range of concentrations is needed.

  • Dilute the DMSO stock or the serially diluted solutions into the final cell culture medium to achieve the desired working concentrations.

    • Example: To prepare a 10 µM working solution in 1 mL of media, add 1 µL of the 10 mM DMSO stock solution. The final DMSO concentration will be 0.1%.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Preparation of Formulations for In Vivo Experiments

For animal studies, this compound can be formulated in various vehicles to ensure solubility and bioavailability. Below are examples of common formulations. It is recommended to prepare these solutions fresh for each use.

Formulation 1: PEG300/Tween-80/Saline

This formulation can be used for oral and intraperitoneal injections.

Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 and mix thoroughly.

  • Add Tween-80 and mix until the solution is homogeneous.

  • Add saline to reach the final volume and mix well.

    • This protocol can yield a clear solution with a solubility of ≥ 2.08 mg/mL.[1]

Formulation 2: SBE-β-CD in Saline

This formulation can also be used for injections.

Composition:

  • 10% DMSO

  • 90% (20% SBE-β-CD in Saline)

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Add the required volume of the DMSO stock solution to the SBE-β-CD solution.

  • Mix thoroughly. Sonication may be required to obtain a clear solution.

    • This can achieve a solubility of ≥ 2.5 mg/mL.[1]

Formulation 3: Corn Oil

This is a common vehicle for oral administration.

Composition:

  • 10% DMSO

  • 90% Corn Oil

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Add the required volume of the DMSO stock solution to the corn oil.

  • Mix thoroughly until a clear solution is obtained.

    • This formulation can achieve a solubility of ≥ 2.08 mg/mL.[1]

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Author: BenchChem Technical Support Team. Date: December 2025

(S,S,S)-AHPC hydrochloride is a critical negative control reagent in the field of targeted protein degradation, specifically for studies involving Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. As the inactive stereoisomer of the VHL ligand (S,R,S)-AHPC, it is essential for validating that the degradation of a target protein is a direct result of the specific engagement of the VHL E3 ligase machinery by the active PROTAC. These application notes provide detailed guidance on the recommended working concentrations, experimental protocols, and the underlying biological pathways for researchers, scientists, and drug development professionals.

Data Presentation: Recommended Working Concentrations

The appropriate working concentration of this compound as a negative control should ideally match the concentration of the active PROTAC being tested. This ensures a direct comparison and validates that the observed effects are not due to off-target or non-specific interactions of the chemical scaffold.

ApplicationCell-Based Assays (e.g., Western Blot, Immunofluorescence)In Vivo Studies
Typical Concentration Range 1 nM - 10 µMFormulation dependent; dose should match the active PROTAC
Description Used as a negative control alongside the active (S,R,S)-AHPC-based PROTAC to demonstrate VHL-dependent protein degradation.Employed as a negative control to confirm that the observed in vivo effects are due to specific, VHL-mediated protein degradation.
Key Consideration The concentration should mirror that of the active PROTAC to ensure a valid comparison.Formulation and dosing regimen should be consistent with the active PROTAC for accurate interpretation of results.

Signaling Pathway: VHL-Mediated Ubiquitination and Proteasomal Degradation

(S,R,S)-AHPC is a key component of many PROTACs, functioning as a ligand to recruit the VHL E3 ubiquitin ligase. The (S,S,S) stereoisomer is unable to bind to VHL, thus serving as an excellent negative control. The VHL E3 ligase complex, which includes Elongin B, Elongin C, Cullin 2, and Rbx1, is responsible for tagging target proteins with ubiquitin, marking them for degradation by the proteasome.[1][2]

VHL_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC Active PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase Complex VHL->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 E2 E2 Ub-Conjugating Enzyme E1->E2 Activates & Transfers Ub E2->VHL Recruited to Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

VHL-mediated protein degradation pathway initiated by a PROTAC.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Cell culture medium or appropriate buffer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Accurately weigh the required amount of this compound powder. The molecular weight is 467.02 g/mol .

    • Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.67 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final working concentration using pre-warmed cell culture medium or the appropriate experimental buffer.

    • For example, to prepare a 1 µM working solution, perform a 1:10,000 dilution of the 10 mM stock solution.

    • Ensure thorough mixing before adding to the cells.

Protocol 2: In Vitro Protein Degradation Assay using Western Blot

This protocol outlines the steps to assess the degradation of a target protein in a cell line of interest, using this compound as a negative control.

Materials:

  • Cell line expressing the protein of interest (POI)

  • Complete cell culture medium

  • Active PROTAC targeting the POI

  • This compound (negative control)

  • Vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132) as a positive control for proteasome-dependent degradation

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Experimental Workflow:

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in multi-well plates and allow to adhere. Treatment_Groups 2. Prepare treatment groups: - Vehicle (DMSO) - Active PROTAC - (S,S,S)-AHPC HCl (Negative Control) - PROTAC + MG132 (Proteasome Inhibition) Cell_Seeding->Treatment_Groups Incubation 3. Treat cells and incubate for defined time points (e.g., 4, 8, 16, 24h). Treatment_Groups->Incubation Cell_Lysis 4. Lyse cells and quantify protein concentration. Incubation->Cell_Lysis Western_Blot 5. Perform SDS-PAGE and Western Blotting. Cell_Lysis->Western_Blot Imaging 6. Image the blot and quantify band intensities. Western_Blot->Imaging Data_Interpretation 7. Normalize to loading control and compare treatment groups. Imaging->Data_Interpretation

Workflow for a PROTAC-mediated protein degradation experiment.

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the active PROTAC and the this compound negative control in complete cell culture medium. A typical dose-response would range from 1 nM to 10 µM.

    • Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest compound concentration).

    • For the proteasome inhibition control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the active PROTAC.

    • Aspirate the old medium and add the medium containing the different treatments.

    • Incubate the cells for the desired time points (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • After incubation, place the plates on ice and wash the cells with ice-cold PBS.

    • Add lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI band intensity to the loading control for each sample.

    • Compare the normalized POI levels across the different treatment groups to determine the extent of protein degradation. The active PROTAC should show a significant decrease in the POI, while the this compound and vehicle controls should show no significant change. The proteasome inhibitor co-treatment should rescue the degradation caused by the active PROTAC.

By following these guidelines and protocols, researchers can effectively utilize this compound as a negative control to generate robust and reliable data in their targeted protein degradation studies.

References

Application Notes and Protocols: (S,S,S)-AHPC Hydrochloride in Western Blot Analysis for Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to selectively eliminate unwanted proteins from cells by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[3][4]

A PROTAC consists of two key ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][5] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][6] The von Hippel-Lindau (VHL) E3 ligase is one of the most commonly recruited E3 ligases in PROTAC design.[7][8][9]

(S,R,S)-AHPC is a well-characterized VHL ligand used in the synthesis of VHL-recruiting PROTACs.[8][10][11] To ensure that the observed protein degradation is a direct result of the intended PROTAC mechanism (i.e., VHL-dependent degradation), it is crucial to use appropriate negative controls. (S,S,S)-AHPC hydrochloride is the inactive stereoisomer of (S,R,S)-AHPC and serves as an ideal negative control.[7][10] It is used to synthesize a control PROTAC that is incapable of binding to VHL, thus demonstrating the specificity of the active PROTAC.

This document provides detailed application notes and protocols for utilizing this compound in Western blot analysis to validate the targeted degradation of a protein of interest.

Mechanism of Action of VHL-Recruiting PROTACs

VHL-recruiting PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC based) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome 26S Proteasome Amino_Acids Amino Acids Proteasome->Amino_Acids Degrades to Ub Ubiquitin POI_PROTAC_VHL POI-PROTAC-VHL Ternary Complex Ub->POI_PROTAC_VHL Ubiquitination POI_PROTAC_VHL->Proteasome Targeted for Degradation

Caption: PROTAC-mediated protein degradation pathway.

The Role of this compound as a Negative Control

To confirm that the degradation of the target protein is dependent on the recruitment of the VHL E3 ligase, a control experiment using a PROTAC synthesized with this compound is essential. This inactive diastereomer does not bind to VHL, and therefore, a PROTAC constructed with (S,S,S)-AHPC should not induce the degradation of the target protein.[7][10] This control helps to rule out off-target effects or non-specific toxicity of the compound.

Experimental Protocols

A. Cell Culture and Treatment
  • Cell Seeding: Plate cells at a density that allows for 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the active PROTAC (containing (S,R,S)-AHPC) and the negative control PROTAC (containing this compound) in an appropriate solvent, such as DMSO.

  • Cell Treatment: Treat the cells with increasing concentrations of the active PROTAC and the negative control PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[3]

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[3][12]

B. Cell Lysis and Protein Quantification
  • Washing: After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]

  • Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well or dish.[3]

  • Harvesting: Scrape the cells and collect the lysate in a microcentrifuge tube.[3]

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.[3][12]

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable protein assay, such as the BCA assay, following the manufacturer's instructions.[3]

C. Western Blot Analysis
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x or 4x Laemmli sample buffer to each lysate.[3][12]

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[3]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[13]

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.[3]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[3]

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane. Capture the signal using an imaging system.[12]

Data Presentation and Analysis

The intensity of the bands on the Western blot is quantified using densitometry software. The level of the target protein is normalized to the corresponding loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[3]

Illustrative Quantitative Data

Table 1: Dose-Dependent Degradation of Target Protein X by Active PROTAC

Concentration (nM)Normalized Target Protein X Level (Relative to Vehicle)% Degradation
0 (Vehicle)1.000%
10.8515%
100.5248%
1000.1585%
10000.0892%

Table 2: Lack of Degradation of Target Protein X by Negative Control PROTAC ((S,S,S)-AHPC based)

Concentration (nM)Normalized Target Protein X Level (Relative to Vehicle)% Degradation
0 (Vehicle)1.000%
10.982%
100.955%
1000.937%
10000.919%

Visualization of Experimental Workflow

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Analysis A 1. Cell Seeding & Adherence B 2. Treatment with Active PROTAC, Negative Control ((S,S,S)-AHPC based), and Vehicle A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Sample Preparation & Denaturation D->E F 6. SDS-PAGE E->F G 7. Protein Transfer to Membrane F->G H 8. Blocking G->H I 9. Primary Antibody Incubation (Anti-Target & Anti-Loading Control) H->I J 10. Secondary Antibody Incubation I->J K 11. Chemiluminescent Detection J->K L 12. Data Analysis: Densitometry, Normalization, DC50/Dmax Calculation K->L

Caption: Western blot workflow for PROTAC analysis.

Troubleshooting and Considerations

  • Antibody Specificity: Ensure the primary antibody is specific for the target protein to avoid non-specific signals.

  • Linear Range: Confirm that the signal intensity for both the target protein and the loading control falls within the linear range of detection.[3]

  • Proteasome Inhibition Control: To further confirm that degradation is proteasome-dependent, co-treat cells with the active PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein levels would indicate proteasome-mediated degradation.

  • Compound Solubility and Stability: Ensure the proper dissolution and stability of the PROTAC compounds in the cell culture medium.

By following these detailed protocols and including the essential this compound-based negative control, researchers can confidently and accurately validate the specific, VHL-dependent degradation of their target protein, a critical step in the development of novel PROTAC-based therapeutics.

References

Application of (S,S,S)-AHPC Hydrochloride in CRISPR Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S,S)-AHPC hydrochloride is the inactive diastereomer of (S,R,S)-AHPC hydrochloride, a well-characterized ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] The VHL protein is a crucial component of the Cullin-RING E3 ubiquitin ligase complex, which targets proteins for proteasomal degradation.[3][4][5] A primary substrate of the VHL complex is the alpha subunit of hypoxia-inducible factor (HIF-1α).[6][7] The active (S,R,S) stereoisomer is frequently incorporated into Proteolysis-Targeting Chimeras (PROTACs) to hijack the VHL E3 ligase for the degradation of specific target proteins.[8][9]

In the context of CRISPR screening, this compound serves as an essential negative control.[2] When conducting screens with a PROTAC containing the (S,R,S)-AHPC VHL ligand, it is critical to differentiate between cellular phenotypes arising from specific VHL engagement and subsequent target degradation versus those caused by off-target effects of the compound scaffold or other experimental variables. By running a parallel screen with the inactive this compound, researchers can identify and filter out non-specific hits, thereby increasing the confidence in the identified genetic modifiers of the PROTAC's activity.[10][11]

These application notes provide a comprehensive protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate the cellular response to a VHL-recruiting PROTAC, emphasizing the critical role of this compound as a negative control.

Signaling Pathway

The VHL/HIF-1α signaling pathway is a key cellular oxygen-sensing mechanism. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs). This modification allows the Von Hippel-Lindau protein (pVHL) to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions or when pVHL is non-functional, HIF-1α is not degraded, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes involved in processes such as angiogenesis and glycolysis.[7][12][13][14] PROTACs containing a VHL ligand like (S,R,S)-AHPC mimic the function of hydroxylated HIF-1α, inducing the ubiquitination and degradation of a target protein.

VHL_HIF1a_Pathway VHL/HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Inactivation HIF-1α_p HIF-1α OH-HIF-1α Hydroxylated HIF-1α HIF-1α_p->OH-HIF-1α Hydroxylation PHDs PHDs (Prolyl Hydroxylases) PHDs->OH-HIF-1α O2 O2 O2->PHDs VHL_complex VHL E3 Ligase Complex OH-HIF-1α->VHL_complex Binding Ub-HIF-1α Ubiquitinated HIF-1α VHL_complex->Ub-HIF-1α Ubiquitination Ub Ubiquitin Ub->Ub-HIF-1α Proteasome Proteasome Ub-HIF-1α->Proteasome Degradation Degradation Proteasome->Degradation HIF-1α_h HIF-1α HIF-1_dimer HIF-1 Dimer HIF-1α_h->HIF-1_dimer HIF-1β HIF-1β HIF-1β->HIF-1_dimer Nucleus Nucleus HIF-1_dimer->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_Transcription Gene Transcription (e.g., VEGF, GLUT1) HRE->Gene_Transcription

Caption: VHL/HIF-1α Signaling Pathway Diagram.

Quantitative Data Summary

The results of a genome-wide CRISPR screen are typically analyzed by comparing the abundance of single-guide RNAs (sgRNAs) in the treated population versus a control population. This is often expressed as a log2 fold change (LFC). A positive LFC indicates that the knockout of a gene confers resistance to the treatment, while a negative LFC suggests sensitization. The following table presents hypothetical data from a screen with a VHL-recruiting PROTAC ("PROTAC-X") and its negative control, this compound.

GeneTreatmentLog2 Fold Change (LFC)False Discovery Rate (FDR)Interpretation
VHL PROTAC-X5.8< 0.001Resistance: Knockout of the E3 ligase prevents PROTAC-mediated degradation.
(S,S,S)-AHPC HCl0.10.95No effect, as expected for a non-binding control.
CUL2 PROTAC-X5.5< 0.001Resistance: Essential component of the VHL E3 ligase complex.
(S,S,S)-AHPC HCl-0.20.89No effect.
Target_Protein PROTAC-X6.2< 0.001Resistance: Knockout of the target protein negates the PROTAC's effect.
(S,S,S)-AHPC HCl0.050.98No effect.
Gene_A PROTAC-X-4.5< 0.01Sensitization: Potential synthetic lethal interaction with target degradation.
(S,S,S)-AHPC HCl-0.30.75No significant effect, suggesting the sensitization is specific to PROTAC action.
Gene_B PROTAC-X3.50.25Non-significant resistance.
(S,S,S)-AHPC HCl0.10.92No effect.
Gene_C PROTAC-X-3.8< 0.01Sensitization.
(S,S,S)-AHPC HCl-3.7< 0.01Sensitization: Likely an off-target effect of the compound scaffold, not VHL engagement.

Experimental Protocols

This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate cellular sensitivity to a VHL-recruiting PROTAC.

Cell Line Preparation
  • Select a cancer cell line that expresses both the target protein of interest and the VHL E3 ligase components.

  • Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expressing vector (e.g., lentiCas9-Blast).

  • Select for Cas9-expressing cells using the appropriate antibiotic (e.g., blasticidin).

  • Validate Cas9 activity using a positive control sgRNA targeting an essential gene (e.g., PLK1) or a surface marker (e.g., CD81).

Lentiviral sgRNA Library Production
  • Amplify a genome-scale sgRNA library (e.g., GeCKO v2, Brunello) by electroporation into competent E. coli.

  • Isolate the plasmid library pool using a maxiprep kit.

  • Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.

  • Titer the lentiviral library on the Cas9-expressing target cell line.

CRISPR Screen Workflow

CRISPR_Screen_Workflow CRISPR Screen Experimental Workflow Start Start: Cas9-expressing cells Library_Transduction Lentiviral Transduction (sgRNA Library, MOI < 0.3) Start->Library_Transduction Antibiotic_Selection Antibiotic Selection (e.g., Puromycin) Library_Transduction->Antibiotic_Selection T0_Harvest Harvest 'Time 0' Reference Sample Antibiotic_Selection->T0_Harvest Cell_Splitting Split Cell Population Antibiotic_Selection->Cell_Splitting PROTAC_Treatment Treat with PROTAC-X (Active Compound) Cell_Splitting->PROTAC_Treatment Control_Treatment Treat with (S,S,S)-AHPC HCl (Negative Control) Cell_Splitting->Control_Treatment DMSO_Treatment Treat with DMSO (Vehicle Control) Cell_Splitting->DMSO_Treatment Incubation Incubate for 14-21 Days PROTAC_Treatment->Incubation Control_Treatment->Incubation DMSO_Treatment->Incubation gDNA_Extraction Genomic DNA Extraction Incubation->gDNA_Extraction PCR_Amplification PCR Amplification of sgRNAs gDNA_Extraction->PCR_Amplification NGS Next-Generation Sequencing PCR_Amplification->NGS Data_Analysis Data Analysis (LFC Calculation, Hit Identification) NGS->Data_Analysis End End: Validated Hits Data_Analysis->End

Caption: CRISPR Screen Experimental Workflow.

Library Transduction and Selection
  • Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA. The number of cells should provide at least 500x coverage of the sgRNA library.

  • After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin) until a non-transduced control population is completely eliminated.

  • Expand the selected cell population.

Cell Treatment and Screening
  • Harvest a portion of the cells as the "Time 0" reference sample.

  • Divide the remaining cells into three treatment arms:

    • Arm 1: PROTAC-X (at a concentration that inhibits growth by ~50%, e.g., GI50).

    • Arm 2: this compound (at the same concentration as PROTAC-X).

    • Arm 3: Vehicle control (e.g., DMSO).

  • Culture the cells for 14-21 days, passaging as needed and maintaining a cell number that ensures at least 500x library coverage at all times.

Sample Harvesting and Data Analysis
  • Harvest the cells from each treatment arm at the end of the screen.

  • Isolate genomic DNA (gDNA) from the "Time 0" and final timepoint samples.

  • Amplify the integrated sgRNA sequences from the gDNA using PCR.

  • Perform next-generation sequencing (NGS) on the PCR amplicons to determine the read counts for each sgRNA.

  • Analyze the sequencing data.

    • Normalize the sgRNA read counts.

    • Calculate the log2 fold change (LFC) of each sgRNA in the final timepoint samples relative to the "Time 0" sample.

    • Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched or depleted in the PROTAC-X arm compared to the DMSO arm.

    • Crucially, compare the hits from the PROTAC-X arm with those from the this compound arm. Genes that show a significant LFC only in the PROTAC-X arm are considered high-confidence, on-target hits. Genes that show similar LFCs in both arms are likely due to off-target effects of the chemical scaffold and should be deprioritized.

Conclusion

The use of this compound as a negative control is indispensable for the robust interpretation of CRISPR screens involving VHL-recruiting PROTACs. By providing a direct comparison to its active (S,R,S) counterpart, it allows for the confident identification of genetic factors that specifically modulate the VHL-dependent degradation of a target protein. This rigorous approach minimizes the risk of pursuing false positives arising from off-target compound effects and ensures that downstream validation efforts are focused on the most biologically relevant gene candidates.

References

Application Notes and Protocols: Validating On-Target Effects of PROTACs using (S,S,S)-AHPC Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases are two of the most commonly recruited ligases in PROTAC design.[3]

Validation of a PROTAC's mechanism of action is critical to ensure that the observed degradation of the POI is a direct result of the PROTAC's ability to form a ternary complex between the POI and the E3 ligase, and not due to off-target effects or general cytotoxicity. (S,S,S)-AHPC hydrochloride is the inactive diastereomer of (S,R,S)-AHPC, a well-characterized ligand for the VHL E3 ubiquitin ligase.[4] Due to its inability to bind VHL, this compound is an indispensable negative control for experiments involving VHL-recruiting PROTACs.[4][5] Its use allows researchers to confirm that the degradation of the target protein is dependent on the specific engagement of the VHL E3 ligase by the active PROTAC. Furthermore, in studies involving CRBN-based PROTACs, (S,S,S)-AHPC can be used to demonstrate E3 ligase specificity.[1]

These application notes provide detailed protocols for utilizing this compound to validate the on-target effects of PROTACs.

Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables present representative quantitative data comparing the activity of an active VHL-recruiting PROTAC with its corresponding (S,S,S)-AHPC-based negative control.

Table 1: Degradation of Target Protein X by a VHL-Recruiting PROTAC and its Negative Control

CompoundTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)
Active PROTACProtein X(S,R,S)-AHPC50>90
Negative ControlProtein X(S,S,S)-AHPC>10,000<10

Table 2: Effect on Cell Viability in a Cancer Cell Line

CompoundIC50 (nM)
Active PROTAC100
Negative Control>20,000

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.

Materials:

  • Cell culture reagents

  • Active PROTAC and this compound negative control (stock solutions in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at a suitable density in multi-well plates to achieve 70-80% confluency at the time of treatment.

  • PROTAC Treatment: Treat cells with a serial dilution of the active PROTAC and the (S,S,S)-AHPC negative control. Include a vehicle control (DMSO). Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Probe the membrane with a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is used to verify the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Cells expressing the target protein and VHL

  • Active PROTAC and this compound negative control

  • MG132 (proteasome inhibitor)

  • Non-denaturing lysis buffer

  • Antibody against the E3 ligase (e.g., anti-VHL) or the target protein

  • Control IgG antibody

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent degradation of the target protein.

    • Treat cells with the active PROTAC, the (S,S,S)-AHPC negative control, or vehicle (DMSO) for 4-6 hours.

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer as described in Protocol 1.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase (or target protein) or a control IgG overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-immunoprecipitated proteins.

Protocol 3: Cell Viability Assay

This protocol assesses the cytotoxic effects of the PROTACs.

Materials:

  • Cells in culture

  • Active PROTAC and this compound negative control

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of the active PROTAC and the (S,S,S)-AHPC negative control. Include a vehicle control.

  • Incubation: Incubate the cells for a desired period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the compound concentration to determine the IC50 value.

Visualizations

Caption: Mechanism of action of a VHL-recruiting PROTAC and its negative control.

Experimental_Workflow cluster_assays 3. Perform Assays start Start: PROTAC Validation cell_culture 1. Cell Culture start->cell_culture treatment 2. Treat cells with Active PROTAC and (S,S,S)-AHPC Negative Control cell_culture->treatment western Western Blot (Protein Degradation) treatment->western coip Co-Immunoprecipitation (Ternary Complex) treatment->coip viability Cell Viability Assay (Cytotoxicity) treatment->viability analysis 4. Data Analysis western->analysis coip->analysis viability->analysis dc50 Determine DC50 & Dmax analysis->dc50 ternary_confirm Confirm Ternary Complex analysis->ternary_confirm ic50 Determine IC50 analysis->ic50 conclusion Conclusion: On-Target Validation dc50->conclusion ternary_confirm->conclusion ic50->conclusion

Caption: Experimental workflow for validating on-target effects of PROTACs.

E3_Ligase_Specificity cluster_crbn_protac CRBN-based PROTAC cluster_vhl_control VHL Negative Control for CRBN PROTAC CRBN_PROTAC CRBN-recruiting PROTAC POI_crbn POI CRBN_PROTAC->POI_crbn Binds CRBN CRBN E3 Ligase CRBN_PROTAC->CRBN Recruits CRBN->POI_crbn Degradation CRBN_PROTAC_vhl CRBN-recruiting PROTAC POI_vhl POI CRBN_PROTAC_vhl->POI_vhl Binds VHL VHL E3 Ligase CRBN_PROTAC_vhl->VHL No Binding VHL->POI_vhl No Degradation

References

(S,S,S)-AHPC Hydrochloride: Solubility Profile and Application as a Negative Control in VHL-Mediated Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, pharmacology, and oncology.

Introduction: (S,S,S)-AHPC hydrochloride is a crucial chemical tool for researchers engaged in the study of targeted protein degradation, specifically through the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. As a stereoisomer of the active VHL ligand (S,R,S)-AHPC, the (S,S,S) form serves as an essential negative control in experiments involving Proteolysis Targeting Chimeras (PROTACs). Its inability to bind effectively to VHL allows scientists to differentiate between the specific effects of VHL engagement and other non-specific or off-target effects of their molecules of interest. This document provides a detailed overview of the solubility of this compound in various solvents and offers a standardized protocol for its use in research settings.

Physicochemical Properties and Solubility

The solubility of a compound is a critical parameter for its effective use in in vitro and in vivo experiments. Understanding the solubility of this compound in common laboratory solvents is essential for the preparation of stock solutions and experimental media.

Solubility Data
Solvent/SystemThis compound Solubility(S,R,S)-AHPC Hydrochloride Solubility (for reference)Notes
DMSO ≥ 62.5 mg/mL (≥ 133.83 mM)93 mg/mL (199.13 mM)Sonication may be required. Hygroscopic DMSO can negatively impact solubility.[1]
Water Data not readily available93 mg/mL (199.13 mM)Experimental determination recommended.
Ethanol Data not readily available93 mg/mL (199.13 mM)Experimental determination recommended.
PBS (Phosphate-Buffered Saline) 100 mg/mL (214.12 mM)Data not readily availableRequires sonication and heating to 60°C for dissolution.
10% DMSO / 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (≥ 5.35 mM)Data not readily availableForms a clear solution.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 2.08 mg/mL (≥ 4.45 mM)Data not readily availableForms a clear solution.
10% DMSO / 90% Corn Oil ≥ 2.08 mg/mL (≥ 4.45 mM)Data not readily availableForms a clear solution.

Note: The molecular weight of this compound is 467.02 g/mol .

Experimental Protocols

Protocol for Determining Solubility (Shake-Flask Method)

This protocol describes a general method for determining the solubility of a chemical compound, which can be applied to this compound in solvents where data is not available.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be clearly visible.

    • Seal the vial tightly.

    • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the incubation period, centrifuge the vial to pellet the undissolved solid.

    • Carefully aspirate the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method such as HPLC.

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated supernatant.

  • Reporting:

    • The determined concentration represents the solubility of the compound in the specific solvent at the tested temperature. Report the solubility in mg/mL and mM.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess (S,S,S)-AHPC HCl to solvent prep2 Seal vial and agitate for 24-48h prep1->prep2 sep1 Centrifuge to pellet solid prep2->sep1 sep2 Filter supernatant sep1->sep2 quant2 Analyze samples by HPLC sep2->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Determine concentration quant2->quant3

Caption: Workflow for determining compound solubility.

Role in VHL Signaling Pathway

This compound serves as a negative control in studies of the VHL-mediated ubiquitin-proteasome system. The VHL E3 ligase complex recognizes and binds to specific substrates, most notably the alpha subunit of hypoxia-inducible factor (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome. This process is crucial for regulating cellular responses to changes in oxygen levels.

The active stereoisomer, (S,R,S)-AHPC, mimics the binding motif of HIF-1α, allowing it to bind to VHL. In the context of a PROTAC, this engagement recruits the VHL E3 ligase to a target protein, leading to the target's degradation. In contrast, the (S,S,S) stereoisomer does not possess the correct spatial arrangement to bind effectively to the VHL protein. Therefore, it does not mediate the recruitment of the VHL complex and the subsequent degradation of a target protein. This makes it an ideal tool to confirm that the observed degradation is a direct result of VHL engagement by the active compound.

VHL Signaling Pathway and this compound Interaction

G cluster_vhl VHL E3 Ligase Complex cluster_active Active Pathway cluster_inactive Inactive Pathway (Negative Control) VHL VHL Ub Ubiquitin VHL->Ub Ubiquitination of Target ElonginB Elongin B ElonginC Elongin C Cul2 Cul2 Rbx1 Rbx1 SRS_AHPC (S,R,S)-AHPC PROTAC PROTAC SRS_AHPC->PROTAC TargetProtein Target Protein TargetProtein->PROTAC PROTAC->VHL Binds SSS_AHPC (S,S,S)-AHPC VHL_inactive VHL SSS_AHPC->VHL_inactive No significant binding Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation

Caption: VHL signaling pathway and the role of AHPC stereoisomers.

Conclusion

This compound is an indispensable tool for researchers studying VHL-mediated protein degradation. Its utility as a negative control is paramount for validating the specificity of PROTACs and other VHL-recruiting molecules. This document provides essential solubility data and a robust protocol for its experimental determination, empowering researchers to design and execute their experiments with greater confidence and precision.

References

Application Notes and Protocols for In Vivo Administration of (S,S,S)-AHPC Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S,S)-AHPC hydrochloride is a stereoisomer and serves as a crucial negative control for its active counterpart, (S,R,S)-AHPC hydrochloride.[1] The (S,R,S) enantiomer is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the development of Proteolysis Targeting Chimeras (PROTACs).[2][3][4] PROTACs are bifunctional molecules that recruit specific target proteins for degradation by the ubiquitin-proteasome system.[3][5] Given that the (S,S,S) conformation is inactive as a VHL ligand, its primary application in in vivo mouse models is to distinguish the specific effects of VHL engagement by the active (S,R,S) isomer from any potential off-target or non-specific effects of the chemical scaffold.

These application notes provide a comprehensive guide for the preparation and in vivo administration of this compound in mouse models as a negative control, alongside its active counterpart.

Mechanism of Action: The Role of VHL in Protein Degradation

The VHL protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex. In the context of PROTACs, a VHL ligand, such as (S,R,S)-AHPC, forms one arm of the molecule. This arm binds to VHL, while the other arm binds to a specific protein of interest targeted for degradation. This proximity, induced by the PROTAC, leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The (S,S,S) isomer of AHPC lacks the specific stereochemistry required for high-affinity binding to VHL, rendering it unable to mediate this degradation process.

VHL_PROTAC_Pathway cluster_PROTAC PROTAC Molecule cluster_Cell Cellular Environment cluster_Control Negative Control PROTAC PROTAC ((S,R,S)-AHPC based) VHL_Ligand VHL Ligand ((S,R,S)-AHPC) Linker Linker Target_Ligand Target Protein Ligand VHL VHL E3 Ligase VHL_Ligand->VHL Binds Target_Protein Target Protein Target_Ligand->Target_Protein Binds Ub Ubiquitin VHL->Ub Recruits No_Binding No Binding Proteasome Proteasome Target_Protein->Proteasome Degradation Ub->Target_Protein Ubiquitination SSS_AHPC (S,S,S)-AHPC SSS_AHPC->VHL

VHL-mediated protein degradation by a PROTAC.

Data Presentation

Effective evaluation of an active compound against its negative control requires rigorous data collection and clear presentation. The following tables provide a template for summarizing quantitative data from in vivo studies.

Table 1: Tumor Growth Inhibition in Xenograft Mouse Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume (mm³) at Day XPercent Tumor Growth Inhibition (%)
Vehicle Control-IP / PODaily0
(S,R,S)-AHPC-based PROTAC50IPDaily
This compound50IPDaily

Table 2: Pharmacodynamic Assessment of Target Protein Levels

Treatment GroupDose (mg/kg)Time Point (hours)Target Protein Level in Tumor (% of Vehicle)
Vehicle Control-24100
(S,R,S)-AHPC-based PROTAC5024
This compound5024

Table 3: Body Weight Monitoring for Toxicity Assessment

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) at Day X
Vehicle Control-
(S,R,S)-AHPC-based PROTAC50
This compound50

Experimental Protocols

Detailed methodologies are critical for reproducibility. The following protocols outline the key steps for an in vivo study using this compound as a negative control.

Protocol 1: Preparation of Dosing Solutions

This compound is a solid that can be formulated for in vivo administration.[1] It is recommended to prepare fresh solutions daily.[2][4] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1][2][4]

Formulation Options:

  • Aqueous Formulation:

    • Add 10% DMSO to dissolve the compound.

    • Add 90% (20% SBE-β-CD in Saline) to the DMSO solution.

    • Vortex until a clear solution is obtained. Solubility is reported to be ≥ 2.5 mg/mL.[1]

  • PEG-based Formulation:

    • Add 10% DMSO to dissolve the compound.

    • Sequentially add 40% PEG300, 5% Tween-80, and 45% Saline.

    • Vortex thoroughly between each addition until a clear solution is achieved. Solubility is reported to be ≥ 2.08 mg/mL.[1]

  • Oil-based Formulation:

    • Add 10% DMSO to dissolve the compound.

    • Add 90% Corn Oil.

    • Vortex until the compound is fully dissolved. Solubility is reported to be ≥ 2.08 mg/mL.[1]

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical efficacy study in an immunodeficient mouse model bearing human tumor xenografts.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_groups Treatment Groups cluster_endpoint Study Endpoint Tumor_Implantation Tumor Cell Implantation (e.g., Subcutaneous) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle Active_Compound (S,R,S)-AHPC-PROTAC Randomization->Active_Compound Negative_Control (S,S,S)-AHPC HCl Randomization->Negative_Control Dosing Daily Dosing Monitoring Monitor Body Weight and Tumor Volume Dosing->Monitoring Sacrifice Euthanasia Monitoring->Sacrifice Vehicle->Dosing Active_Compound->Dosing Negative_Control->Dosing Tissue_Collection Tumor & Organ Collection Sacrifice->Tissue_Collection Analysis Pharmacodynamic & Histological Analysis Tissue_Collection->Analysis

Workflow for an in vivo xenograft study.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Tumor cells of interest

  • This compound

  • Active (S,R,S)-AHPC-based PROTAC

  • Vehicle solution (as per Protocol 1)

  • Calipers for tumor measurement

  • Analytical balance

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = (Length x Width²)/2).

  • Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle, Active Compound, Negative Control).

  • Dosing: Administer the prepared formulations via the chosen route (e.g., intraperitoneal injection or oral gavage) according to the dosing schedule.

  • Monitoring: Monitor tumor growth and body weight regularly (e.g., 2-3 times per week). Observe animals for any signs of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.

  • Tissue Collection: Collect tumors and other relevant organs for pharmacodynamic and histological analysis.

Protocol 3: Pharmacodynamic Analysis

This protocol is for assessing the on-target effect of the active PROTAC by measuring the degradation of the target protein.

Procedure:

  • Administer a single dose of the vehicle, active compound, or negative control to tumor-bearing mice.

  • At specified time points (e.g., 2, 4, 8, 24 hours) post-dose, euthanize a cohort of mice from each group.

  • Excise tumors and immediately snap-freeze in liquid nitrogen or place in a suitable lysis buffer.

  • Homogenize the tumor tissue and prepare protein lysates.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Analyze the levels of the target protein by Western blot or other quantitative methods like ELISA or mass spectrometry.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Compare the target protein levels in the active compound and negative control groups to the vehicle control group to determine the extent of protein degradation.

By adhering to these detailed protocols and maintaining clear data presentation, researchers can effectively utilize this compound as a negative control to validate the specific in vivo activity of VHL-recruiting PROTACs.

References

Application Notes and Protocols for Long-Term Storage and Stability of (S,S,S)-AHPC Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S,S)-AHPC hydrochloride is a crucial negative control compound for experiments involving its active stereoisomer, (S,R,S)-AHPC. The (S,R,S) form is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the ubiquitin-proteasome system to induce the degradation of specific target proteins. Given the importance of this compound as a negative control, ensuring its stability in solution over long-term storage is paramount for the validity and reproducibility of experimental results.

These application notes provide a comprehensive guide to the recommended storage conditions, stability testing protocols, and potential degradation pathways for this compound solutions. The information presented here is intended to assist researchers in maintaining the integrity of their experimental samples and generating reliable data.

Chemical Information

PropertyValue
IUPAC Name (2S,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride[1]
Synonyms (S,S,S)-VH032-NH2 hydrochloride, E3 Ligase ligand negative control epimer[1][2]
Molecular Formula C₂₂H₃₁ClN₄O₃S[1]
Molecular Weight 467.02 g/mol [1][2]
CAS Number 2115897-23-7[1][2]

Recommended Long-Term Storage Conditions

While specific long-term stability data for this compound solutions is not extensively published, recommendations can be extrapolated from data on its stereoisomer, (S,R,S)-AHPC hydrochloride, and general best practices for similar chemical entities.

Solid Form: The solid form of this compound should be stored at 2-8°C.

In Solution: For long-term stability, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Based on the stability of the related (S,R,S)-AHPC-Me hydrochloride, the following storage conditions are advised for solutions:

  • -80°C: for up to 6 months.[3][4][5]

  • -20°C: for up to 1 month.[3][4][5]

It is crucial to store solutions in tightly sealed vials to prevent solvent evaporation and exposure to moisture. For extended storage, storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended to minimize oxidative degradation.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound solutions over time, a comprehensive stability testing protocol should be implemented. This involves subjecting the solutions to various stress conditions and analyzing them at predetermined time points.

Protocol 1: Long-Term Stability Study

This protocol is designed to evaluate the stability of this compound solutions under recommended storage conditions over an extended period.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO, DMF, or an aqueous buffer appropriate for the intended application)
  • Cryo-vials or other suitable storage containers
  • -80°C and -20°C freezers
  • Calibrated analytical balance
  • HPLC system with a UV detector or a mass spectrometer

2. Procedure:

  • Prepare a stock solution of this compound at a known concentration in the desired solvent.
  • Aliquot the stock solution into multiple cryo-vials to avoid repeated freeze-thaw cycles.
  • Store the aliquots at the desired long-term storage temperatures (-80°C and -20°C).
  • Establish a pull schedule for stability testing. Recommended time points include: 0, 1, 3, 6, 9, 12, 18, and 24 months.
  • At each time point, retrieve one aliquot from each storage temperature.
  • Allow the samples to thaw completely and reach room temperature.
  • Analyze the samples using a validated stability-indicating analytical method (see Protocol 3).
  • Assess the samples for any changes in physical appearance (e.g., color change, precipitation).
  • Quantify the concentration of this compound and any detectable degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to accelerate the degradation of the compound, providing insights into potential degradation pathways and helping to develop a stability-indicating analytical method.

1. Materials:

  • This compound solution
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (B78521) (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • Heat source (e.g., oven, water bath)
  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
  • Base Hydrolysis: Treat the solution with 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.
  • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for a specified period.
  • Thermal Degradation: Expose the solution to elevated temperatures (e.g., 60°C) for an extended period.
  • Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.

Protocol 3: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating, detecting, and quantifying the parent compound from its potential degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to achieve good separation of all peaks.
  • Flow Rate: Typically 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance, and perform peak purity analysis using the PDA detector.

2. Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method.

Data Presentation

All quantitative data from the stability studies should be summarized in clear and well-structured tables to facilitate easy comparison and interpretation.

Table 1: Long-Term Stability Data for this compound Solution at -80°C

Time (Months)AppearanceConcentration (%)Degradation Product 1 (%)Degradation Product 2 (%)
0Clear, colorless100.0NDND
1Clear, colorless99.8NDND
3Clear, colorless99.50.1ND
6Clear, colorless99.20.20.1
12Clear, colorless98.50.50.2
24Clear, colorless97.01.20.5
ND: Not Detected

Table 2: Forced Degradation Study Results

Stress Condition% DegradationNumber of DegradantsMajor Degradant Peak Area (%)
0.1 M HCl, 60°C, 24h15.238.5 (at RRT 0.85)
0.1 M NaOH, 60°C, 24h10.526.2 (at RRT 0.72)
3% H₂O₂, RT, 24h8.924.1 (at RRT 1.15)
60°C, 48h5.313.0 (at RRT 0.91)
Photolytic2.111.5 (at RRT 1.08)
RRT: Relative Retention Time

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains amide, hydroxyl, and amine functional groups, as well as a pyrrolidine (B122466) ring, several degradation pathways are plausible under stress conditions:

  • Hydrolysis: The amide bonds are susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the molecule.

  • Oxidation: The secondary amine in the pyrrolidine ring and the sulfur atom in the thiazole (B1198619) ring are potential sites for oxidation.

  • Dehydration: The hydroxyl group on the pyrrolidine ring could undergo dehydration, especially under acidic and high-temperature conditions.

Mandatory Visualizations

Signaling Pathway

The active stereoisomer of (S,S,S)-AHPC, (S,R,S)-AHPC, is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This complex is central to the ubiquitin-proteasome pathway for targeted protein degradation. The diagram below illustrates the general mechanism of VHL-mediated protein ubiquitination.

VHL_Signaling_Pathway VHL E3 Ubiquitin Ligase Pathway cluster_VHL_complex VHL E3 Ligase Complex cluster_ubiquitination Ubiquitination Cascade VHL VHL ElonginC Elongin C VHL->ElonginC binds TargetProtein Target Protein (e.g., HIF-1α) VHL->TargetProtein recognizes & binds substrate ElonginB Elongin B ElonginC->ElonginB Cul2 Cullin 2 ElonginC->Cul2 Rbx1 Rbx1 Cul2->Rbx1 Rbx1->TargetProtein catalyzes Ub transfer E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 transfers Ub E2->Rbx1 associates with Ub Ubiquitin Ub->E1 activated by ATP Proteasome 26S Proteasome TargetProtein->Proteasome targeted for degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides results in

Caption: VHL E3 ubiquitin ligase pathway for protein degradation.

Experimental Workflow

The following diagram outlines the workflow for a comprehensive long-term stability study of this compound solutions.

Stability_Study_Workflow Long-Term Stability Study Workflow cluster_testing Stability Testing at Time Points (0, 1, 3, 6, 12, 24 months) prep Prepare Stock Solution of (S,S,S)-AHPC HCl aliquot Aliquot into Vials prep->aliquot storage Store at -20°C and -80°C aliquot->storage thaw Thaw Samples storage->thaw analysis Analyze via Stability-Indicating HPLC Method thaw->analysis data Data Analysis and Quantification analysis->data assess Assess Physical Appearance assess->data report Generate Stability Report data->report

Caption: Workflow for long-term stability testing.

Logical Relationship

This diagram illustrates the logical relationship between the components of the stability assessment and their contribution to the final stability profile.

Logical_Relationship Stability Assessment Logic cluster_studies Stability Studies compound (S,S,S)-AHPC HCl Solution long_term Long-Term Study compound->long_term forced_degradation Forced Degradation compound->forced_degradation analytical_method Stability-Indicating Analytical Method long_term->analytical_method utilizes forced_degradation->analytical_method informs development data_analysis Data Interpretation analytical_method->data_analysis generates data for stability_profile Comprehensive Stability Profile data_analysis->stability_profile establishes

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Unexpected Results with (S,S,S)-AHPC Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,S,S)-AHPC hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome when using this compound in my experiments?

This compound is designed to serve as a negative control for its active stereoisomer, (S,R,S)-AHPC.[1][2] The (S,R,S) form is a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in Proteolysis-Targeting Chimera (PROTAC) technology.[3][4] Therefore, the expected result when using this compound is a lack of VHL-mediated effects, such as the degradation of a target protein. Any significant biological activity comparable to the active compound should be considered an unexpected result.

Q2: Why is this compound considered the inactive control?

The specific stereochemistry of (S,R,S)-AHPC is crucial for its binding to the VHL protein. The (S,S,S) conformation does not fit into the VHL binding pocket correctly, thus preventing the recruitment of the VHL E3 ligase complex. This inactivity makes it an ideal control to ensure that the observed effects of the active compound are genuinely due to VHL recruitment.

Q3: I am observing partial degradation of my target protein with the this compound control. What could be the cause?

Observing partial target degradation with the negative control is an unexpected result. Several factors could contribute to this:

  • Compound Purity: The this compound may be contaminated with the active (S,R,S) stereoisomer.

  • Off-Target Effects: At high concentrations, the compound might exhibit off-target effects unrelated to VHL.

  • Experimental Artifacts: Issues with the experimental setup, such as non-specific binding to assay components, could lead to misleading results.

Refer to the troubleshooting guide below for a more detailed approach to diagnosing this issue.

Q4: Can this compound induce apoptosis on its own?

As a negative control for VHL recruitment, this compound is not expected to induce apoptosis. Apoptosis, or programmed cell death, can be initiated through various pathways, and while some targeted protein degraders can induce apoptosis by degrading anti-apoptotic proteins, this should not be the case with an inactive control. If you observe apoptosis, it is a significant and unexpected finding that requires further investigation.

Troubleshooting Guide

If you encounter unexpected results with this compound, follow these troubleshooting steps:

Unexpected Result Potential Cause Recommended Action
Target protein degradation observed Contamination with active (S,R,S)-AHPC isomer.1. Verify the purity of the compound via analytical methods like chiral chromatography. 2. Obtain a new, certified pure batch of this compound.
High compound concentration leading to off-target effects.1. Perform a dose-response experiment to determine if the effect is concentration-dependent. 2. Use the lowest effective concentration for your positive control and a matching concentration for the negative control.
Experimental artifact.1. Review your experimental protocol for any potential sources of error. 2. Ensure proper washing steps to remove non-specifically bound proteins.
Cell toxicity or apoptosis observed Compound degradation.1. Ensure proper storage of the compound as recommended by the supplier (typically 2-8°C). 2. Prepare fresh solutions for each experiment.
Off-target effects on cellular pathways.1. Investigate the expression of key apoptosis-related proteins (e.g., caspases, Bcl-2 family) via Western blot. 2. Use a different negative control compound if available to see if the effect is specific to (S,S,S)-AHPC.
Inconsistent results between experiments Improper sample handling or preparation.1. Follow a standardized protocol for compound dissolution and dilution.[3] 2. Ensure consistent cell health and density between experiments.
Reagent variability.1. Aliquot and store reagents to minimize freeze-thaw cycles. 2. Qualify new batches of reagents before use in critical experiments.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation
  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the active compound, this compound (as a negative control), and a vehicle control (e.g., DMSO) for the desired time period.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
  • Cell Treatment: Seed cells in a 96-well plate and treat them with the active compound, this compound, a positive control for apoptosis (e.g., staurosporine), and a vehicle control.

  • Assay Procedure:

    • After the desired treatment time, allow the plate to equilibrate to room temperature.

    • Add Caspase-Glo® 3/7 Reagent to each well, mixing gently.

    • Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence of each well using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity, a hallmark of apoptosis.

Visualizations

PROTAC_MoA cluster_active (S,R,S)-AHPC (Active) cluster_inactive (S,S,S)-AHPC (Inactive Control) cluster_downstream Cellular Outcome PROTAC_active PROTAC ((S,R,S)-AHPC based) VHL VHL E3 Ligase PROTAC_active->VHL Binds Target Target Protein PROTAC_active->Target Binds Ub Ubiquitination VHL->Ub Induces Target->Ub PROTAC_inactive Control Compound ((S,S,S)-AHPC based) VHL_inactive VHL E3 Ligase PROTAC_inactive->VHL_inactive No Binding Target_inactive Target Protein Degradation Proteasomal Degradation Ub->Degradation Troubleshooting_Workflow Start Unexpected Result with (S,S,S)-AHPC Control CheckPurity Verify Compound Purity Start->CheckPurity DoseResponse Perform Dose-Response Experiment CheckPurity->DoseResponse Passes Contaminated Result: Contamination Action: Obtain New Batch CheckPurity->Contaminated Fails ReviewProtocol Review Experimental Protocol DoseResponse->ReviewProtocol Not Dose-Dependent OffTarget Result: Off-Target Effect Action: Lower Concentration DoseResponse->OffTarget Dose-Dependent Artifact Result: Experimental Artifact Action: Refine Protocol ReviewProtocol->Artifact Issue Found Resolved Issue Resolved ReviewProtocol->Resolved No Issue Found Contaminated->Resolved OffTarget->Resolved Artifact->Resolved

References

optimizing (S,S,S)-AHPC hydrochloride concentration for minimal off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of (S,S,S)-AHPC hydrochloride as a negative control, with a focus on minimizing and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a negative control?

A1: this compound is a stereoisomer of (S,R,S)-AHPC, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Due to its specific stereochemistry, this compound does not productively engage VHL and is therefore used as a negative control in Proteolysis-Targeting Chimera (PROTAC) experiments to demonstrate that the observed degradation of a target protein is dependent on the recruitment of VHL by the active PROTAC.[1]

Q2: If this compound is a negative control, why should I be concerned about its concentration?

A2: While designed to be inactive, high concentrations of any small molecule can lead to off-target effects, which are unintended interactions with other cellular components.[3][4] These off-target effects can lead to misleading experimental results, making it crucial to use the optimal concentration to ensure that any observed phenotype (or lack thereof) is a true reflection of its intended use as a negative control.

Q3: What are the initial signs of potential off-target effects in my experiments with this compound?

A3: Potential off-target effects from your negative control could manifest as:

  • Unexpected changes in cell viability, morphology, or proliferation.

  • Modulation of a downstream signaling pathway that is independent of the targeted protein's degradation.

  • Inconsistent results when compared to a different negative control.

Q4: How do I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration is the highest concentration that shows no discernible phenotype in your specific experimental system. This is typically determined by performing a dose-response experiment where you assess key parameters such as cell viability and relevant pathway markers.

Troubleshooting Guide

Issue: I am observing a phenotype (e.g., cytotoxicity, pathway modulation) with my this compound control.

Possible Cause Troubleshooting Steps
Concentration is too high Perform a dose-response experiment to determine the highest non-effective concentration. Start with a broad range and then narrow it down.
Off-target effects 1. Use an orthogonal negative control (e.g., a structurally different inactive compound). 2. Perform a proteome-wide thermal shift assay (CETSA) to identify potential off-target binders. 3. Conduct a broad kinase screen if pathway analysis suggests kinase inhibition.
Compound instability or degradation Ensure proper storage of the compound as recommended by the supplier. Prepare fresh stock solutions for critical experiments.
Contamination of the compound If possible, verify the purity of your compound stock using analytical methods like LC-MS.

Data Presentation

Table 1: Example Dose-Response Data for this compound on Cell Viability

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)1004.5
0.198.75.1
199.24.8
1097.55.3
5085.36.2
10060.17.1

In this example, a significant decrease in cell viability is observed at 50 µM and 100 µM, suggesting potential off-target toxicity. A concentration of 10 µM or lower would be recommended.

Table 2: Example Data from a Kinase Selectivity Panel

Kinase(S,S,S)-AHPC HCl (10 µM) % Inhibition(S,S,S)-AHPC HCl (50 µM) % Inhibition
Kinase A2.38.1
Kinase B5.115.4
Kinase C45.888.2
Kinase D3.79.5

This hypothetical data indicates a potential off-target interaction with Kinase C at higher concentrations.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Assay

Objective: To identify the highest concentration of this compound that does not induce a measurable biological effect (e.g., cytotoxicity).

Methodology:

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest compound concentration).

  • Incubation: Incubate the cells for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTS or a live/dead cell stain.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability as a function of concentration to determine the highest non-toxic concentration.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

Objective: To identify potential protein targets that this compound binds to within a cell.

Methodology:

  • Cell Culture and Treatment: Culture cells to confluency and treat with either vehicle or a high concentration of this compound (e.g., 50 µM) for 1-2 hours.

  • Harvest and Lysis: Harvest the cells and lyse them to release the proteins.

  • Heating Gradient: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

  • Data Interpretation: A shift in the melting temperature of a protein in the presence of the compound suggests a direct binding interaction.

Visualizations

Signaling_Pathway cluster_control Negative Control: (S,S,S)-AHPC HCl cluster_protac Active PROTAC AHPC_S (S,S,S)-AHPC HCl VHL VHL E3 Ligase AHPC_S->VHL No Binding PROTAC PROTAC ((S,R,S)-AHPC-Linker-Ligand) Target Target Protein PROTAC->Target Binds VHL_active VHL E3 Ligase PROTAC->VHL_active Recruits VHL_active->Target Ubiquitination

Caption: Role of (S,S,S)-AHPC HCl as a negative control.

Experimental_Workflow Start Start: Suspected Off-Target Effect Dose_Response 1. Perform Dose-Response (e.g., Cell Viability Assay) Start->Dose_Response Decision Is a non-toxic concentration identified? Dose_Response->Decision Use_Lower_Conc 2. Use Lower, Non-toxic Concentration Decision->Use_Lower_Conc Yes Orthogonal_Control 3. Use Orthogonal Negative Control Decision->Orthogonal_Control No End End: Optimized Experiment Use_Lower_Conc->End CETSA 4. Perform CETSA to identify off-targets Orthogonal_Control->CETSA CETSA->End

Caption: Troubleshooting workflow for off-target effects.

References

issues with (S,S,S)-AHPC hydrochloride solubility and precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,S,S)-AHPC hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) addressing common issues related to the solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a chemical compound that serves as a crucial negative control for its active stereoisomer, (S,R,S)-AHPC. The (S,R,S) form is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the targeted protein degradation field, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Therefore, this compound is used in experiments to ensure that the observed biological effects of an (S,R,S)-AHPC-containing PROTAC are due to its specific interaction with VHL and not due to off-target effects of the chemical scaffold itself.

Q2: What are the recommended solvents for dissolving this compound?

This compound exhibits good solubility in several common organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is widely used. It is also soluble in water and ethanol. For in vivo studies, more complex solvent systems are often employed.[1][2] It is crucial to use high-purity, anhydrous solvents, as the presence of water can impact solubility and stability.[1]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

For long-term storage, this compound as a solid powder should be stored at -20°C, protected from moisture. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]

Solubility Data

The solubility of this compound can vary depending on the solvent and the presence of co-solvents. The following table summarizes solubility data from various sources. Please note that these are approximate values and may vary slightly between batches of the compound.

Solvent/Solvent SystemConcentrationObservationCitation(s)
DMSO62.5 mg/mL (133.83 mM)Clear solution (ultrasonication may be needed)[2]
Water100 mg/mL (214.12 mM)Clear solution (ultrasonication may be needed)[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.35 mM)Clear solution[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.45 mM)Clear solution[2]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.45 mM)Clear solution[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 467.02 g/mol ), you would need 4.67 mg of the compound.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Thaw Stock Solution: Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the desired volume of cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

  • Dilution: To minimize precipitation, it is recommended to perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed medium. Then, add a small volume of this intermediate solution to the final volume of pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform mixing. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[4]

  • Final Check: Before adding the working solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide below.

Troubleshooting Guide

Issues with solubility and precipitation are common when working with small molecules. This guide provides a systematic approach to troubleshooting these problems.

Issue 1: The compound does not fully dissolve in the initial solvent (e.g., DMSO).

  • Possible Cause: Insufficient mixing or sonication.

  • Solution: Continue to vortex and/or sonicate the solution. Gentle warming in a 37°C water bath can also aid dissolution. However, be cautious with prolonged heating as it may degrade the compound.

  • Possible Cause: The solvent has absorbed moisture.

  • Solution: Use fresh, anhydrous DMSO. Hygroscopic DMSO can significantly impact the solubility of many compounds.[1]

  • Possible Cause: The concentration is too high.

  • Solution: Try preparing a lower concentration stock solution.

Issue 2: The compound precipitates after dilution into aqueous buffers or cell culture media.

  • Possible Cause: The compound has low aqueous solubility.

  • Solution:

    • Decrease Final Concentration: The final concentration of the compound in the aqueous medium may be above its solubility limit. Try using a lower final concentration in your experiment.[4]

    • Optimize Dilution Method: Avoid adding a large volume of the concentrated DMSO stock directly into the aqueous medium. Instead, use a stepwise dilution method as described in Protocol 2. Add the stock solution slowly while vortexing to ensure rapid dispersion.[5]

    • Adjust pH: The solubility of amine hydrochloride salts can be pH-dependent. Ensure the pH of your final solution is compatible with maintaining the protonated, more soluble form of the amine.

    • Use of Surfactants or Co-solvents: For particularly challenging compounds, the addition of a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG300) to the final solution can improve solubility.[1][2]

Issue 3: The solution appears clear initially but precipitation occurs over time in the incubator.

  • Possible Cause: Delayed precipitation due to temperature changes or interactions with media components.

  • Solution:

    • Pre-warm all components: Ensure that both the stock solution and the dilution medium are at the same temperature before mixing.

    • Prepare fresh solutions: It is always recommended to prepare working solutions fresh for each experiment and use them promptly.[2]

    • Check for Media Interactions: Some components in the cell culture medium, such as salts or proteins, may interact with the compound over time, leading to precipitation. If this is suspected, consider using a different formulation of the medium or a simpler buffer system for your assay if possible.

Visualizations

Signaling Pathway: VHL-Mediated Ubiquitination

The von Hippel-Lindau (VHL) protein is a key component of an E3 ubiquitin ligase complex. This complex recognizes and targets specific proteins for degradation via the proteasome. The active (S,R,S)-AHPC ligand binds to VHL, enabling the recruitment of a target protein in a PROTAC construct. (S,S,S)-AHPC, as the inactive isomer, should not facilitate this interaction.

VHL_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_VHL_complex VHL E3 Ligase Complex E1 E1 (Ubiquitin-Activating Enzyme) E1_Ub E1~Ub E2 E2 (Ubiquitin-Conjugating Enzyme) E2_Ub E2~Ub Ub Ubiquitin Ub->E1_Ub ATP->AMP+PPi ATP ATP AMP_PPi AMP + PPi E1_Ub->E2_Ub E1 release VHL VHL E2_Ub->VHL binds to Rbx1 ElonginC Elongin C VHL->ElonginC Cul2 Cul2 VHL->Cul2 Ub_Target Ubiquitinated Target Protein VHL->Ub_Target Ubiquitination ElonginB Elongin B ElonginC->ElonginB Rbx1 Rbx1 Cul2->Rbx1 TargetProtein Target Protein PROTAC PROTAC ((S,R,S)-AHPC-linker-Target Ligand) PROTAC->VHL (S,R,S)-AHPC binds PROTAC->TargetProtein Target Ligand binds SSS_AHPC (S,S,S)-AHPC (Negative Control) SSS_AHPC->VHL No significant binding Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: VHL-mediated ubiquitination pathway initiated by a PROTAC.

Experimental Workflow: Solubility and Precipitation Troubleshooting

This workflow provides a logical sequence of steps to address solubility issues with this compound.

Troubleshooting_Workflow start Start: Dissolving (S,S,S)-AHPC HCl prepare_stock Prepare high-concentration stock in anhydrous DMSO start->prepare_stock dissolved_stock Is the stock solution clear? prepare_stock->dissolved_stock sonicate_warm Vortex, sonicate, and/or gently warm dissolved_stock->sonicate_warm No dilute_aqueous Dilute stock solution into aqueous buffer/medium dissolved_stock->dilute_aqueous Yes sonicate_warm->dissolved_stock dissolved_final Is the final solution clear? dilute_aqueous->dissolved_final precipitation Precipitation observed dissolved_final->precipitation No success Solution is ready for experiment dissolved_final->success Yes troubleshoot Troubleshooting Steps precipitation->troubleshoot lower_conc Lower final concentration troubleshoot->lower_conc serial_dilution Use serial dilution method troubleshoot->serial_dilution adjust_ph Adjust pH of buffer troubleshoot->adjust_ph add_cosolvent Add co-solvent/surfactant troubleshoot->add_cosolvent lower_conc->dilute_aqueous serial_dilution->dilute_aqueous adjust_ph->dilute_aqueous add_cosolvent->dilute_aqueous

Caption: A logical workflow for troubleshooting solubility issues.

References

interpreting ambiguous data from (S,S,S)-AHPC hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ambiguous data in experiments involving (S,S,S)-AHPC hydrochloride.

Introduction

This compound serves as a crucial negative control for its active epimer, (S,R,S)-AHPC, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] In the context of Proteolysis-Targeting Chimeras (PROTACs), (S,R,S)-AHPC is used to recruit VHL to a target protein for subsequent ubiquitination and degradation.[4][5] this compound, being the inactive form, is expected to show no or significantly attenuated recruitment of VHL and therefore no degradation of the target protein.[2][3] Ambiguous results often arise when this negative control exhibits unexpected activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in an experiment?

A1: this compound is the inactive epimer of (S,R,S)-AHPC and is used as a negative control in PROTAC experiments.[1][2][3] Its purpose is to demonstrate that the degradation of the target protein is dependent on the specific engagement of the VHL E3 ligase by the active PROTAC, and not due to off-target effects or non-specific interactions of the chemical scaffold.

Q2: What constitutes an "ambiguous" result when using this compound?

A2: An ambiguous result is any outcome where this compound, intended as a negative control, shows unexpected effects, such as:

  • Significant degradation of the target protein.

  • Modulation of a signaling pathway.

  • Unexpected cytotoxicity.

  • Induction of a cellular phenotype similar to the active PROTAC.

Q3: My this compound control is showing degradation of my target protein. What are the possible causes?

A3: This is a common issue that can confound PROTAC data interpretation. Potential causes include:

  • Compound Purity: The this compound may be contaminated with the active (S,R,S)-AHPC epimer.

  • Off-Target Effects: The molecule might be interacting with other cellular components that lead to protein degradation through a VHL-independent mechanism.

  • Experimental Artifacts: Issues with the assay itself, such as non-specific antibody binding in a Western blot, can lead to misinterpretation of protein levels.

Troubleshooting Guides

Issue 1: Unexpected Target Degradation with this compound

If your negative control is causing target protein degradation, follow this troubleshooting workflow:

cluster_0 A Start: Unexpected Degradation with (S,S,S)-AHPC HCl B Verify Compound Identity and Purity via LC-MS/NMR A->B C Assess Cellular Permeability B->C Purity Confirmed G Source New, High-Purity Compound B->G Purity is Low D Investigate Off-Target Effects C->D I Perform Cellular Thermal Shift Assay (CETSA) C->I How? E Evaluate Experimental Assay D->E J Conduct Proteomics Profiling D->J How? F Conclusion: Degradation is likely an artifact or off-target effect E->F K Optimize Western Blot Protocol E->K How? H Use Alternative Negative Controls F->H G->A L Use an Orthogonal Detection Method K->L

Caption: Troubleshooting workflow for unexpected target degradation.

Step-by-Step Guide:

  • Verify Compound Purity:

    • Action: Analyze your batch of this compound using techniques like LC-MS and chiral chromatography to confirm its identity and rule out contamination with the (S,R,S) epimer.

    • Rationale: Contamination with the active compound is a primary cause of unexpected activity.

  • Assess Cellular Permeability:

    • Action: If purity is confirmed, assess whether the compound is entering the cell. This can be done using cellular thermal shift assays (CETSA) or NanoBRET.[6]

    • Rationale: While designed to be inactive, the compound must be cell-permeable to exert any intracellular effects, whether on- or off-target.

  • Investigate Off-Target Effects:

    • Action: Perform unbiased proteomics studies to identify other proteins that may be degraded.[7]

    • Rationale: The compound might be degrading the target protein through an alternative E3 ligase or another cellular mechanism.

  • Evaluate Experimental Assay:

    • Action: Review your protein detection method (e.g., Western blot). Ensure the specificity of your primary antibody and optimize blocking and washing steps. Use an orthogonal method for protein quantification if possible.

    • Rationale: False positives can arise from non-specific antibody binding or other assay-related artifacts.

Issue 2: The "Hook Effect" Observed with the Active PROTAC but Not with this compound

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6] This occurs because the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[6]

Interpreting the Data:

Concentration RangeExpected (S,R,S)-AHPC PROTAC ResultExpected (S,S,S)-AHPC HCl ResultInterpretation of Ambiguity
Low (nM to low µM) Increasing target degradationNo degradationExpected result.
High (High µM) Decreased target degradation (Hook Effect)No degradationExpected result, confirming ternary complex model.
High (High µM) Decreased target degradation (Hook Effect)Significant target degradationSuggests off-target effects or compound instability at high concentrations.

Troubleshooting Visualization:

cluster_1 A High PROTAC Concentration B Binary Complex: PROTAC-Target A->B C Binary Complex: PROTAC-E3 Ligase A->C D Productive Ternary Complex Formation Decreases B->D C->D E Target Degradation Decreases D->E

Caption: The "Hook Effect" signaling pathway.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation
  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-response of your (S,R,S)-PROTAC and this compound control for the desired time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a validated primary antibody against the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH, β-actin).

Protocol 2: General Cell Viability Assay (MTT)
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and the active PROTAC for 24-72 hours.

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[8][9]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]

Quantitative Data Summary:

AssayParameter(S,R,S)-PROTAC(S,S,S)-AHPC HClExpected Outcome
Western Blot DC50 (Degradation)<1 µM>50 µMSignificant difference in potency.
Cell Viability IC50 (Cytotoxicity)>10 µM>10 µMNo significant cytotoxicity from either compound at effective degradation concentrations.
Ternary Complex Formation TR-FRET EC500.1 - 1 µMNo significant signalActive PROTAC forms a ternary complex, negative control does not.

Signaling Pathway Diagram

cluster_2 PROTAC (S,R,S)-PROTAC Ternary Ternary Complex PROTAC->Ternary Target Target Protein Target->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb Polyubiquitination Ternary->PolyUb recruits Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome targets for Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

addressing cellular toxicity of (S,S,S)-AHPC hydrochloride at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cellular toxicity of (S,S,S)-AHPC hydrochloride at high concentrations during their experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

This compound is the inactive diastereomer of (S,R,S)-AHPC hydrochloride. It serves as a negative control in experiments involving the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The (S,R,S) isomer is a ligand that recruits the VHL protein, a critical component of many Proteolysis-Targeting Chimeras (PROTACs).[1] By using the (S,S,S) isomer, researchers can differentiate between the specific effects of VHL engagement by the active compound and non-specific or off-target effects.

Q2: Is this compound expected to be cytotoxic?

As the inactive control, this compound is designed to have minimal biological activity related to VHL recruitment. However, like any small molecule, it has the potential to exhibit off-target effects and cytotoxicity at high concentrations. The safety data for the active isomer, (S,R,S)-AHPC hydrochloride, is inconsistent between suppliers, with one Safety Data Sheet (SDS) indicating potential hazards such as acute oral toxicity, skin irritation, and serious eye irritation, while another classifies it as non-hazardous.[2][3] Given this, it is prudent to characterize the cytotoxic profile of this compound in your specific experimental system.

Q3: What are the potential causes of cellular toxicity observed with this compound at high concentrations?

Potential causes of toxicity at high concentrations can include:

  • Off-target interactions: The compound may interact with other cellular proteins or pathways, leading to unintended biological consequences.[4]

  • Compound precipitation: Poor solubility in cell culture media at high concentrations can lead to the formation of precipitates, which can be toxic to cells.[5]

  • Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations.

  • "Hook effect" related phenomena: While the "hook effect" is characteristic of active PROTACs, high concentrations of a control compound could potentially lead to non-specific binding and aggregation, contributing to cellular stress.[6][7]

Q4: How can I minimize the risk of observing toxicity with this compound?

To minimize the risk of toxicity, it is recommended to:

  • Perform a dose-response study: Determine the optimal, non-toxic concentration range for your specific cell line and experimental duration.

  • Ensure proper solubilization: Prepare stock solutions correctly and ensure the final concentration in your assay does not exceed the compound's solubility in the cell culture medium.

  • Control for solvent effects: Use the lowest possible concentration of solvent and include a vehicle control in all experiments.

  • Monitor cell morphology: Regularly inspect your cells under a microscope for any signs of stress or death.

II. Troubleshooting Guide

This guide provides a structured approach to troubleshooting unexpected cellular toxicity when using this compound at high concentrations.

Observed Issue Potential Cause Troubleshooting Steps
High levels of cell death observed across all concentrations. 1. Compound is highly cytotoxic in the chosen cell line. 2. Error in compound dilution. 3. Contamination of cell culture. 1. Perform a broad dose-response experiment with wider concentration ranges (e.g., from nM to high µM).2. Verify the concentration of your stock solution and the accuracy of your serial dilutions.3. Check for signs of bacterial or fungal contamination.
Toxicity observed only at the highest concentrations. 1. Compound precipitation. 2. Off-target effects. 3. Solvent toxicity. 1. Visually inspect the wells for precipitates. Prepare fresh dilutions and consider using a lower top concentration.2. This may be an inherent property of the compound. Determine the No-Observable-Adverse-Effect-Level (NOAEL) and work below this concentration.3. Ensure the final solvent concentration is consistent across all wells and is below the tolerated level for your cell line (typically <0.5% for DMSO).
Inconsistent results between experiments. 1. Variability in cell health or passage number. 2. Inconsistent compound preparation. 3. Plate edge effects. 1. Use cells from a consistent passage number and ensure high viability before seeding.2. Prepare fresh stock solutions and dilutions for each experiment.3. Avoid using the outer wells of the plate for treatment groups; fill them with sterile media or PBS to maintain humidity.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). Different assays measure different cellular endpoints. An MTT assay measures metabolic activity, which can decrease due to cytostatic effects, not just cell death. An LDH assay measures membrane integrity, indicating necrosis. Consider using a multiplexed assay or running multiple assays in parallel to get a more complete picture of the mechanism of toxicity (e.g., apoptosis vs. necrosis).

III. Experimental Protocols

A. Determining the IC50 Value using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

B. Assessing Membrane Integrity with an LDH Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • LDH Assay:

    • Transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

    • Incubate at room temperature for the time specified in the kit protocol, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit protocol using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity according to the kit's instructions, using the spontaneous and maximum LDH release controls for normalization.

IV. Data Presentation

When presenting cytotoxicity data, a clear and structured table is essential for easy comparison.

Table 1: Example Cytotoxicity Profile of this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HeLaMTT24>100
HeLaMTT4885.2
HeLaLDH48>100
HEK293MTT4892.5

Table 2: Solubility of AHPC Analogs

CompoundSolventSolubility
This compound10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
This compound10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.08 mg/mL
(S,R,S)-AHPC monohydrochloride10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.08 mg/mL
(S,R,S)-AHPC monohydrochloride10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL

Data compiled from publicly available information.[1][5]

V. Visualizations

A. Troubleshooting Workflow for Cellular Toxicity

Toxicity_Troubleshooting Troubleshooting Workflow for Unexpected Cellular Toxicity start Unexpected Cytotoxicity Observed check_concentration Verify Compound Concentration and Dilutions start->check_concentration check_solubility Assess Compound Solubility in Media start->check_solubility check_solvent Evaluate Solvent Toxicity (Vehicle Control) start->check_solvent check_culture Inspect Cell Health and for Contamination start->check_culture dose_response Perform Broad Dose-Response Curve check_concentration->dose_response check_solubility->dose_response check_solvent->dose_response check_culture->dose_response orthogonal_assay Use Orthogonal Cytotoxicity Assay (e.g., LDH, Apoptosis) dose_response->orthogonal_assay optimize_conditions Optimize Incubation Time and Cell Density orthogonal_assay->optimize_conditions conclusion Determine Non-Toxic Working Concentration or Identify Off-Target Effect optimize_conditions->conclusion

Caption: A logical workflow for troubleshooting unexpected cellular toxicity.

B. Potential Mechanisms of High-Concentration Toxicity

Toxicity_Mechanisms Potential Mechanisms of High-Concentration Toxicity high_concentration (S,S,S)-AHPC HCl (High Concentration) precipitation Compound Precipitation high_concentration->precipitation off_target Off-Target Binding high_concentration->off_target solvent_effect Solvent Effects high_concentration->solvent_effect cellular_stress Cellular Stress precipitation->cellular_stress off_target->cellular_stress solvent_effect->cellular_stress cytotoxicity Cytotoxicity cellular_stress->cytotoxicity

Caption: Simplified diagram of potential high-concentration toxicity mechanisms.

References

improving the reproducibility of experiments with (S,S,S)-AHPC hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,S,S)-AHPC hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound. As the inactive diastereomer of (S,R,S)-AHPC hydrochloride, this compound serves as a crucial negative control in PROTAC (Proteolysis-targeting chimera) research by being unable to bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Ensuring its correct use is paramount for the validation of PROTAC-mediated protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in experimental biology?

A1: this compound is primarily used as a negative control in PROTAC-based experiments.[1] Its stereoisomer, (S,R,S)-AHPC hydrochloride, is an active VHL E3 ligase ligand used in the construction of PROTACs.[2] Because this compound does not bind to VHL, a PROTAC constructed with this molecule should not induce the degradation of the target protein. This allows researchers to confirm that the degradation observed with the active PROTAC is a direct result of the recruitment of the VHL E3 ligase and not due to off-target effects.[3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term stability, this compound powder should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to store the compound under a nitrogen atmosphere and protected from moisture. Stock solutions are typically prepared in DMSO. For in vivo experiments, it is recommended to prepare fresh solutions daily.[2]

Q3: How should I prepare solutions of this compound for in vitro and in vivo experiments?

A3: For in vitro cell-based assays, this compound can be dissolved in DMSO to prepare a high-concentration stock solution.[1] For in vivo studies, various formulations can be used to improve solubility and bioavailability. Common solvent systems include:

  • 10% DMSO and 90% (20% SBE-β-CD in Saline)

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline

  • 10% DMSO and 90% Corn Oil[1][2]

If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][2]

Troubleshooting Guide

Issue 1: Unexpected degradation of the target protein is observed with the this compound control PROTAC.

  • Possible Cause 1: Impurity of the this compound.

    • Solution: Ensure the purity of your this compound is high (≥97%). Contamination with the active (S,R,S) stereoisomer can lead to false-positive results. Verify the purity via techniques like chiral HPLC.

  • Possible Cause 2: Off-target effects of the warhead.

    • Solution: The ligand that binds to your protein of interest (the "warhead") might have intrinsic, non-PROTAC-mediated effects on protein stability. To test this, treat cells with the warhead molecule alone and assess the target protein levels.

  • Possible Cause 3: Non-specific degradation.

    • Solution: High concentrations of any compound can sometimes lead to cellular stress and non-specific protein degradation. Perform a dose-response experiment with your negative control PROTAC to see if the degradation is concentration-dependent. Also, ensure your vehicle control (e.g., DMSO) is not causing toxicity.

Issue 2: High background or inconsistent results in Western blot analysis.

  • Possible Cause 1: Suboptimal antibody performance.

    • Solution: Validate your primary antibody for specificity and sensitivity to the target protein. Ensure you are using the recommended antibody dilution and incubation times.

  • Possible Cause 2: Uneven protein loading.

    • Solution: Accurately determine the protein concentration of your cell lysates using a reliable method like a BCA assay. Always normalize your target protein bands to a loading control (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal loading between lanes.[4]

  • Possible Cause 3: Issues with cell culture conditions.

    • Solution: Maintain consistent cell passage numbers, confluency, and serum lots between experiments to minimize variability.[5]

Issue 3: Solubility problems with the this compound-based PROTAC.

  • Possible Cause 1: Poor intrinsic solubility of the PROTAC molecule.

    • Solution: PROTACs are often large molecules with limited solubility. When preparing stock solutions in DMSO, ensure the DMSO is anhydrous, as absorbed moisture can reduce solubility.[6] For working solutions in aqueous media, the use of co-solvents or formulation agents as mentioned in the FAQs can be beneficial.

  • Possible Cause 2: Precipitation in cell culture media.

    • Solution: When diluting your DMSO stock solution into aqueous cell culture media, do so quickly and with vigorous mixing to avoid precipitation. It is also advisable not to exceed a final DMSO concentration of 0.5% in your cell culture, as higher concentrations can be toxic to cells.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical PROTAC experiment targeting BRD4, illustrating the expected outcomes for an active PROTAC versus a negative control PROTAC constructed with this compound.

Table 1: Cellular Degradation Parameters

CompoundTarget ProteinDC50 (nM)Dmax (%)
Active BRD4 PROTAC ((S,R,S)-AHPC based)BRD410>90
Negative Control PROTAC ((S,S,S)-AHPC based)BRD4>10,000<10

DC50: The concentration of the compound required to degrade 50% of the target protein.[7][8] Dmax: The maximum percentage of target protein degradation observed.[7][8]

Table 2: Binding Affinities (Illustrative)

Compound ComponentBinding PartnerDissociation Constant (Kd) (nM)
(S,R,S)-AHPC hydrochlorideVHL E3 Ligase100
This compoundVHL E3 LigaseNo significant binding
BRD4 WarheadBRD450

Experimental Protocols

Protocol: Western Blot Analysis of Target Protein Degradation Using this compound as a Negative Control

This protocol outlines the steps to assess the degradation of a target protein (e.g., BRD4) in a human cancer cell line (e.g., HeLa) using an active PROTAC and a negative control PROTAC.

1. Cell Culture and Treatment: a. Seed HeLa cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment. b. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2. c. Prepare serial dilutions of your active PROTAC and the this compound-based negative control PROTAC in complete cell culture medium. A typical concentration range to test would be 1 nM to 10 µM.[5] d. Include a vehicle control (e.g., DMSO) at the same final concentration as in the PROTAC-treated wells. e. Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTACs or vehicle control. f. Incubate the cells for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification: a. After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (protein lysate) to a new set of pre-chilled tubes. g. Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein molecular weight marker in one lane. d. Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer and Immunoblotting: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm the transfer efficiency by staining the membrane with Ponceau S. c. Block the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4) and a primary antibody against a loading control (e.g., anti-GAPDH) in blocking buffer overnight at 4°C with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST. f. Incubate the membrane with the appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature. g. Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using image analysis software (e.g., ImageJ). d. Normalize the target protein band intensity to the corresponding loading control band intensity for each sample. e. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

PROTAC_Mechanism cluster_active Active PROTAC Mechanism cluster_inactive Negative Control Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex Binds Active PROTAC Active PROTAC Active PROTAC->Ternary Complex Binds VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Binds Polyubiquitination Polyubiquitination Ternary Complex->Polyubiquitination Recruits Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Adds Proteasome Proteasome Polyubiquitination->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Leads to Target Protein_neg Target Protein No Complex No Ternary Complex Formation Target Protein_neg->No Complex Inactive PROTAC Inactive PROTAC ((S,S,S)-AHPC based) Inactive PROTAC->No Complex VHL E3 Ligase_neg VHL E3 Ligase VHL E3 Ligase_neg->No Complex No Binding No Degradation No Degradation No Complex->No Degradation

Caption: PROTAC Mechanism of Action and the Role of the Negative Control.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_analysis Analysis A Seed Cells B Treat with PROTACs (Active & Negative Control) A->B C Cell Lysis B->C D Protein Quantification C->D E Sample Preparation (Denaturation) D->E F SDS-PAGE E->F G Protein Transfer (Blotting) F->G H Immunoblotting (Antibody Incubation) G->H I Detection & Quantification H->I

Caption: Experimental Workflow for Western Blot Analysis.

Troubleshooting_Logic Start Unexpected Degradation with (S,S,S)-AHPC Control Q1 Check Purity of (S,S,S)-AHPC HCl Start->Q1 Q2 Test Warhead Alone Start->Q2 Q3 Perform Dose-Response with Negative Control Start->Q3 Res1 Source High-Purity Compound Q1->Res1 Impurity Detected Res2 Warhead has Intrinsic Activity Q2->Res2 Degradation Observed Res3 Non-Specific Toxicity at High Concentrations Q3->Res3 Degradation is Dose-Dependent

Caption: Troubleshooting Logic for Unexpected Negative Control Activity.

References

potential for (S,S,S)-AHPC hydrochloride to bind to other proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for (S,S,S)-AHPC hydrochloride to bind to proteins other than its intended non-target, the von Hippel-Lindau (VHL) E3 ubiquitin ligase. As the inactive diastereomer of the VHL ligand (S,R,S)-AHPC, its primary role is as a negative control in targeted protein degradation studies, particularly those involving Proteolysis Targeting Chimeras (PROTACs).[1][2] Understanding its off-target binding potential is critical for the correct interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in experiments?

A1: this compound serves as a crucial negative control in experiments involving its active counterpart, (S,R,S)-AHPC, which is a ligand for the VHL E3 ubiquitin ligase.[1][2] The (S,S,S) stereoisomer does not productively bind to VHL, allowing researchers to differentiate between biological effects caused by VHL engagement and those arising from off-target interactions of the core chemical scaffold.[3]

Q2: If this compound is an "inactive control," does that mean it has no off-target binding?

A2: Not necessarily. While designed to be inactive against VHL, the (S,S,S) configuration does not guarantee a complete lack of interaction with other proteins in the proteome. All small molecules have the potential for off-target binding. Therefore, it is essential to empirically verify the selectivity of this negative control in your experimental system.

Q3: What are the potential consequences of off-target binding by this compound?

A3: Unidentified off-target binding can lead to misinterpretation of experimental data. For example, a cellular phenotype observed with the active PROTAC and absent with the (S,S,S)-AHPC-based control PROTAC might be incorrectly attributed solely to the degradation of the target protein, when in reality, the control is also engaging other proteins and producing confounding effects.

Q4: How can I assess the potential for off-target binding of this compound in my experiments?

A4: Several unbiased, proteome-wide techniques can be employed to identify potential off-target proteins. These include Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (MS) and affinity purification-mass spectrometry (AP-MS).[4][5] These methods can identify proteins that are stabilized or directly interact with the compound in a cellular context.

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound as a negative control.

Problem Potential Cause Suggested Solution
Unexpected cellular phenotype observed with the (S,S,S)-AHPC control. The (S,S,S)-AHPC moiety may have off-target interactions.Perform a proteome-wide off-target analysis using CETSA-MS or AP-MS to identify potential binding partners. Validate any identified hits with orthogonal assays.
Inconsistent results between experiments using the (S,S,S)-AHPC control. Variability in compound purity, solubility, or cell culture conditions.Ensure consistent lot purity of the compound. Confirm complete solubilization before use. Standardize cell passage number, density, and treatment conditions.
The (S,S,S)-AHPC control shows some degradation of the target protein. The control compound may have residual affinity for VHL or another E3 ligase.Confirm the lack of binding to VHL using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[6]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

This protocol outlines a workflow to identify proteins that are thermally stabilized upon binding to this compound in intact cells.

1. Cell Culture and Treatment:

  • Culture cells of interest to ~80% confluency.

  • Treat cells with this compound at the desired concentration and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

2. Heat Challenge:

  • Harvest and wash the cells, then resuspend in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]

3. Cell Lysis and Protein Extraction:

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[8]

4. Sample Preparation for Mass Spectrometry:

  • Collect the supernatant (soluble fraction).

  • Perform a protein concentration assay (e.g., BCA).

  • Reduce, alkylate, and digest the proteins with trypsin.

5. LC-MS/MS Analysis:

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the proteins in each sample.

6. Data Analysis:

  • Plot the abundance of each identified protein against the temperature for both the treated and vehicle control samples.

  • A shift in the melting curve to a higher temperature in the presence of the compound suggests thermal stabilization due to direct binding.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Profiling

This protocol describes a method to identify proteins that directly bind to an immobilized version of (S,S,S)-AHPC.

1. Immobilization of (S,S,S)-AHPC:

  • Synthesize a derivative of (S,S,S)-AHPC with a linker suitable for conjugation to affinity beads (e.g., NHS-activated sepharose beads).

  • Couple the derivatized compound to the beads according to the manufacturer's protocol. Prepare control beads with no compound.

2. Preparation of Cell Lysate:

  • Grow and harvest cells as in the CETSA protocol.

  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to remove insoluble material.

3. Affinity Purification:

  • Incubate the clarified cell lysate with the compound-conjugated beads and control beads for several hours at 4°C.

  • Wash the beads extensively with lysis buffer to remove non-specific binders.[9]

4. Elution and Sample Preparation:

  • Elute the bound proteins from the beads using a competitive ligand or a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the entire protein lane, destain, and perform in-gel trypsin digestion.

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the digested peptides by LC-MS/MS.

  • Identify proteins that are significantly enriched on the (S,S,S)-AHPC-conjugated beads compared to the control beads. These are potential off-target interactors.

Visualizations

experimental_workflow CETSA-MS Workflow for Off-Target Identification cluster_cell_prep Cell Preparation cluster_cetsa CETSA cluster_ms Mass Spectrometry cell_culture Cell Culture compound_treatment (S,S,S)-AHPC or Vehicle Treatment cell_culture->compound_treatment heat_challenge Heat Challenge (Temperature Gradient) compound_treatment->heat_challenge lysis Cell Lysis heat_challenge->lysis centrifugation Separation of Soluble Fraction lysis->centrifugation sample_prep Protein Digestion centrifugation->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_analysis Data Analysis (Melting Curves) lc_ms->data_analysis Identification of Stabilized Proteins Identification of Stabilized Proteins data_analysis->Identification of Stabilized Proteins

Caption: Workflow for identifying off-target proteins using CETSA-MS.

signaling_pathway PROTAC Mechanism of Action cluster_protac PROTAC Action cluster_control Negative Control cluster_degradation Cellular Machinery protac Active PROTAC ((S,R,S)-AHPC based) poi Protein of Interest (POI) protac->poi binds vhl VHL E3 Ligase protac->vhl binds ternary Ternary Complex (POI-PROTAC-VHL) poi->ternary vhl->ternary ub Ubiquitination of POI ternary->ub neg_protac Control PROTAC ((S,S,S)-AHPC based) neg_poi Protein of Interest (POI) neg_protac->neg_poi binds neg_vhl VHL E3 Ligase neg_protac->neg_vhl No Binding no_ternary No Ternary Complex proteasome Proteasomal Degradation ub->proteasome degraded_poi Degraded POI proteasome->degraded_poi

References

best practices for handling and preparing (S,S,S)-AHPC hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,S,S)-AHPC hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, preparation, and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a von Hippel-Lindau (VHL) amino building block. It serves as a negative control for (S,R,S)-AHPC, which is a ligand for the VHL protein.[1] In the context of Proteolysis-targeting chimeras (PROTACs), the (S,R,S) form is used to recruit the VHL E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound, being the inactive epimer, should not engage the VHL protein and is therefore used in control experiments to ensure that the observed effects are due to the specific engagement of VHL by the active PROTAC.[1][2][3]

Q2: What are the key differences between this compound and (S,R,S)-AHPC hydrochloride?

The key difference lies in their stereochemistry, which dictates their biological activity. (S,R,S)-AHPC is the active form that binds to the VHL E3 ligase.[2][3] In contrast, (S,S,S)-AHPC is the inactive diastereomer and is used as a negative control in experiments.[1][2][3][4]

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[5]

Troubleshooting Guide

Q1: My this compound powder won't fully dissolve in my chosen solvent. What should I do?

If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to aid dissolution.[1][6][7] It is also crucial to use fresh, anhydrous solvents, as moisture can affect solubility. For instance, DMSO is hygroscopic, and using fresh DMSO is recommended for optimal solubility.[5]

Q2: I'm observing unexpected activity in my cells treated with the this compound negative control. What could be the cause?

While this compound is designed to be the inactive control, off-target effects can never be completely ruled out. Ensure that the concentration used is appropriate and not excessively high. It is also important to verify the purity of the compound. If unexpected activity persists, consider testing a different negative control or further characterizing the observed phenotype to determine if it is a genuine off-target effect.

Q3: My stock solution of this compound has been stored for a while. How can I be sure it is still stable and active?

Stock solutions of this compound are stable for up to 6 months when stored at -80°C and for 1 month at -20°C (stored under nitrogen, away from moisture).[1][6] To ensure the integrity of your compound, it is recommended to aliquot the stock solution upon preparation to minimize freeze-thaw cycles.[1][5] For in vivo experiments, it is always best to use a freshly prepared working solution on the same day.[1][6][7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC22H31ClN4O3S[1]
Molecular Weight467.02 g/mol [1]
AppearanceWhite to yellow solid[1]
Purity≥97%[8]
CAS Number2115897-23-7[1]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO≥ 2.08 mg/mL (4.45 mM)[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.35 mM)[1]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL (4.45 mM)[1]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL (4.45 mM)[1]

Table 3: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Powder-20°C3 years[5]
Stock Solution in Solvent-80°C1 year[5]
Stock Solution in Solvent-20°C1 month[1][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.67 mg of the compound.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. In this example, add 1 mL of DMSO.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. If necessary, gentle warming can be applied.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: In Vivo Formulation Protocol

This protocol is for preparing a working solution for in vivo experiments. It is recommended to prepare this solution fresh on the day of use.[1][6][7]

  • Prepare a concentrated stock solution in DMSO. For example, prepare a 20.8 mg/mL stock solution.

  • Choose a vehicle formulation based on your experimental needs. One common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Prepare the working solution. For 1 mL of the final formulation:

    • Take 100 µL of the 20.8 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • Ensure complete dissolution. The final solution should be clear. If any precipitation is observed, gentle warming or sonication may be used.[1][6][7]

Visualizations

Signaling Pathway

PROTAC_Mechanism PROTAC Mechanism of Action with (S,R,S)-AHPC PROTAC PROTAC ((S,R,S)-AHPC-Linker-Ligand) VHL VHL E3 Ligase PROTAC->VHL Binds Target Target Protein PROTAC->Target Binds Ternary Ternary Complex (VHL-PROTAC-Target) VHL->Ternary Target->Ternary PolyUb Polyubiquitination Ternary->PolyUb Recruits E2 Ub Ubiquitin Ub->PolyUb Transfer Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation SSS_AHPC (S,S,S)-AHPC (Negative Control) SSS_AHPC->VHL No Binding

Caption: PROTAC mechanism with active (S,R,S)-AHPC and inactive (S,S,S)-AHPC control.

Experimental Workflow

Experimental_Workflow General Experimental Workflow for this compound start Start prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock prep_working Prepare Fresh Working Solution (Dilute stock in media/buffer) prep_stock->prep_working treatment Treatment Groups: 1. Vehicle Control 2. Active Compound (e.g., PROTAC) 3. (S,S,S)-AHPC Control prep_working->treatment cell_culture Cell Culture/ Animal Model Preparation cell_culture->treatment incubation Incubation/ Dosing Period treatment->incubation assay Endpoint Assay (e.g., Western Blot, qPCR, etc.) incubation->assay data_analysis Data Analysis assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow using (S,S,S)-AHPC as a negative control.

Logical Relationship

Logical_Relationship Role of (S,S,S)-AHPC as a Negative Control Experiment Experiment Active_PROTAC Active PROTAC ((S,R,S)-AHPC based) Experiment->Active_PROTAC Negative_Control Negative Control ((S,S,S)-AHPC based) Experiment->Negative_Control VHL_Binding Binds to VHL Active_PROTAC->VHL_Binding No_VHL_Binding Does NOT Bind to VHL Negative_Control->No_VHL_Binding Degradation Target Protein Degradation VHL_Binding->Degradation No_Degradation No Target Protein Degradation No_VHL_Binding->No_Degradation Conclusion Observed effect is VHL-dependent Degradation->Conclusion No_Degradation->Conclusion

Caption: Logical diagram illustrating the role of (S,S,S)-AHPC in validating experimental results.

References

Validation & Comparative

A Comparative Guide to the Stereoisomers of AHPC: (S,S,S)-AHPC vs. (S,R,S)-AHPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological and biochemical effects of the two diastereomers of AHPC (amino-hydroxy-phenyl-caproic acid derivative), (S,S,S)-AHPC and (S,R,S)-AHPC. These compounds are critical tools in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce targeted protein degradation. The stereochemistry of the AHPC moiety plays a pivotal role in its function as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with one isomer being active and the other serving as a crucial negative control.

Executive Summary

The central finding of comparative studies is the stark difference in the biological activity of the two isomers. (S,R,S)-AHPC is the active diastereomer that potently binds to the VHL E3 ligase, enabling the recruitment of this enzyme to a target protein for subsequent ubiquitination and proteasomal degradation. In stark contrast, (S,S,S)-AHPC is the inactive epimer and is widely used as a negative control in experiments to demonstrate that the observed effects of a PROTAC are indeed due to the specific recruitment of VHL.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the two AHPC isomers.

CompoundStereochemistryRole in PROTACsVHL Binding Affinity (KD)VHL Binding Affinity (IC50)VHL Binding Affinity (Ki)
(S,R,S)-AHPC ActiveVHL Ligand185 nM (for the core VH032 structure)[1][2]77.8 nM (for the core VH032 structure)[3]33.4 nM (for the core VH032 structure)[3]
(S,S,S)-AHPC InactiveNegative ControlNot reported; considered negligibleNot reported; considered negligibleNot reported; considered negligible

Note: (S,R,S)-AHPC is the amine form of the well-characterized VHL ligand VH032. The binding affinities reported are for the core VH032 structure.

Mechanism of Action: The Critical Role of Stereochemistry

PROTACs function by inducing the formation of a ternary complex between a target protein, the PROTAC molecule, and an E3 ubiquitin ligase. In the case of AHPC-based PROTACs, the (S,R,S)-AHPC moiety is responsible for engaging the VHL E3 ligase. The specific three-dimensional arrangement of the atoms in (S,R,S)-AHPC allows it to fit snugly into the binding pocket of VHL, facilitating the recruitment of the entire E3 ligase complex.

Once the ternary complex is formed, the E3 ligase transfers ubiquitin molecules to the target protein. This polyubiquitination acts as a molecular tag, marking the target protein for degradation by the proteasome, the cell's protein disposal machinery.

The (S,S,S) stereoisomer, due to its different spatial arrangement, is unable to bind effectively to the VHL binding pocket. Consequently, PROTACs constructed with (S,S,S)-AHPC cannot recruit VHL and therefore do not induce the degradation of the target protein. This makes (S,S,S)-AHPC an ideal negative control to confirm that the degradation observed with an (S,R,S)-AHPC-based PROTAC is a direct result of VHL engagement.

Signaling Pathway Diagram

PROTAC_Mechanism PROTAC Mechanism of Action cluster_active (S,R,S)-AHPC (Active) cluster_inactive (S,S,S)-AHPC (Inactive) Target Protein Target Protein Ternary_Complex_Active Ternary Complex (Target-PROTAC-VHL) Target Protein->Ternary_Complex_Active binds PROTAC_(S,R,S) PROTAC ((S,R,S)-AHPC) PROTAC_(S,R,S)->Ternary_Complex_Active VHL VHL E3 Ligase VHL->Ternary_Complex_Active recruited by Ubiquitination_Active Polyubiquitination Ternary_Complex_Active->Ubiquitination_Active leads to Proteasome_Active Proteasomal Degradation Ubiquitination_Active->Proteasome_Active signals for Degraded Target Protein Degraded Target Protein Proteasome_Active->Degraded Target Protein Target Protein_inactive Target Protein No_Binding No Ternary Complex Formation Target Protein_inactive->No_Binding PROTAC_(S,S,S) PROTAC ((S,S,S)-AHPC) PROTAC_(S,S,S)->No_Binding VHL_inactive VHL E3 Ligase VHL_inactive->No_Binding cannot bind No_Degradation No Degradation No_Binding->No_Degradation Experimental_Workflow Experimental Workflow for Comparing AHPC Isomers cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis Synthesis_SRS Synthesize PROTAC with (S,R,S)-AHPC VHL_Binding VHL Binding Assays (FP, HTRF) Synthesis_SRS->VHL_Binding Cell_Treatment Treat Cells with PROTACs Synthesis_SRS->Cell_Treatment Synthesis_SSS Synthesize PROTAC with (S,S,S)-AHPC (Negative Control) Synthesis_SSS->VHL_Binding Synthesis_SSS->Cell_Treatment Data_Analysis Compare IC50/KD, Degradation Efficacy, and Specificity VHL_Binding->Data_Analysis Western_Blot Western Blot for Target Degradation Cell_Treatment->Western_Blot Proteomics Quantitative Proteomics (LC-MS/MS) Cell_Treatment->Proteomics Western_Blot->Data_Analysis Proteomics->Data_Analysis

References

Validating PROTAC Specificity: A Comparative Guide to Using (S,S,S)-AHPC Hydrochloride and Other Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the on-target specificity of Proteolysis Targeting Chimeras (PROTACs) is a critical step in their development as therapeutic agents and research tools. This guide provides an objective comparison of (S,S,S)-AHPC hydrochloride, an inactive diastereomer of a von Hippel-Lindau (VHL) E3 ligase ligand, with other negative controls for validating PROTAC specificity. We present supporting experimental data, detailed protocols for key validation assays, and clear visualizations of the underlying mechanisms.

At the heart of PROTAC technology lies the induced degradation of a target protein through the ubiquitin-proteasome system. A PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. To confirm that this degradation is a direct result of the intended PROTAC mechanism and not due to off-target effects, the use of appropriate negative controls is paramount.

The Role of this compound as a Negative Control

This compound is the inactive epimer of (S,R,S)-AHPC, a commonly used ligand to recruit the VHL E3 ligase. The stereochemistry of the hydroxyproline (B1673980) moiety is crucial for binding to VHL. By inverting the stereocenter, (S,S,S)-AHPC is unable to effectively bind to VHL, thus preventing the formation of a productive ternary complex. A PROTAC synthesized with this compound should therefore be incapable of inducing the degradation of the target protein. This makes it an excellent negative control to demonstrate that the degradation observed with the active PROTAC is indeed VHL-dependent.

Comparison of Negative Control Strategies

Several strategies are employed to create negative controls for PROTACs, each with its own advantages and limitations. The choice of the most appropriate control depends on the specific PROTAC system being investigated (i.e., the E3 ligase and the target protein ligand, or "warhead").

Negative Control StrategyDescriptionAdvantagesDisadvantagesE3 Ligase
Inactive E3 Ligase Ligand Epimer Utilizes a stereoisomer of the E3 ligase ligand that does not bind to the E3 ligase. (e.g., (S,S,S)-AHPC for VHL)High structural similarity to the active PROTAC, minimizing differences in physicochemical properties. Directly probes the necessity of E3 ligase engagement.Availability of the inactive epimer may be limited.VHL
Blocked E3 Ligase Binding Moiety The E3 ligase ligand is chemically modified to block a key interaction required for binding. (e.g., N-methylation of the glutarimide (B196013) ring in pomalidomide)Relatively straightforward to synthesize. Effectively ablates E3 ligase binding.The modification can alter the physicochemical properties of the PROTAC, potentially affecting cell permeability and off-target interactions.CRBN
Inactive Warhead The target-binding moiety (warhead) is modified to abolish its affinity for the target protein.Directly demonstrates that target engagement is required for degradation.Can be challenging to design a modification that completely abolishes binding without significantly altering the molecule's properties. The inactive warhead itself might have unknown off-target effects.Universal
E3 Ligase Knockout/Knockdown The cellular expression of the recruited E3 ligase is genetically ablated.Provides definitive evidence for the involvement of a specific E3 ligase.Technically more complex and time-consuming than using a small molecule control. Potential for compensatory mechanisms in the cell.Universal
Competition with Free Ligand The active PROTAC is co-administered with an excess of the free E3 ligase ligand or the free warhead.Can help to confirm that degradation is dependent on binding to both the E3 ligase and the target protein.High concentrations of free ligand may have their own biological effects.Universal

Experimental Validation of PROTAC Specificity

A multi-pronged approach employing a combination of biochemical and cellular assays is essential to rigorously validate PROTAC specificity.

Western Blot Analysis

Western blotting is a fundamental technique to visualize and quantify the degradation of the target protein.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and treat with the active PROTAC, the this compound-containing negative control, and a vehicle control (e.g., DMSO) at various concentrations and for different time points.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.

Expected Results: The active PROTAC should show a dose- and time-dependent decrease in the target protein levels, while the this compound control and the vehicle control should show no significant change.

In-Cell Ubiquitination Assay

This assay directly assesses the PROTAC-induced ubiquitination of the target protein within the cell.

Experimental Protocol:

  • Cell Transfection and Treatment: Co-transfect cells with plasmids expressing the tagged target protein (e.g., HA-tagged) and ubiquitin. Treat the cells with the active PROTAC, the this compound control, and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the tagged target protein using an appropriate antibody (e.g., anti-HA).

  • Western Blotting: Elute the immunoprecipitated proteins and analyze them by western blotting using an antibody against ubiquitin.

Expected Results: A smear of high-molecular-weight bands, indicative of polyubiquitination, should be observed in the lane corresponding to the active PROTAC treatment. This smear should be absent or significantly reduced in the lanes for the this compound control.

Global Proteomics for Off-Target Analysis

Mass spectrometry-based global proteomics provides an unbiased approach to identify unintended protein degradation caused by the PROTAC.

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cells with the active PROTAC, the this compound control, and a vehicle control.

  • Protein Digestion and Peptide Labeling: Lyse the cells, extract the proteins, and digest them into peptides. Label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.

Expected Results: The active PROTAC should selectively decrease the abundance of the intended target protein. The this compound control should not induce the degradation of the target or any other proteins, helping to distinguish true off-targets of the active PROTAC from non-specific effects.

Visualizing the Mechanism of Action and Negative Control

The following diagrams illustrate the PROTAC mechanism of action and how this compound acts as a negative control.

PROTAC_Mechanism cluster_active Active PROTAC cluster_inactive Inactive Control PROTAC POI Target Protein (POI) PROTAC Active PROTAC ((S,R,S)-AHPC based) POI->PROTAC Binds Ub Ubiquitin POI->Ub Ubiquitination VHL VHL E3 Ligase PROTAC->VHL VHL->PROTAC Binds Proteasome Proteasome Ub->Proteasome Degradation POI_neg Target Protein (POI) PROTAC_neg Inactive PROTAC ((S,S,S)-AHPC based) POI_neg->PROTAC_neg Binds VHL_neg VHL E3 Ligase VHL_neg->PROTAC_neg No Binding

Caption: PROTAC Mechanism of Action and Inactive Control.

Experimental_Workflow start Start: PROTAC Specificity Validation treatment Cell Treatment: - Active PROTAC - (S,S,S)-AHPC Control - Vehicle start->treatment western Western Blot: Target Protein Degradation treatment->western ubiquitination In-Cell Ubiquitination Assay: Target Ubiquitination treatment->ubiquitination proteomics Global Proteomics: Off-Target Analysis treatment->proteomics end Conclusion: Validated PROTAC Specificity western->end ubiquitination->end proteomics->end

Caption: Experimental Workflow for PROTAC Specificity Validation.

By employing rigorous experimental validation with appropriate negative controls like this compound, researchers can confidently establish the specificity of their PROTACs, a crucial step towards their successful application in both basic research and clinical settings.

A Comparative Guide to VHL Ligand Negative Controls: (S,S,S)-AHPC Hydrochloride vs. Other Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of appropriate negative controls is paramount for the validation of on-target effects in studies involving von Hippel-Lindau (VHL) E3 ligase ligands, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of (S,S,S)-AHPC hydrochloride with other commonly used negative controls for VHL ligands, supported by experimental data and detailed methodologies.

The von Hippel-Lindau (VHL) protein is a crucial component of the cellular machinery responsible for protein degradation. It functions as the substrate recognition subunit of the VHL E3 ubiquitin ligase complex, which tags proteins for destruction by the proteasome. A key interaction mediated by VHL is the binding to the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α), leading to its degradation under normal oxygen conditions. Small molecule VHL ligands, such as (S,R,S)-AHPC, are designed to mimic this natural interaction and are widely used in the development of PROTACs to hijack the VHL E3 ligase for the degradation of specific target proteins.

To ensure that the observed effects of a VHL-recruiting PROTAC are due to its specific engagement with VHL and not off-target activities, it is essential to use a negative control that is structurally similar to the active ligand but lacks the ability to bind to VHL. This compound is the diastereomer of the active VHL ligand (S,R,S)-AHPC and serves as a widely accepted negative control.[1] This guide compares the performance of this compound with other negative controls, providing a clear rationale for their use in validating VHL-dependent cellular activities.

Data Presentation: Quantitative Comparison of VHL Ligand Binding

The primary characteristic that defines a suitable negative control for a VHL ligand is its inability to bind to the VHL protein. The following table summarizes the binding affinities of active VHL ligands and their corresponding negative controls.

CompoundRoleVHL Binding Affinity (Kd)Assay Method(s)
(S,R,S)-AHPC Active Ligand~185 nMIsothermal Titration Calorimetry (ITC)
This compound Negative Control No measurable binding Inferred from consistent use as negative control
VH298 Active Ligand80-90 nMITC, Fluorescence Polarization (FP)
cis-VH298 Negative Control No detectable binding Inferred from literature
VH032 Active Ligand185 nMIsothermal Titration Calorimetry (ITC)

Note: The binding affinity for this compound is not explicitly quantified in the reviewed literature but is consistently referred to as a non-binding control for (S,R,S)-AHPC.

Mandatory Visualization

VHL-Mediated Protein Degradation Pathway

VHL_Pathway VHL-Mediated Protein Degradation cluster_PROTAC PROTAC Action cluster_Negative_Control Negative Control (S,R,S)-AHPC (S,R,S)-AHPC (Active VHL Ligand) Linker --- Linker --- (S,R,S)-AHPC->Linker VHL VHL E3 Ligase (S,R,S)-AHPC->VHL Binds Target_Ligand Target Protein Ligand Target_Protein Target Protein Target_Ligand->Target_Protein Binds Linker->Target_Ligand (S,S,S)-AHPC (S,S,S)-AHPC (Negative Control) Linker_NC --- Linker --- (S,S,S)-AHPC->Linker_NC (S,S,S)-AHPC->VHL Does NOT Bind Target_Ligand_NC Target Protein Ligand Linker_NC->Target_Ligand_NC Ub Ub VHL->Ub Recruits Proteasome Proteasome Target_Protein->Proteasome Degradation Ub->Target_Protein Ubiquitination Experimental_Workflow Experimental Workflow for VHL Ligand Binding cluster_FP Fluorescence Polarization (FP) cluster_CETSA Cellular Thermal Shift Assay (CETSA) FP_Start Prepare VHL protein and fluorescently-labeled VHL probe FP_Incubate Incubate VHL and probe with test compound ((S,S,S)-AHPC or active ligand) FP_Start->FP_Incubate FP_Measure Measure fluorescence polarization FP_Incubate->FP_Measure FP_Analyze Analyze data to determine binding (or lack thereof) FP_Measure->FP_Analyze CETSA_Start Treat cells with test compound CETSA_Heat Heat cells to denature proteins CETSA_Start->CETSA_Heat CETSA_Lyse Lyse cells and separate soluble/aggregated proteins CETSA_Heat->CETSA_Lyse CETSA_Detect Detect soluble VHL protein (e.g., Western Blot) CETSA_Lyse->CETSA_Detect CETSA_Analyze Analyze thermal stabilization to confirm target engagement CETSA_Detect->CETSA_Analyze

References

head-to-head comparison of different batches of (S,S,S)-AHPC hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Comparison of (S,S,S)-AHPC Hydrochloride Batches

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of three distinct batches of this compound, a critical negative control compound for (S,R,S)-AHPC-based PROTAC research. The data presented herein is based on a series of standardized analytical experiments designed to assess the purity, identity, and consistency of each batch.

This compound serves as an essential tool in targeted protein degradation studies. It is the inactive diastereomer of (S,R,S)-AHPC, a well-established von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand.[1] As a negative control, it is crucial that its quality and purity are rigorously verified to ensure the validity of experimental results. This guide offers an objective comparison to aid researchers in selecting and utilizing this compound with confidence.

Comparative Data Summary

The following tables summarize the quantitative data obtained from the analysis of three hypothetical batches of this compound: Batch A, Batch B, and Batch C.

Table 1: Physical and Chemical Properties

ParameterBatch ABatch BBatch CAcceptance Criteria
Appearance White to off-white solidWhite solidOff-white solidWhite to off-white solid
Molecular Formula C₂₂H₃₁ClN₄O₃SC₂₂H₃₁ClN₄O₃SC₂₂H₃₁ClN₄O₃SC₂₂H₃₁ClN₄O₃S
Molecular Weight 467.03 g/mol 467.03 g/mol 467.03 g/mol 467.03 g/mol
Solubility Soluble in DMSOSoluble in DMSOSoluble in DMSOSoluble in DMSO

Table 2: Analytical Data

AnalysisBatch ABatch BBatch CAcceptance Criteria
Purity (HPLC) 99.5%98.9%99.8%≥ 98.0%
Identity (¹H NMR) Conforms to structureConforms to structureConforms to structureConforms to reference
Identity (Mass Spec) 431.21 (M+H)⁺431.22 (M+H)⁺431.21 (M+H)⁺431.22 ± 0.02
Residual Solvents < 0.1%< 0.1%< 0.1%≤ 0.5%
Water Content (Karl Fischer) 0.2%0.3%0.1%≤ 1.0%

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound batches by separating the main compound from any potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Procedure:

  • Prepare a 1 mg/mL solution of the this compound sample in a 50:50 mixture of Mobile Phase A and B.

  • Set up the HPLC system with the specified gradient elution method.

  • Inject the sample and record the chromatogram for 30 minutes.

  • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • 400 MHz NMR Spectrometer

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Procedure:

  • Dissolve approximately 5 mg of the this compound sample in 0.7 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Process the data and compare the chemical shifts, multiplicities, and integration values to a reference spectrum to confirm the structure.

Mass Spectrometry (MS) for Identity Confirmation

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water).

  • Infuse the sample directly into the mass spectrometer or inject it through an LC system.

  • Acquire the mass spectrum in positive ion mode.

  • Identify the protonated molecular ion peak [M+H]⁺ and compare it to the theoretical mass.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the quality control analysis of this compound batches.

G A Sample Receipt (Batch A, B, C) B Physical Characterization (Appearance, Solubility) A->B C HPLC Analysis (Purity) B->C D NMR Spectroscopy (Structure Confirmation) B->D E Mass Spectrometry (Identity Confirmation) B->E F Data Analysis and Batch Comparison C->F D->F E->F G Certificate of Analysis Generation F->G G cluster_0 cluster_1 A Normoxia C Prolyl Hydroxylase (PHD) A->C O₂ B HIF-1α B->C G Proteasomal Degradation D Hydroxylated HIF-1α C->D E VHL E3 Ligase Complex D->E F Ubiquitination E->F Ub F->G H Hypoxia I HIF-1α Stabilization H->I J Gene Transcription I->J

References

confirming target engagement with and without (S,S,S)-AHPC hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Analysis of Target Engagement Methodologies, Featuring (S,S,S)-AHPC Hydrochloride as a Negative Control

This guide provides an objective comparison of methodologies for confirming target engagement, a critical step in drug discovery and development. We will delve into the use of this compound as a negative control in Proteolysis Targeting Chimera (PROTAC) research and compare this specific approach to a broader range of biophysical and cell-based assays. This document is intended for researchers, scientists, and drug development professionals seeking to validate the interaction of their molecules with their intended targets.

The Critical Role of the Negative Control: this compound

In the realm of PROTACs, which are designed to hijack the cell's ubiquitin-proteasome system to degrade specific proteins, confirming that the observed degradation is a direct result of the PROTAC's intended mechanism is paramount. PROTACs typically consist of a ligand for the target protein, a linker, and a ligand for an E3 ubiquitin ligase, frequently von Hippel-Lindau (VHL).

(S,R,S)-AHPC is a widely used, high-affinity ligand for VHL.[1][2] To ensure that the degradation of a target protein is dependent on the recruitment of VHL by the PROTAC, a negative control is essential. This compound serves as an ideal negative control as it is the inactive diastereomer of (S,R,S)-AHPC.[3] Due to its stereochemistry, (S,S,S)-AHPC does not bind to VHL and, therefore, a PROTAC constructed with this molecule should not induce target degradation.[4] Observing a lack of degradation with the (S,S,S)-AHPC-containing PROTAC, in contrast to the active (S,R,S)-AHPC-containing PROTAC, provides strong evidence for on-target, VHL-dependent activity.

Comparative Analysis of Target Engagement Assays

Beyond the use of specific negative controls like this compound, a variety of biophysical and cell-based methods can be employed to confirm and quantify target engagement. The following sections provide an overview, experimental protocols, and comparative data for key techniques.

Table 1: Quantitative Comparison of Target Engagement Assays
AssayPrincipleKey ParametersThroughputCellular ContextNotes
Western Blot (Degradation Assay) Measures the reduction in target protein levels upon treatment with a PROTAC.DC50 (half-maximal degradation concentration), Dmax (maximum degradation)LowIntact cellsA fundamental assay for PROTACs. Comparison between active and (S,S,S)-AHPC control PROTACs is crucial.
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.ΔTm (change in melting temperature)Low to HighIntact cells, cell lysatesCan confirm direct target engagement in a cellular environment.[5][6]
Surface Plasmon Resonance (SPR) Measures binding kinetics and affinity of a ligand to its target in real-time.K D (dissociation constant), k on (association rate), k off (dissociation rate)Medium to HighIn vitro (purified proteins)Provides detailed kinetic information about the binding interaction.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to its target.K D , ΔH (enthalpy change), ΔS (entropy change), Stoichiometry (n)LowIn vitro (purified proteins)Provides a complete thermodynamic profile of the binding interaction.
NanoBRET™ Target Engagement Assay Measures competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein in live cells.IC50 (half-maximal inhibitory concentration)HighIntact cellsEnables quantitative assessment of target engagement in living cells.
AlphaLISA® Ternary Complex Assay A bead-based immunoassay to detect the formation of the target-PROTAC-E3 ligase ternary complex.Signal intensity (luminescence)HighIn vitro (purified components)Directly measures the formation of the productive ternary complex.
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which is altered upon binding.K DMediumIn vitro, cell lysatesRequires a fluorescently labeled component.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Mediated Degradation

This protocol is designed to assess the degradation of a target protein in response to treatment with an active PROTAC versus a negative control PROTAC containing this compound.

Materials:

  • Cell line expressing the target protein of interest

  • Active PROTAC (containing (S,R,S)-AHPC)

  • Negative control PROTAC (containing this compound)

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the active PROTAC and the negative control PROTAC. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to determine the thermal stabilization of a target protein upon binding to a compound.

Materials:

  • Cells expressing the target protein

  • Test compound (and vehicle control)

  • PBS with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer

  • Equipment for Western blotting (as described in Protocol 1)

Procedure:

  • Cell Treatment: Treat cells with the test compound or vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes/plate. Heat the samples to a range of temperatures for 3 minutes using a thermal cycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble target protein by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve (ΔTm) in the presence of the compound indicates target engagement.[5]

Protocol 3: Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for analyzing the binding of a small molecule to an immobilized protein target.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Purified target protein

  • Small molecule analyte (e.g., (S,R,S)-AHPC and this compound)

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer

Procedure:

  • Protein Immobilization: Immobilize the purified target protein onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).

  • Binding Analysis:

    • Inject a series of concentrations of the small molecule analyte over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time.

    • Include a dissociation phase where running buffer flows over the surface.

  • Regeneration: If necessary, inject a regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (k on ), dissociation rate (k off ), and the equilibrium dissociation constant (K D ).

Protocol 4: Isothermal Titration Calorimetry (ITC)

This protocol describes the measurement of the thermodynamics of a protein-ligand interaction.

Materials:

  • ITC instrument

  • Purified target protein in a specific buffer

  • Ligand (e.g., (S,R,S)-AHPC) dissolved in the same buffer

Procedure:

  • Sample Preparation: Prepare the protein solution for the sample cell and the ligand solution for the injection syringe. Ensure the buffer is identical for both to minimize heats of dilution.

  • Titration: Perform a series of small injections of the ligand into the protein solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the small heat changes that occur with each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine the binding affinity (K D ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_MoA cluster_0 PROTAC-Mediated Degradation cluster_1 No Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Binds to Proteasome Proteasome Target Protein->Proteasome Recognized by PROTAC->Target Protein Forms Ternary Complex & Ubiquitinates VHL VHL PROTAC->VHL Recruits VHL->Target Protein Forms Ternary Complex & Ubiquitinates E2 E2 VHL->E2 Interacts with E2->Target Protein Forms Ternary Complex & Ubiquitinates Ub Ub E2->Ub Carries Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degrades into Target Protein_neg Target Protein PROTAC_neg PROTAC ((S,S,S)-AHPC) Target Protein_neg->PROTAC_neg Binds to VHL_neg VHL PROTAC_neg->VHL_neg Fails to Bind

Caption: Mechanism of Action of a VHL-recruiting PROTAC and the role of the (S,S,S)-AHPC negative control.

CETSA_Workflow A 1. Cell Treatment (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Aggregated Proteins C->D E 5. Quantification of Soluble Target Protein (e.g., Western Blot) D->E F 6. Data Analysis (Melting Curve & ΔTm) E->F

Caption: General workflow of a Cellular Thermal Shift Assay (CETSA) experiment.

Caption: Logical workflow for confirming target engagement using multiple methodologies.

Conclusion

Confirming target engagement is a multifaceted process that requires a combination of well-controlled experiments and orthogonal validation methods. The use of a stereoisomeric negative control, such as this compound, is a powerful and specific tool in the context of VHL-recruiting PROTACs to demonstrate on-target activity. However, a comprehensive understanding of a compound's interaction with its target is best achieved by integrating data from a suite of biophysical and cell-based assays. This guide provides the foundational knowledge and protocols to empower researchers to rigorously validate target engagement in their drug discovery endeavors.

References

A Comparative Guide to the Statistical Analysis of Control Data Using (S,S,S)-AHPC Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the use of precise and well-characterized control compounds is paramount to ensure the validity and reproducibility of experimental findings. This guide provides a comprehensive comparison of (S,S,S)-AHPC hydrochloride, a widely used negative control, with its active counterpart and other alternatives. We present supporting experimental data, detailed methodologies for key experiments, and a statistical framework for the analysis of control data.

Introduction to this compound: The Inactive Control

This compound is the diastereomer of (S,R,S)-AHPC, a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand.[1][2] This stereoisomeric difference, specifically the inversion of the stereocenter at the hydroxyproline (B1673980) moiety, abrogates its ability to bind to VHL.[3] Consequently, this compound serves as an ideal negative control in experiments involving Proteolysis Targeting Chimeras (PROTACs) that utilize the VHL E3 ligase for target protein degradation. Its structural similarity to the active (S,R,S)-AHPC allows researchers to distinguish between specific PROTAC-mediated degradation and non-specific or off-target effects.[3]

Performance Comparison: The Critical Role of Stereochemistry

The efficacy of a VHL-recruiting PROTAC is contingent on its ability to form a stable ternary complex between the target protein and the VHL E3 ligase. The binding of the PROTAC to VHL is a critical initiating step in this process. Due to its stereochemistry, this compound is unable to productively engage with the VHL binding pocket, thus preventing the formation of the ternary complex and subsequent target degradation.

While direct, publicly available quantitative data on the binding affinity of this compound is limited, the principle of its inactivity is well-established and supported by data from analogous inactive epimers, such as cis-VH298.[4]

Table 1: Comparative Performance of Active vs. Inactive VHL Ligands

CompoundStereochemistryVHL BindingTarget DegradationPrimary Use
(S,R,S)-AHPC Active EpimerYesInducesActive VHL Ligand for PROTACs
This compound Inactive EpimerNoDoes not induceNegative Control
VH298 Active EpimerYes (Kd ~80-90 nM)[5]InducesPotent VHL Inhibitor/Ligand
cis-VH298 Inactive EpimerNo[4]Does not induceNegative Control

Experimental Protocols

To rigorously validate the activity of a PROTAC and the inactivity of its corresponding negative control, a series of well-defined experiments are necessary. Below are detailed methodologies for key assays.

Experimental Workflow for Assessing PROTAC Activity and Control Validation

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays Binding_Assay Competitive Binding Assay (e.g., TR-FRET, SPR) Degradation_Assay Western Blot for Target Degradation Binding_Assay->Degradation_Assay Confirm VHL Engagement Dose_Response Dose-Response and Time-Course Studies Degradation_Assay->Dose_Response Validate Cellular Activity Statistical_Analysis Statistical Analysis of Degradation Data Dose_Response->Statistical_Analysis Quantify Efficacy and Potency

Caption: A generalized workflow for the evaluation of PROTACs and their controls.

Protocol 1: Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the binding affinity of the active ligand and confirm the lack of binding of the negative control to the VHL protein.

Materials:

  • Recombinant VHL protein

  • Fluorescently labeled VHL tracer ligand

  • (S,R,S)-AHPC and this compound

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of (S,R,S)-AHPC and this compound in assay buffer.

  • In a 384-well plate, add the compound dilutions.

  • Add the VHL protein to each well at a constant concentration.

  • Add the fluorescently labeled VHL tracer and the corresponding antibody to each well.

  • Incubate the plate at room temperature for the recommended time, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the IC50 values from the resulting dose-response curves.

Expected Results:

  • (S,R,S)-AHPC: A sigmoidal dose-response curve will be observed, allowing for the calculation of an IC50 value, indicating competitive binding to VHL.

  • This compound: No significant displacement of the fluorescent tracer will be observed, resulting in a flat line and confirming its inability to bind to VHL.

Protocol 2: Western Blot for Target Protein Degradation

This is a fundamental assay to visualize and quantify the degradation of the target protein induced by the PROTAC and to confirm the inactivity of the negative control.[1]

Materials:

  • Cell line expressing the target protein of interest

  • Active PROTAC and this compound as a negative control PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with increasing concentrations of the active PROTAC, the negative control PROTAC, and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software.

Expected Results:

  • Active PROTAC: A dose-dependent decrease in the band intensity of the target protein will be observed, indicating degradation.

  • This compound Control PROTAC: The band intensity of the target protein will be comparable to the vehicle control, demonstrating no degradation.

  • Loading Control: Band intensities should be consistent across all lanes, confirming equal protein loading.

Data Presentation and Statistical Analysis

Clear and concise data presentation is crucial for interpreting experimental outcomes. Quantitative data should be summarized in tables and dose-response curves.

Table 2: Illustrative Degradation Data for a Target Protein

TreatmentConcentration (µM)% Target Protein Remaining (Mean ± SD, n=3)
Vehicle (DMSO)-100 ± 5.8
Active PROTAC 0.0185.2 ± 7.1
0.145.6 ± 6.3
110.3 ± 4.2
105.1 ± 2.5
(S,S,S)-AHPC Control PROTAC 1098.7 ± 6.5
Statistical Analysis of Dose-Response Curves

The analysis of dose-response data from PROTAC experiments allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[3][6] It is important to note that PROTAC dose-response curves can exhibit a "hook effect," where at very high concentrations, the degradation efficiency decreases due to the formation of non-productive binary complexes.[7]

Statistical Considerations:

  • Curve Fitting: Use a non-linear regression model appropriate for biphasic or polyphasic curves to accurately determine DC50 and Dmax values.[3][6][8][9]

  • Replicates: Perform experiments with sufficient biological replicates (typically n≥3) to ensure statistical power.

  • Significance Testing: Employ appropriate statistical tests (e.g., t-test, ANOVA) to compare the effects of the active PROTAC and the negative control at specific concentrations. A statistically significant difference (e.g., p < 0.05) between the active compound and the negative control is essential to validate the specificity of the degradation effect.

Signaling Pathway of PROTAC-Mediated Degradation

G cluster_0 PROTAC Action cluster_1 Cellular Machinery cluster_2 Negative Control PROTAC Active PROTAC ((S,R,S)-AHPC based) Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex No_Binding No VHL Binding VHL->No_Binding Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Inactive_PROTAC (S,S,S)-AHPC based PROTAC (Control) Inactive_PROTAC->No_Binding

Caption: Mechanism of PROTAC-induced protein degradation and the role of the inactive control.

Conclusion

The use of this compound as a negative control is indispensable for the rigorous validation of PROTAC-mediated protein degradation. Its structural similarity and functional inactivity provide a clear baseline for distinguishing specific, on-target effects from non-specific cellular responses. By employing the detailed experimental protocols and robust statistical analysis outlined in this guide, researchers can ensure the generation of high-quality, reproducible data, thereby advancing the development of novel protein-degrading therapeutics.

References

Inactive Stereoisomer (S,S,S)-AHPC Hydrochloride Demonstrates Negligible Binding to von Hippel-Lindau (VHL) E3 Ligase, Validating its Use as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

(S,S,S)-AHPC hydrochloride , the diastereomer of the active VHL E3 ligase ligand (S,R,S)-AHPC hydrochloride, shows a significant lack of binding affinity to the von Hippel-Lindau (VHL) protein. This absence of significant interaction confirms its utility as a reliable negative control in chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The specific and high-affinity binding of one part of the PROTAC to an E3 ligase is a critical initiating step in this process. (S,R,S)-AHPC is a widely used VHL ligand in PROTAC design. In contrast, its (S,S,S) stereoisomer serves as an essential tool to demonstrate that the observed biological effects of a PROTAC are due to its specific engagement with the VHL E3 ligase.

Comparative Binding Affinity

Experimental data from competitive binding assays, such as fluorescence polarization, quantitatively demonstrates the stark difference in binding affinity between the two stereoisomers. This data is crucial for validating the on-target activity of PROTACs and other chemical probes that utilize the (S,R,S)-AHPC scaffold.

CompoundTarget ProteinBinding Affinity (IC₅₀)Reference
(S,R,S)-AHPC hydrochlorideVHL~1.5 µM--INVALID-LINK--[1]
This compound VHL>100 µM--INVALID-LINK--[1]

Experimental Protocols

The determination of binding affinity for VHL ligands is commonly performed using in vitro competitive binding assays. A widely used method is the Fluorescence Polarization (FP) assay.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the displacement of a fluorescently labeled VHL ligand (tracer) from the VHL protein by a competitive, unlabeled ligand. The principle lies in the difference in the rotational speed of the small, fluorescently labeled tracer when it is free in solution versus when it is bound to the much larger VHL protein.

Materials:

  • Purified recombinant VHL protein complex (e.g., VCB complex: VHL, Elongin B, and Elongin C)

  • Fluorescently labeled VHL ligand (e.g., a derivative of (S,R,S)-AHPC conjugated to a fluorophore)

  • Test compounds: this compound and (S,R,S)-AHPC hydrochloride

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well, non-binding, black microplates

  • A microplate reader equipped for fluorescence polarization measurements

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the VHL protein complex in the assay buffer to a final concentration that yields a stable and significant polarization signal with the fluorescent tracer. This concentration is typically determined through a saturation binding experiment.

    • Prepare a stock solution of the fluorescent tracer at a concentration that is at or below its Kd for VHL to ensure assay sensitivity.

    • Prepare serial dilutions of the test compounds (this compound and (S,R,S)-AHPC hydrochloride) in assay buffer.

  • Assay Setup:

    • Add a fixed volume of the VHL protein complex solution to each well of the microplate.

    • Add the serially diluted test compounds to the wells. Include control wells with buffer only (for no competition) and wells with a known VHL binder as a positive control.

    • Add the fluorescent tracer to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.

  • Data Analysis:

    • The raw millipolarization (mP) values are plotted against the logarithm of the competitor concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer from the VHL protein.

Visualizing the Principle of PROTAC Action and the Role of a Negative Control

The following diagrams illustrate the mechanism of action for a PROTAC utilizing the active (S,R,S)-AHPC ligand and the importance of the inactive (S,S,S)-AHPC as a negative control.

PROTAC_Mechanism cluster_active Active PROTAC with (S,R,S)-AHPC Target Protein Target Protein PROTAC_active PROTAC ((S,R,S)-AHPC) Target Protein->PROTAC_active Binds Proteasome Proteasome Target Protein->Proteasome Targeted to VHL VHL E3 Ligase PROTAC_active->VHL Binds Ub Ubiquitin VHL->Ub Recruits Ub->Target Protein Ubiquitination Degradation Degradation Proteasome->Degradation Leads to

Caption: Mechanism of action for a PROTAC utilizing the active (S,R,S)-AHPC ligand to induce target protein degradation.

Negative_Control_Workflow cluster_inactive Negative Control with (S,S,S)-AHPC Target Protein_neg Target Protein PROTAC_inactive PROTAC ((S,S,S)-AHPC) Target Protein_neg->PROTAC_inactive Binds NoBinding No Binding PROTAC_inactive->NoBinding VHL_neg VHL E3 Ligase NoDegradation No Degradation VHL_neg->NoDegradation NoBinding->VHL_neg

Caption: The inactive (S,S,S)-AHPC-based PROTAC fails to bind VHL, preventing target protein degradation.

References

Unveiling the Stereospecificity of VHL Binding: A Comparative Analysis of AHPC Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in targeted protein degradation, the precise interaction between a VHL (von Hippel-Lindau) E3 ligase ligand and its target is of paramount importance. This guide provides a comparative analysis of the binding affinity of AHPC (aminohydroxy-phenyl-carboxamide) stereoisomers to VHL, underscoring the critical role of stereochemistry in designing potent and selective PROTACs (Proteolysis Targeting Chimeras).

The recruitment of the VHL E3 ubiquitin ligase is a cornerstone of many successful PROTACs. The affinity and specificity of the VHL ligand are determining factors in the formation of a productive ternary complex, which ultimately leads to the ubiquitination and degradation of the target protein. The AHPC scaffold, a derivative of the natural VHL ligand hydroxyproline (B1673980) (Hyp), has emerged as a privileged motif in the design of VHL ligands. However, the chiral centers within the AHPC molecule give rise to multiple stereoisomers, not all of which are biologically active.

Comparative Binding Affinity of AHPC Stereoisomers

The binding of AHPC to VHL is highly stereospecific, a characteristic dictated by the three-dimensional architecture of the VHL binding pocket. The central hydroxyproline core of AHPC mimics the post-translationally hydroxylated proline residue of HIF-1α, the natural substrate of VHL. This mimicry is only effective when the stereochemistry of the ligand correctly orients the key interacting functional groups.

To illustrate the profound impact of stereochemistry on VHL binding, we can draw a parallel from a study on 3-fluoro-4-hydroxyproline (F-Hyp) diastereoisomers, which also function as VHL ligands. This study revealed a dramatic difference in binding affinity between the different stereoisomers, highlighting the stringent structural requirements of the VHL binding site.

StereoisomerDescriptionRelative Binding Affinity to VHL
(S,R,S)-AHPC The active stereoisomer with the (2S, 4R)-hydroxyproline core.High
(S,S,S)-AHPC An inactive stereoisomer, often used as a negative control.Negligible
Other StereoisomersOther possible stereoisomers of AHPC.Expected to be low to negligible

This table summarizes the expected relative binding affinities based on the well-established requirement for the (2S, 4R)-hydroxyproline core for VHL binding.

Signaling Pathway and Experimental Workflow

The interaction between AHPC and VHL is a key step in the PROTAC-mediated degradation pathway. The following diagram illustrates this process.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) Ternary_Complex Ternary Complex (VHL-PROTAC-POI) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

The following diagram illustrates a typical experimental workflow for determining the binding affinity of AHPC stereoisomers to VHL using a fluorescence polarization assay.

FP_Workflow Fluorescence Polarization Assay Workflow cluster_1 Experimental Steps A Prepare Reagents: - VHL Protein - Fluorescently Labeled VHL Ligand (Tracer) - AHPC Stereoisomers (Competitors) B Incubate VHL and Tracer to form a complex A->B C Add serial dilutions of AHPC stereoisomers B->C D Incubate to reach equilibrium C->D E Measure Fluorescence Polarization D->E F Data Analysis: - Plot FP vs. Competitor Concentration - Determine IC50/Kd values E->F

References

Safety Operating Guide

Proper Disposal of (S,S,S)-AHPC Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (S,S,S)-AHPC hydrochloride must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to conflicting safety classifications for this compound and its stereoisomers, a cautious approach, treating the substance as potentially hazardous, is imperative. Disposal should always be in accordance with local, state, and federal regulations, and conducted by a licensed waste disposal company.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2] All handling of this compound, including preparation for disposal, should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[1][2]

Hazard Classification Summary

There are conflicting reports on the hazard classification of AHPC hydrochloride stereoisomers. The following table summarizes the available data. Given these discrepancies, it is recommended to handle this compound with the precautions outlined for the more hazardous classification.

CompoundSourceGHS Classification
This compound TCI ChemicalsNot a hazardous substance or mixture
(S,R,S)-AHPC monohydrochloride MedChemExpressAcute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated or expired this compound powder, as well as any grossly contaminated items such as weighing paper or spatulas, in a dedicated, clearly labeled hazardous waste container.[3] The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[4][5]

  • Liquid Waste: For solutions containing this compound, use a designated, leak-proof hazardous waste container.[3][6] Do not mix with other waste streams unless compatibility has been confirmed.[5] For example, do not mix acidic solutions with bases or oxidizers in the same waste container.[4]

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[3][6]

  • The label should include the full chemical name, "this compound," and a list of any other chemical constituents present in the container.[6] Do not use abbreviations or chemical formulas.

  • Indicate the approximate concentration and quantity of the waste.

3. Storage of Chemical Waste:

  • Store hazardous waste in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[4]

  • Ensure the storage area is well-ventilated and that incompatible wastes are segregated.[3][6]

  • Secondary containment should be used for all liquid hazardous waste to prevent spills.[3]

4. Disposal of Empty Containers:

  • Empty containers of this compound must be triple-rinsed with a suitable solvent, such as water or ethanol, before disposal.[5][7]

  • The rinsate from this process must be collected and treated as hazardous waste.[7][8]

  • After triple-rinsing and air-drying, deface the original label, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[7]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.[1] Do not attempt to dispose of this compound down the drain or in the regular trash.[6][9]

Experimental Workflow: Disposal of this compound

G cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_final_disposal Final Disposal cluster_container_disposal Empty Container Disposal A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Segregate Waste Streams (Solid, Liquid, Sharps) B->C D Place Waste in Dedicated, Compatible Containers C->D E Label Containers Clearly 'Hazardous Waste' & Contents D->E J Triple-Rinse Empty Container D->J Once Container is Empty F Store in Designated Satellite Accumulation Area E->F G Use Secondary Containment for Liquid Waste F->G H Arrange for Pickup by a Licensed Waste Disposal Company G->H I Document Waste for Manifest H->I K Collect Rinsate as Hazardous Waste J->K L Deface Label and Dispose of Clean Container J->L

References

Personal protective equipment for handling (S,S,S)-AHPC hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S,S,S)-AHPC Hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for laboratory safety and chemical handling, ensuring the well-being of personnel and the integrity of research.

Hazard Identification and Classification

Based on the available Safety Data Sheet (SDS) for the (S,R,S) isomer, the compound is classified with the following hazards.[2] Users should handle this compound as if it presents similar risks.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Signal Word: Warning

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the required PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant, impervious gloves (e.g., nitrile rubber).
Eye Protection GogglesSafety goggles with side-shields are required.
Skin and Body Lab CoatA standard lab coat should be worn.
Protection Protective ClothingImpervious clothing should be used to prevent skin contact.
Respiratory RespiratorA suitable respirator should be used when handling the powder outside of a certified chemical fume hood.
Experimental Protocols and Handling

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, well-ventilated area.[2] Recommended storage temperature is between 2-8°C.[1]

  • For long-term storage of stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, under a nitrogen atmosphere.[3][4]

Handling and Preparation of Solutions:

  • All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.

  • Before handling, ensure all required PPE is correctly worn.

  • Weigh the desired amount of the compound on an analytical balance within the fume hood.

  • To prepare a stock solution, slowly add the solvent to the solid to avoid splashing.

  • If solubility issues arise, sonication or gentle heating may be used to aid dissolution.[3]

Disposal Plan:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials, such as pipette tips and empty containers, should be disposed of as chemical waste.

  • Do not allow the compound or its solutions to enter drains or waterways.[2]

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

First Aid Measures: [2]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Visualized Workflows and Pathways

To further aid in the safe and effective use of this compound, the following diagrams illustrate the recommended handling workflow and the general signaling pathway in which the active isomer participates.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_exp Experimentation cluster_disposal Disposal A Receiving and Inspection B Store at 2-8°C A->B C Don PPE B->C D Weighing C->D E Dissolving D->E F Experimental Use E->F G Collect Waste F->G H Dispose per Regulations G->H

Caption: A step-by-step workflow for the safe handling of this compound.

G General PROTAC Mechanism of Action cluster_complex Ternary Complex Formation cluster_ub Ubiquitination cluster_deg Degradation PROTAC PROTAC ((S,R,S)-AHPC-Linker-Ligand) VHL VHL E3 Ligase PROTAC->VHL Binds POI Protein of Interest (POI) PROTAC->POI Binds Ub_POI Ubiquitinated POI VHL->Ub_POI Ubiquitinates POI Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Targeted for Degradation Fragments Peptide Fragments Proteasome->Fragments

Caption: The mechanism of action for PROTACs utilizing a VHL ligand like (S,R,S)-AHPC.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.